Product packaging for Methyl 2-amino-6-fluoro-3-nitrobenzoate(Cat. No.:CAS No. 346691-23-4)

Methyl 2-amino-6-fluoro-3-nitrobenzoate

Cat. No.: B1323410
CAS No.: 346691-23-4
M. Wt: 214.15 g/mol
InChI Key: CZWULSUQQAOBDL-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-fluoro-3-nitrobenzoate is a useful research compound. Its molecular formula is C8H7FN2O4 and its molecular weight is 214.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FN2O4 B1323410 Methyl 2-amino-6-fluoro-3-nitrobenzoate CAS No. 346691-23-4

Properties

IUPAC Name

methyl 2-amino-6-fluoro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O4/c1-15-8(12)6-4(9)2-3-5(7(6)10)11(13)14/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWULSUQQAOBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619633
Record name Methyl 2-amino-6-fluoro-3-nitrobenzoate
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Molecular Weight

214.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346691-23-4
Record name Methyl 2-amino-6-fluoro-3-nitrobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-6-fluoro-3-nitrobenzoate
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Foundational & Exploratory

Technical Guide: Methyl 2-amino-6-fluoro-3-nitrobenzoate (CAS 346691-23-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-amino-6-fluoro-3-nitrobenzoate, a key intermediate in pharmaceutical and chemical synthesis.

Chemical Identity and Properties

This compound is a substituted aromatic compound with the CAS number 346691-23-4. Its structural formula is C₈H₇FN₂O₄.[1] This compound is typically available as a solid with a purity of 97-98%.[2]

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 346691-23-4[1]
Molecular Formula C₈H₇FN₂O₄[1]
Molecular Weight 214.15 g/mol [1]
Physical Form Solid[2]
Melting Point 93-95 °C
Boiling Point 360.9 ± 42.0 °C at 760 mmHg
Purity 97-98%[2]
Solubility Slightly soluble in Chloroform and Methanol[3]

Table 2: Safety Information

Hazard StatementsPrecautionary Statements
H302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapours/spray.
H315: Causes skin irritationP301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation

Source:[2]

Storage: Store in a dark place, under an inert atmosphere, at room temperature.[2]

Proposed Synthesis

The key steps would likely be:

  • Nitration: Introduction of a nitro group onto the aromatic ring.

  • Esterification: Conversion of the carboxylic acid to its methyl ester.

Synthesis_Pathway 2-Fluoro-6-aminobenzoic acid 2-Fluoro-6-aminobenzoic acid Methyl 2-fluoro-6-aminobenzoate Methyl 2-fluoro-6-aminobenzoate 2-Fluoro-6-aminobenzoic acid->Methyl 2-fluoro-6-aminobenzoate Esterification (CH3OH, H+) This compound This compound Methyl 2-fluoro-6-aminobenzoate->this compound Nitration (HNO3, H2SO4)

Spectroscopic Data (Predicted and Comparative)

Direct experimental spectra for this compound are not publicly available. However, the expected spectral characteristics can be predicted based on its structure and by comparison with similar molecules.

Table 3: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5-8.0Doublet1HAromatic H
~6.8-7.2Doublet1HAromatic H
~6.0-6.5Broad singlet2H-NH₂
~3.9Singlet3H-OCH₃

Note: Predicted values are based on the analysis of similar compounds like methyl 3-fluorobenzoate and methyl 3-nitrobenzoate.[5]

Table 4: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~165C=O (ester)
150-160 (d, J240 Hz)C-F
~140-150C-NO₂
~110-140Aromatic C
~100-110C-NH₂
~52-OCH₃

Note: Predicted values are based on the analysis of similar compounds like methyl 3-fluorobenzoate and methyl 3-nitrobenzoate.[5]

Table 5: Predicted Key IR Absorptions

Wavenumber (cm⁻¹)Functional Group
3400-3300N-H stretch (amine)
1720-1700C=O stretch (ester)
1550-1500 & 1350-1300N-O stretch (nitro)
1250-1200C-O stretch (ester)
1100-1000C-F stretch

Table 6: Predicted Mass Spectrometry Data

m/zAssignment
214[M]⁺ (Molecular Ion)
183[M - OCH₃]⁺
168[M - NO₂]⁺
155[M - COOCH₃]⁺

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its trifunctional nature (amino, fluoro, and nitro groups) allows for diverse chemical transformations, making it a key intermediate in the synthesis of complex heterocyclic compounds and other bioactive molecules.[6]

The amino group can be a nucleophile or can be diazotized to introduce other functionalities. The nitro group can be reduced to an amine, providing another site for modification. The fluorine atom can enhance the pharmacokinetic properties of a final drug molecule, such as metabolic stability and membrane permeability.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants Reaction_Setup Reaction_Setup Reactants->Reaction_Setup 1. Combine Reaction_Monitoring Reaction_Monitoring Reaction_Setup->Reaction_Monitoring 2. Heat/Stir Workup Workup Reaction_Monitoring->Workup 3. Quench/Extract Crude_Product Crude_Product Workup->Crude_Product Purification_Method Purification_Method Crude_Product->Purification_Method e.g., Column Chromatography Pure_Product Pure_Product Purification_Method->Pure_Product Spectroscopy Spectroscopy Pure_Product->Spectroscopy NMR, IR, MS Characterization Characterization Spectroscopy->Characterization

Experimental Protocols (Generalized)

While a specific protocol for this compound is unavailable, the following generalized procedures for nitration and esterification are commonly employed in organic synthesis.

General Protocol for Nitration of an Aromatic Ring
  • Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid in an ice bath with stirring.

  • Reaction: Dissolve the substrate (e.g., Methyl 2-fluoro-6-aminobenzoate) in a suitable solvent and cool the solution in an ice bath. Add the pre-cooled nitrating mixture dropwise while maintaining a low temperature (typically 0-10 °C).

  • Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice. The product may precipitate and can be collected by filtration. If the product is soluble, extract it with a suitable organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

General Protocol for Fischer Esterification
  • Reaction Setup: Dissolve the carboxylic acid (e.g., 2-Fluoro-6-aminobenzoic acid) in an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux: Heat the reaction mixture to reflux for several hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Neutralize the remaining acid with a weak base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it to obtain the crude ester, which can then be purified.

Conclusion

This compound is a strategically important intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. While detailed experimental data for this specific compound is limited in publicly accessible literature, its physicochemical properties and likely synthetic routes can be reliably predicted. This guide provides a foundational understanding for researchers working with this and structurally related compounds.

References

Methyl 2-amino-6-fluoro-3-nitrobenzoate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 2-amino-6-fluoro-3-nitrobenzoate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a fluorinated aromatic compound containing amino and nitro functional groups. Its chemical structure and properties make it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
Molecular Formula C₈H₇FN₂O₄[1]
Molecular Weight 214.15 g/mol [1]
Melting Point 93-95 °C
Boiling Point 360.9 ± 42.0 °C at 760 mmHg
Appearance Solid[1]
Purity 97% - 98%[1]
InChI 1S/C8H7FN2O4/c1-15-8(12)6-4(9)2-3-5(7(6)10)11(13)14/h2-3H,10H2,1H3[1]
InChI Key CZWULSUQQAOBDL-UHFFFAOYSA-N[1]

Synonyms:

  • methyl 2-azanyl-6-fluoranyl-3-nitro-benzoate[1]

  • 2-amino-6-fluoro-3-nitrobenzoic acid methyl ester[1]

Experimental Protocols

  • Nitration: Introduction of a nitro group onto a suitable aromatic precursor.

  • Esterification: Conversion of a carboxylic acid group to a methyl ester.

  • Halogen Exchange (Fluorination): Selective replacement of a halogen (e.g., chlorine) with fluorine.

  • Reduction (if necessary): Conversion of a nitro group to an amino group.

A general method for synthesizing a related compound, methyl 3-fluoro-2-nitrobenzoate, involves the esterification of 3-fluoro-2-nitrobenzoic acid with methanol in the presence of an acid catalyst like sulfuric acid.[2] Another approach is the nitration of methyl 3-fluorobenzoate.[2]

Safety and Handling

For safe handling and storage of this compound, the following precautions should be observed.

Safety Data Summary
CategoryInformationCitations
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Storage Keep in a dark place, under an inert atmosphere, at room temperature or 4°C, and protected from light.

Mandatory Visualizations

Logical Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, based on common organic chemistry transformations.

Synthesis_Workflow Start 2,6-Difluorobenzoic Acid Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate1 2,6-Difluoro-3-nitrobenzoic Acid Nitration->Intermediate1 Esterification Esterification (Methanol, Acid Catalyst) Intermediate1->Esterification Intermediate2 Methyl 2,6-Difluoro-3-nitrobenzoate Esterification->Intermediate2 NucleophilicSubstitution Nucleophilic Aromatic Substitution (Ammonia) Intermediate2->NucleophilicSubstitution FinalProduct This compound NucleophilicSubstitution->FinalProduct

Caption: Conceptual synthesis pathway for this compound.

References

In-Depth Technical Guide: Methyl 2-amino-6-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-amino-6-fluoro-3-nitrobenzoate, a fluorinated nitroaromatic compound with potential applications in medicinal chemistry and drug development. The document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and discusses its potential biological significance based on the activities of structurally related molecules.

Core Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 214.1506 g/mol [1]
Chemical Formula C₈H₇FN₂O₄[1]
Physical Form Solid[1]
Purity Typically ≥97%[2]
CAS Number 346691-23-4[1]

Physicochemical Characteristics

This compound is an organic compound featuring a benzene ring substituted with amino, fluoro, and nitro functional groups, along with a methyl ester. The presence of these groups, particularly the fluorine atom and the nitro group, suggests its potential utility as a building block in the synthesis of more complex molecules with specific biological activities.[3][4] Fluorination is a widely used strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[3][5][6] The nitroaromatic scaffold is also a key feature in a number of therapeutic agents, known to undergo bioreduction in biological systems to exert their effects.[4][7][8]

Experimental Protocols

While specific, validated experimental protocols for this compound are not extensively published in peer-reviewed literature, the following sections outline detailed methodologies for its synthesis and analysis based on established procedures for structurally similar compounds.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process, likely commencing from a substituted dichlorobenzoic acid. The following protocol is a hypothetical pathway based on analogous chemical transformations.[9]

Step 1: Nitration of 2,6-dichlorobenzoic acid

  • Under an inert nitrogen atmosphere, 2,6-dichlorobenzoic acid is added to concentrated sulfuric acid.

  • A pre-configured mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise while maintaining the reaction temperature at a controlled level.

  • The reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • The reaction mixture is then cooled and the product, 2,6-dichloro-3-nitrobenzoic acid, is extracted using a suitable organic solvent like dichloromethane.

  • The organic phases are combined, washed, and concentrated to yield the nitrated intermediate.[9]

Step 2: Esterification

  • The 2,6-dichloro-3-nitrobenzoic acid is dissolved in methanol.

  • A catalytic amount of concentrated sulfuric acid is added.

  • The mixture is heated to reflux and the reaction is monitored by HPLC.

  • Upon completion, the solvent is removed under reduced pressure, and the resulting ester is purified.

Step 3: Selective Fluorination

  • The methyl 2,6-dichloro-3-nitrobenzoate is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • A fluorinating agent, for instance, an alkali metal fluoride, is added.

  • The reaction mixture is heated to facilitate the nucleophilic aromatic substitution of one of the chlorine atoms with fluorine. The regioselectivity of this step is crucial.

  • The product, methyl 2-chloro-6-fluoro-3-nitrobenzoate, is isolated and purified.

Step 4: Amination

  • The final step would involve the selective displacement of the remaining chlorine atom with an amino group. This could potentially be achieved through various amination methodologies.

Diagram of the Proposed Synthetic Workflow

G A 2,6-Dichlorobenzoic Acid B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 2,6-Dichloro-3-nitrobenzoic Acid B->C D Esterification (Methanol, H₂SO₄) C->D Step 2 E Methyl 2,6-dichloro-3-nitrobenzoate D->E F Selective Fluorination (e.g., KF, DMSO) E->F Step 3 G Methyl 2-chloro-6-fluoro-3-nitrobenzoate F->G H Amination G->H Step 4 I This compound H->I

Caption: Proposed multi-step synthesis of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of this compound and to monitor the progress of synthesis reactions.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm × 150 mm, 5 µm) is suitable.[10]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile) would likely provide good separation.[10]

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound would be appropriate.

  • Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The coupling patterns of the aromatic protons would be indicative of their substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would show resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring.

  • ¹⁹F NMR: Fluorine NMR would provide a specific signal for the fluorine atom, and its coupling to adjacent protons would help confirm its position on the aromatic ring.

  • Sample Preparation: The sample should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for analysis.[11]

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Method: Electrospray ionization (ESI) or another soft ionization technique would be suitable to observe the molecular ion peak. High-resolution mass spectrometry (HRMS) would provide an accurate mass for elemental composition confirmation.

Potential Biological Significance and Signaling Pathways

Direct experimental data on the biological activity of this compound is not currently available in the public domain. However, its structural features suggest several areas of potential interest for drug discovery and development.

Role of the Nitroaromatic Moiety

Nitroaromatic compounds are known to be bioreductively activated in biological systems.[4][8] This process, often occurring under hypoxic conditions found in tumors or certain microbial environments, involves the reduction of the nitro group to form reactive intermediates like nitroso and hydroxylamino species, and ultimately the corresponding amine.[4] These reactive intermediates can induce cellular damage, making nitroaromatic compounds effective as anticancer and antimicrobial agents.[7][8]

Generalized Signaling Pathway for Nitroaromatic Prodrug Activation

G A Nitroaromatic Prodrug (R-NO₂) B Nitroreductases (e.g., in hypoxic cells) A->B C Nitro Radical Anion (R-NO₂⁻) B->C Reduction D Nitroso Intermediate (R-NO) C->D E Hydroxylamino Intermediate (R-NHOH) D->E G Cellular Damage (e.g., DNA adducts, oxidative stress) D->G F Amino Metabolite (R-NH₂) E->F E->G

Caption: Bioreductive activation of a generic nitroaromatic compound.

Influence of Fluorine Substitution

The incorporation of fluorine into drug molecules is a well-established strategy to modulate their physicochemical and pharmacokinetic properties.[3][5][6] The strong carbon-fluorine bond can block sites of metabolism, thereby increasing the drug's half-life.[6] Fluorine can also alter the acidity or basicity of nearby functional groups and influence the molecule's conformation, which can lead to enhanced binding to biological targets.[3][5]

Potential as a Kinase Inhibitor Intermediate

Many kinase inhibitors, particularly in oncology, feature substituted aromatic rings. The specific substitution pattern of this compound makes it a plausible starting material or intermediate for the synthesis of novel kinase inhibitors. The amino group can serve as a handle for further chemical modifications to build more complex structures that can interact with the ATP-binding pocket of kinases.

Conclusion

This compound is a compound of significant interest for chemical synthesis and drug discovery. While direct biological data is lacking, its structural components—a fluorinated aromatic ring and a nitro group—are hallmarks of many successful therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and scientists to explore the potential of this molecule in the development of new pharmaceuticals. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to Methyl 2-amino-6-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Methyl 2-amino-6-fluoro-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its structure, properties, synthesis, and applications.

Chemical Structure and Properties

This compound is an aromatic organic compound with the chemical formula C₈H₇FN₂O₄.[1][2] Its structure consists of a benzene ring substituted with a methyl ester group, an amino group, a fluorine atom, and a nitro group.

IUPAC Name: this compound CAS Number: 346691-23-4[1]

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueReference
Molecular Weight214.15 g/mol [1]
AppearanceSolid[1]
Melting Point93-95 °C[2]
Boiling Point360.9 ± 42.0 °C at 760 mmHg[2]
PurityTypically >97%
InChI1S/C8H7FN2O4/c1-15-8(12)6-4(9)2-3-5(7(6)10)11(13)14/h2-3H,10H2,1H3[1]
InChIKeyCZWULSUQQAOBDL-UHFFFAOYSA-N[1]
SMILESCOC(=O)C1=C(C=CC(=C1N)--INVALID-LINK--[O-])F[2]

Synthesis

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in peer-reviewed journals, a plausible synthetic route can be inferred from patents and the synthesis of structurally related molecules. A common approach involves the nitration and subsequent functional group manipulations of a substituted benzene ring.

Disclaimer: The following experimental protocol is a representative procedure based on the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.

Representative Experimental Protocol: Synthesis of a Related Nitroaromatic Ester

This protocol is based on the synthesis of methyl 2-amino-6-nitrobenzoate, a structurally similar compound.

Objective: To synthesize a methyl nitrobenzoate derivative via esterification of the corresponding carboxylic acid.

Materials:

  • 2-amino-6-nitrobenzoic acid

  • Methyl p-toluenesulfonate

  • Triethylamine

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

  • Toluene

  • Chloroform

Procedure:

  • In a round-bottom flask, dissolve 2-amino-6-nitrobenzoic acid (1.0 eq) in DMF.

  • Add triethylamine (1.0 eq) and methyl p-toluenesulfonate (1.2 eq) to the solution.

  • Stir the reaction mixture under a nitrogen atmosphere at 60°C for 18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the DMF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by a saturated aqueous solution of NaCl.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a mixture of toluene and chloroform as the eluent to yield the desired methyl 2-amino-6-nitrobenzoate.

Spectroscopic Data

Experimental spectroscopic data for this compound is not widely available in the public domain. The following tables provide predicted data and data for structurally similar compounds to aid in characterization.

¹H NMR Spectroscopy (Predicted and Comparative Data)

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the amino group protons, and the methyl ester protons. The chemical shifts will be influenced by the electronic effects of the fluorine, amino, and nitro substituents. For comparison, the ¹H NMR data for methyl 3-nitrobenzoate is provided.[3]

Compound Solvent Chemical Shift (ppm) and Multiplicity
Methyl 3-nitrobenzoateCDCl₃8.76 (s, 1H), 8.37 – 8.28 (m, 2H), 7.65 – 7.50 (m, 2H), 3.93 (s, 3H)
Infrared (IR) Spectroscopy (Characteristic Absorptions)

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (amino)3500 - 3300
C-H stretch (aromatic)3100 - 3000
C=O stretch (ester)1730 - 1715
C=C stretch (aromatic)1600 - 1450
N-O stretch (nitro, asymmetric)1550 - 1500
N-O stretch (nitro, symmetric)1350 - 1300
C-F stretch1400 - 1000
Mass Spectrometry (Predicted Data)

Predicted mass spectrometry data for this compound is available from PubChem.[2]

Adduct m/z
[M+H]⁺215.04627
[M+Na]⁺237.02821
[M-H]⁻213.03171
[M]⁺214.03844

Application in Drug Development

This compound and its isomers are valuable building blocks in the synthesis of complex pharmaceutical compounds, particularly in the field of oncology. For instance, the related compound, methyl 3-amino-2-fluorobenzoate, is a key intermediate in the synthesis of Dabrafenib, a BRAF kinase inhibitor used in the treatment of melanoma.[4]

Experimental Workflow: Role as a Synthetic Intermediate

The following diagram illustrates a generalized workflow for the utilization of a substituted aminonitrobenzoate intermediate in the synthesis of a bioactive molecule.

G Workflow for the Use of a Substituted Aminonitrobenzoate in Drug Synthesis cluster_0 Synthesis of the Intermediate cluster_1 Synthesis of the Active Pharmaceutical Ingredient (API) cluster_2 Drug Product Formulation A Starting Material (e.g., Substituted Benzoic Acid) B Nitration & Functional Group Interconversion A->B C This compound (Intermediate) B->C D Reduction of Nitro Group to an Amine C->D E Coupling with Another Synthetic Fragment D->E F Further Synthetic Modifications E->F G Final API F->G H Purification and Crystallization G->H I Formulation with Excipients H->I J Final Drug Product I->J

Caption: Generalized workflow for the synthesis of a drug product using a substituted aminonitrobenzoate intermediate.

This workflow highlights the critical role of this compound as a precursor. The amino and nitro groups provide versatile handles for subsequent chemical transformations, such as reduction of the nitro group to an amine, which can then be used in coupling reactions to build more complex molecular architectures. The fluorine atom is often incorporated into drug candidates to enhance their metabolic stability and binding affinity.

References

Methyl 2-amino-6-fluoro-3-nitrobenzoate synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-6-fluoro-3-nitrobenzoate

This guide provides a detailed examination of a robust and chemically sound synthesis pathway for this compound, a key building block in modern medicinal chemistry. The strategic incorporation of amino, fluoro, and nitro functionalities onto a benzoic acid scaffold makes this compound a valuable intermediate for the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development, offering not only a step-by-step protocol but also a deep dive into the chemical principles and strategic considerations that underpin the synthesis.

Strategic Overview: A Retrosynthetic Approach

The synthesis of a polysubstituted aromatic ring like this compound requires careful planning to ensure correct regiochemistry. The directing effects of the substituents—amino (ortho, para), fluoro (ortho, para), nitro (meta), and carboxyl (meta)—must be leveraged in a logical sequence. A retrosynthetic analysis reveals a practical pathway starting from a commercially available precursor.

The final step is a straightforward Fischer esterification of the corresponding carboxylic acid. The core challenge lies in constructing the 2-amino-6-fluoro-3-nitrobenzoic acid intermediate. This can be achieved by a regioselective nitration followed by a nucleophilic aromatic substitution (SNAr) to introduce the amino group. This strategy is efficient as the electron-withdrawing nitro group, once installed, activates the ring for the crucial amination step.

G TM This compound (Target) INT2 2-Amino-6-fluoro-3-nitrobenzoic Acid TM->INT2 Fischer Esterification INT1 2-Chloro-6-fluoro-3-nitrobenzoic Acid INT2->INT1 Nucleophilic Aromatic Substitution (S(N)Ar) SM 2-Chloro-6-fluorobenzoic Acid (Starting Material) INT1->SM Electrophilic Nitration

Caption: Retrosynthetic analysis of the target molecule.

The Three-Step Synthesis Pathway

The proposed synthesis is a linear three-step process starting from 2-chloro-6-fluorobenzoic acid. Each step is chosen for its reliability, regiochemical control, and scalability.

Step 1: Regioselective Nitration of 2-Chloro-6-fluorobenzoic Acid

The initial step involves the introduction of a nitro group onto the aromatic ring via electrophilic aromatic substitution. The choice of nitrating agent and conditions is critical for achieving the desired regioselectivity.

Causality and Expertise: The starting material, 2-chloro-6-fluorobenzoic acid, has three substituents with competing directing effects. The carboxyl group is a deactivating, meta-directing group. The chloro and fluoro groups are deactivating yet ortho, para-directing. The nitration occurs primarily at the C3 position. This outcome is governed by a combination of steric hindrance and electronic effects. The C3 position is meta to the carboxyl group and ortho to the fluorine, making it electronically favorable. The C5 position, while also meta to the carboxyl group, is sterically more hindered by the adjacent chlorine. The reaction is typically performed in strong acid, such as sulfuric acid, which protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

A reliable method involves dissolving 2-chloro-6-fluorobenzoic acid in concentrated sulfuric acid at a low temperature (0°C) followed by the careful addition of nitric acid[1]. This controlled addition is crucial to manage the exothermic nature of the reaction and prevent side-product formation.

Step 2: Nucleophilic Aromatic Substitution (SNAr) for Amination

With the nitro group installed at the C3 position, the chlorine atom at C2 becomes highly activated towards nucleophilic attack. This allows for its displacement by an amino group in a nucleophilic aromatic substitution (SNAr) reaction.

Causality and Expertise: The SNAr mechanism is contingent on the presence of strong electron-withdrawing groups (like the nitro group) positioned ortho or para to a leaving group (in this case, chlorine). The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction. A patent describes a method for the amination of 2-halo-6-nitrobenzoic acids using ammonia in an organic solvent with a cuprous catalyst[2]. The copper(I) catalyst is believed to facilitate the displacement of the halide. This method is preferable to high-pressure ammonolysis due to its milder conditions and potentially higher yields.

G sub 2-Chloro-6-fluoro-3-nitrobenzoic Acid Cl atom is activated by ortho-nitro group mc Meisenheimer Complex (Intermediate) Negative charge stabilized by resonance with NO2 group sub:f0->mc + NH3 nuc Ammonia (NH3) Nucleophile prod 2-Amino-6-fluoro-3-nitrobenzoic Acid Product mc->prod - Cl-

Caption: Mechanism for the S(N)Ar amination step.

Step 3: Fischer Esterification to Yield the Final Product

The final transformation is the conversion of the carboxylic acid group of 2-amino-6-fluoro-3-nitrobenzoic acid into a methyl ester. This is a classic acid-catalyzed esterification reaction.

Causality and Expertise: Fischer esterification is an equilibrium process. To drive the reaction towards the product, a large excess of the alcohol (methanol) is typically used as the solvent. A strong acid catalyst, such as concentrated sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol[3][4]. The reaction is generally heated to reflux to increase the reaction rate. The workup involves neutralizing the excess acid and removing the excess methanol.

Experimental Protocols & Data

The following protocols are synthesized from established procedures for analogous transformations. Researchers should perform their own optimization and safety assessments.

Protocol 1: Synthesis of 2-Chloro-6-fluoro-3-nitrobenzoic Acid
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (10 mL/g of starting material). Cool the flask to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add 2-chloro-6-fluorobenzoic acid (1.0 eq) to the cold sulfuric acid while stirring until fully dissolved.

  • Nitration: Add concentrated nitric acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product can be used in the next step without further purification if purity is sufficient (>95%)[1].

Protocol 2: Synthesis of 2-Amino-6-fluoro-3-nitrobenzoic Acid
  • Reaction Setup: To a sealed reaction vessel, add 2-chloro-6-fluoro-3-nitrobenzoic acid (1.0 eq), a suitable organic solvent (e.g., N,N-Dimethylformamide or N-Methylpyrrolidone), and a cuprous catalyst such as cuprous oxide (Cu₂O) (0.1 eq)[2].

  • Ammonia Addition: Add a solution of ammonia in the chosen solvent (e.g., 7N ammonia in methanol, 3-5 eq).

  • Reaction: Seal the vessel and heat the mixture to 80-100°C for 12-24 hours. The reaction should be conducted under an inert atmosphere.

  • Workup: After cooling to room temperature, acidify the reaction mixture with aqueous HCl to a pH of ~2-3. This will protonate the product and precipitate it from the solution.

  • Purification: Collect the precipitate by filtration, wash with water, and then a small amount of cold organic solvent (e.g., ethanol) to remove impurities. Dry the solid under vacuum.

Protocol 3: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-6-fluoro-3-nitrobenzoic acid (1.0 eq) in an excess of methanol (20 mL/g of acid).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.2-0.3 eq) dropwise to the stirred suspension[3].

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-16 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and carefully neutralize the remaining acid by washing with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Purification: Separate the organic layer, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

StepStarting MaterialKey ReagentsConditionsProduct
1 2-Chloro-6-fluorobenzoic acidH₂SO₄, HNO₃0°C to RT, 1-2h2-Chloro-6-fluoro-3-nitrobenzoic acid
2 2-Chloro-6-fluoro-3-nitrobenzoic acidNH₃, Cu₂O (cat.)80-100°C, 12-24h2-Amino-6-fluoro-3-nitrobenzoic acid
3 2-Amino-6-fluoro-3-nitrobenzoic acidMethanol, H₂SO₄ (cat.)Reflux (65°C), 4-16hThis compound

Conclusion

The described three-step synthesis provides a logical and efficient pathway to this compound. By leveraging fundamental principles of electrophilic and nucleophilic aromatic substitution, followed by a classic esterification, this route offers excellent control over regiochemistry. The protocols are based on established and reliable chemical transformations, making this guide a valuable resource for researchers in organic synthesis and drug discovery.

References

An In-depth Technical Guide to Methyl 2-amino-6-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-6-fluoro-3-nitrobenzoate, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details its chemical properties, a plausible multi-step synthesis protocol, and its prospective applications in medicinal chemistry. All quantitative data is presented in structured tables, and the synthetic workflow is visualized using a process diagram.

Introduction

This compound, with the IUPAC name this compound, is a substituted aromatic compound. Its structure, featuring an aminobenzoate core with fluoro and nitro functional groups, makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds with potential therapeutic activities. The presence of the fluorine atom can enhance pharmacokinetic properties, such as metabolic stability and membrane permeability, while the nitro and amino groups offer reactive sites for further chemical modifications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 346691-23-4[1]
Molecular Formula C₈H₇FN₂O₄[2]
Molecular Weight 214.15 g/mol [2]
Appearance Solid[1][2]
Melting Point 93-95 °C[1]
Boiling Point 360.9 ± 42.0 °C at 760 mmHg[1]
Purity Typically ≥97%[1][3]
Storage Keep in a dark place, inert atmosphere, room temperature or 4°C, protect from light.[1][3]
InChI Key CZWULSUQQAOBDL-UHFFFAOYSA-N[1]

Synthesis Protocol

Proposed Synthetic Workflow

The logical workflow for the proposed synthesis is depicted in the diagram below.

SynthesisWorkflow A 2,6-Dichlorobenzoic Acid B Nitration (HNO3, H2SO4) A->B Step 1 C 2,6-Dichloro-3-nitrobenzoic Acid B->C D Esterification (Methanol, H2SO4) C->D Step 2 E Methyl 2,6-dichloro-3-nitrobenzoate D->E F Selective Fluorination (e.g., KF, DMSO) E->F Step 3 G Methyl 2-chloro-6-fluoro-3-nitrobenzoate & This compound (Target) F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following are detailed experimental procedures for each step of the proposed synthesis.

Step 1: Nitration of 2,6-Dichlorobenzoic Acid

  • Procedure: To a mixture of 2,6-dichlorobenzoic acid and concentrated sulfuric acid, a pre-configured mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature. The reaction is monitored by HPLC.

  • Work-up: The reaction mixture is cooled and extracted with dichloromethane. The combined organic phases are washed with water until the pH is neutral and then concentrated under reduced pressure to yield 2,6-dichloro-3-nitrobenzoic acid.

  • Quantitative Data:

    • Purity (by HPLC): >98%

    • Yield: ~94%

Step 2: Esterification of 2,6-Dichloro-3-nitrobenzoic Acid

  • Procedure: 2,6-dichloro-3-nitrobenzoic acid is dissolved in methanol, and concentrated sulfuric acid is added. The mixture is heated to reflux and the reaction is monitored by HPLC.

  • Work-up: The solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with saturated sodium bicarbonate solution. The organic layer is dried and concentrated to give methyl 2,6-dichloro-3-nitrobenzoate.

  • Quantitative Data:

    • Purity (by HPLC): >98%

    • Yield: ~94%

Step 3: Selective Fluorination

  • Procedure: This step involves a nucleophilic aromatic substitution to replace one of the chloro groups with a fluoro group. Methyl 2,6-dichloro-3-nitrobenzoate would be reacted with a fluoride source, such as potassium fluoride, in a high-boiling polar aprotic solvent like DMSO at an elevated temperature. The reaction progress would be monitored by HPLC or GC-MS. The regioselectivity of this reaction would be critical and may yield a mixture of isomers, including the desired this compound and Methyl 2-chloro-6-fluoro-3-nitrobenzoate.

  • Purification: The desired product would be separated from the reaction mixture and any isomers by column chromatography.

  • Note: The yield and regioselectivity of this step would need to be optimized experimentally.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic data can be predicted based on its structure.

SpectroscopyPredicted Key Signals
¹H NMR Signals corresponding to the aromatic protons, the amino protons, and the methyl ester protons. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing nitro group and the fluorine atom.
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling), and the methyl carbon.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the ester, the asymmetric and symmetric stretching of the nitro group, and the C-F stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (214.15 g/mol ). Fragmentation patterns would likely show the loss of the methoxy group and the nitro group.

Applications in Drug Discovery and Development

Substituted aminobenzoates are important scaffolds in medicinal chemistry. While the specific biological activity of this compound is not extensively documented, its structural motifs suggest potential applications as an intermediate in the synthesis of various therapeutic agents.

Potential Therapeutic Areas

Derivatives of similar 2-aminobenzoic acid structures have shown a range of biological activities, suggesting that this compound could be a valuable starting material for developing compounds with the following properties:

  • Anticancer Agents: The 2-aminobenzothiazole scaffold, which can be synthesized from related precursors, is found in compounds with anticancer properties[2].

  • Antimicrobial Agents: Derivatives of 2-aminobenzamides have been shown to possess antibacterial and antifungal activities[1].

  • Enzyme Inhibitors: The core structure is present in molecules designed to inhibit specific enzymes involved in disease pathways[4].

Logical Relationship for Drug Discovery

The utility of this compound in a drug discovery workflow is outlined below.

DrugDiscovery A This compound (Starting Material) B Chemical Modification (e.g., Reduction of Nitro Group, Amide Coupling) A->B C Library of Derivatives B->C D Biological Screening (e.g., Anticancer, Antimicrobial Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Role of this compound in a drug discovery pipeline.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and life sciences sectors. This guide has provided a detailed overview of its properties and a plausible, multi-step synthesis protocol. Further research to optimize the synthetic route and to explore the biological activities of its derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

physical and chemical properties of Methyl 2-amino-6-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-6-fluoro-3-nitrobenzoate is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its unique arrangement of amino, fluoro, and nitro functional groups on a benzoate scaffold makes it an attractive starting material for the synthesis of novel therapeutic agents. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro and amino groups provide versatile handles for further chemical modifications. This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, and the potential applications of this compound.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

PropertyValueReference
CAS Number 346691-23-4[1][2]
Molecular Formula C₈H₇FN₂O₄[1]
Molecular Weight 214.15 g/mol [1]
Appearance Solid[1][2]
Melting Point 93-95 °C
Boiling Point 360.9 ± 42.0 °C at 760 mmHg
Purity Typically ≥97%[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature or 4°C for long-term storage.[2]

Synthesis and Purification

A potential synthetic pathway could start from 2-amino-6-fluorobenzoic acid. The synthesis would proceed through the protection of the amino group, followed by nitration, esterification, and finally deprotection.

Synthesis_Workflow Start 2-Amino-6-fluorobenzoic Acid Step1 Amino Group Protection (e.g., Acetylation) Start->Step1 Step2 Nitration (HNO₃/H₂SO₄) Step1->Step2 Step3 Esterification (Methanol, Acid Catalyst) Step2->Step3 Step4 Deprotection (e.g., Acidic or Basic Hydrolysis) Step3->Step4 End This compound Step4->End

Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Hypothetical)

Step 1: Acetylation of 2-amino-6-fluorobenzoic acid

  • Dissolve 2-amino-6-fluorobenzoic acid in glacial acetic acid.

  • Add acetic anhydride and heat the mixture under reflux for a specified period.

  • Cool the reaction mixture and pour it into ice-water to precipitate the acetylated product.

  • Filter, wash with cold water, and dry the product.

Step 2: Nitration of 2-acetamido-6-fluorobenzoic acid

  • Dissolve the acetylated product in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

  • Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining the low temperature.

  • Stir the reaction mixture for a few hours at low temperature.

  • Pour the mixture onto crushed ice to precipitate the nitrated product.

  • Filter, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Esterification of 2-acetamido-6-fluoro-3-nitrobenzoic acid

  • Suspend the nitrated product in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture under reflux until the reaction is complete (monitored by TLC).

  • Cool the mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a mild base and extract the ester with a suitable organic solvent.

  • Dry the organic layer and evaporate the solvent to obtain the crude ester.

Step 4: Deprotection of Methyl 2-acetamido-6-fluoro-3-nitrobenzoate

  • Dissolve the ester in a suitable solvent (e.g., ethanol).

  • Add an aqueous acid (e.g., HCl) and heat the mixture under reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a base to precipitate the final product.

  • Filter, wash with water, and dry to yield this compound.

Purification

Purification of the final product is critical to remove any unreacted starting materials, by-products, or residual reagents.

Purification_Workflow Start Crude Product Step1 Recrystallization (e.g., from Ethanol/Water) Start->Step1 Step2 Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) Step1->Step2 Step3 Characterization (NMR, MS, IR, MP) Step2->Step3 End Pure this compound Step3->End

Caption: General purification and characterization workflow.

Recrystallization Protocol:

  • Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The aromatic protons will likely appear as multiplets in the downfield region (around 7-8 ppm), with their chemical shifts and coupling constants influenced by the electronic effects of the amino, fluoro, and nitro substituents. The amino group protons would likely appear as a broad singlet, and the methyl ester protons as a sharp singlet around 3.9 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal (around 165 ppm). The aromatic carbons will appear in the region of 110-160 ppm, with their chemical shifts influenced by the attached functional groups. The methyl carbon of the ester group will be the most upfield signal (around 52 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C=O stretching: A strong absorption around 1700-1730 cm⁻¹ for the ester carbonyl group.

  • NO₂ stretching: Two strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric) for the nitro group.

  • C-F stretching: A strong absorption in the region of 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 214.15). The fragmentation pattern will be influenced by the functional groups. Common fragmentation pathways could involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the nitro group (-NO₂), or cleavage of the ester group. Predicted collision cross-section data for various adducts are available in public databases.[3]

Reactivity and Stability

The chemical reactivity of this compound is dictated by its functional groups.

  • Amino Group: The primary amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.

  • Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, providing a route to further derivatization.

  • Aromatic Ring: The aromatic ring is substituted with both electron-donating (amino) and electron-withdrawing (nitro, ester, fluoro) groups, which will direct the regioselectivity of further electrophilic aromatic substitution reactions. The nitro group is a meta-director, while the amino group is an ortho-, para-director. The overall reactivity of the ring towards electrophilic substitution is likely to be reduced due to the presence of multiple electron-withdrawing groups.[4]

  • Ester Group: The ester group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.

The presence of the strong carbon-fluorine bond generally enhances the metabolic and thermal stability of the molecule.[5] However, the stability of nitroaromatic compounds in certain analytical systems, such as reversed-phase liquid chromatography, can be variable.[6]

Applications in Drug Development

This compound is a valuable intermediate for the synthesis of more complex molecules with potential biological activity. The strategic placement of its functional groups allows for diverse chemical transformations.

Drug_Development_Logic Start This compound Node1 Reduction of Nitro Group Start->Node1 Node2 Acylation/Alkylation of Amino Group Start->Node2 Node3 Hydrolysis of Ester Start->Node3 Node4 Diamino Intermediate Node1->Node4 Node5 Amide/Amine Derivatives Node2->Node5 Node6 Carboxylic Acid Derivative Node3->Node6 End Bioactive Molecules (e.g., Enzyme Inhibitors, Receptor Ligands) Node4->End Node5->End Node6->End

Caption: Potential derivatization pathways for drug discovery.

The fluorinated nitroaromatic scaffold is found in various compounds investigated for their therapeutic potential. For instance, related nitroaromatic compounds have been explored as intermediates in the synthesis of anticancer agents and other bioactive molecules.[7][8] The introduction of fluorine is a well-established strategy to improve the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability.[9]

Conclusion

This compound is a key chemical intermediate with significant potential for the development of novel pharmaceuticals. This guide has provided a comprehensive overview of its physical and chemical properties, a plausible synthetic and purification strategy, and an outline of its potential applications. While detailed experimental data for this specific compound is limited in the public domain, the information presented here, based on analogous compounds and established chemical principles, serves as a valuable resource for researchers and scientists working in the field of drug discovery and development. Further research into the specific biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

In-Depth Technical Guide to the Safety and Handling of Methyl 2-amino-6-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for Methyl 2-amino-6-fluoro-3-nitrobenzoate (CAS No. 346691-23-4), a key intermediate in pharmaceutical synthesis. The information is intended to enable researchers and drug development professionals to handle this compound safely and effectively in a laboratory setting.

Chemical and Physical Properties

This compound is a solid at room temperature.[1][2] Its structural and physical properties are summarized in the table below.

PropertyValue
CAS Number 346691-23-4
Molecular Formula C₈H₇FN₂O₄
Molecular Weight 214.15 g/mol [3]
Appearance Solid[1][2]
Melting Point 93-95 °C
Boiling Point 360.9 ± 42.0 °C at 760 mmHg
Purity Typically 97-98%[1][3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS hazard statements and corresponding pictograms are crucial for understanding the potential risks associated with this compound.

GHS ClassificationHazard StatementPictogramSignal Word
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)Warning
Skin irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Eye irritation (Category 2A)H319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Toxicological Data

Table of Acute Toxicity Data for Structurally Related Compounds

Chemical NameCAS NumberOral LD50 (mg/kg, rat)Dermal LD50 (mg/kg)Inhalation LC50 (mg/L, 4h, rat)
2-Nitroaniline88-74-41838[5][6]>20000 (rabbit)[5]>2.529 (dust/mist)[5]
4-Nitroaniline100-01-6750[5]>7940[5]-
2-Chloroaniline95-51-21016[5]1000[5]4.2 - 6.1[5]
4-Chloroaniline106-47-8300 - 420[5]360 (rabbit)[5]2.34[5]

Note: This data is for related compounds and should be used for comparative purposes only. A comprehensive toxicological assessment for this compound has not been thoroughly investigated.

Experimental Protocols: Safe Handling and Storage

Adherence to strict laboratory protocols is essential when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling this compound.

PPE_Workflow cluster_ppe Required Personal Protective Equipment labcoat Flame-resistant Lab Coat goggles Chemical Safety Goggles faceshield Face Shield (when splash risk exists) gloves Chemically Resistant Gloves (e.g., Nitrile) respirator NIOSH-approved Respirator (for dusts/aerosols)

Caption: Required Personal Protective Equipment (PPE).

Engineering Controls
  • Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Handling Procedure for Solid Compound
  • Preparation: Designate a specific area within the fume hood for handling. Ensure all necessary equipment (spatulas, weighing paper, glassware, waste container) is present.

  • Weighing: Carefully weigh the required amount of the solid on weighing paper. Avoid creating dust. If possible, use a ventilated balance enclosure.

  • Transfer: Gently transfer the solid to the reaction vessel. Use a funnel if necessary to prevent spillage.

  • Cleaning: After transfer, decontaminate the spatula and weighing paper with a suitable solvent (e.g., ethanol or acetone) and dispose of the waste appropriately. Clean the balance and surrounding surfaces.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep in a dark place and under an inert atmosphere.[1][2] Some suppliers recommend storage at 4°C, protected from light.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[8]

First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[8] If irritation persists, seek medical attention.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Spill and Disposal Procedures

Spill Response
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal

As a halogenated and nitrated aromatic compound, this compound must be disposed of as hazardous waste.

  • Container: Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.[9]

  • Segregation: Do not mix with non-halogenated waste.[9]

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations. The waste will likely be incinerated at a regulated hazardous waste facility.[9]

Application in Drug Development

This compound and its derivatives are important building blocks in medicinal chemistry. For instance, related aminofluorobenzoic acid derivatives have been utilized in the synthesis of potent and selective group II metabotropic glutamate receptor (mGluR) agonists, which are being investigated for the treatment of neurological and psychiatric disorders. Additionally, aminonitrobenzothiazole derivatives have been designed and synthesized as potent inhibitors of monoamine oxidase (MAO), a key target in the treatment of neurodegenerative diseases.[8] The specific compound, this compound, serves as a crucial intermediate in the synthesis of various novel therapeutic agents, including potential anti-cancer drugs.[5]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from procurement to disposal.

Safe_Handling_Workflow cluster_planning Planning & Preparation cluster_handling Handling & Experimentation cluster_storage_waste Storage & Waste Management cluster_emergency Emergency Response ReviewSDS Review SDS & Literature RiskAssessment Conduct Risk Assessment ReviewSDS->RiskAssessment PrepPPE Prepare PPE & Engineering Controls RiskAssessment->PrepPPE Handling Handle in Fume Hood PrepPPE->Handling Experiment Conduct Experiment Handling->Experiment Spill Spill Response Handling->Spill Exposure First Aid Handling->Exposure Decontamination Decontaminate Equipment & Area Experiment->Decontamination Storage Store Appropriately Decontamination->Storage WasteCollection Collect Waste in Labeled Container Decontamination->WasteCollection Storage->WasteCollection Disposal Dispose via Licensed Contractor WasteCollection->Disposal

Caption: Logical workflow for the safe handling of this compound.

References

Technical Guide: Optimal Storage Conditions for Methyl 2-amino-6-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions for Methyl 2-amino-6-fluoro-3-nitrobenzoate (CAS No: 346691-23-4), a key intermediate in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for maintaining the compound's purity, stability, and efficacy for research and development purposes.

Summary of Storage Recommendations

This compound is a solid, light-sensitive compound that requires specific storage conditions to prevent degradation.[1][2][3] The primary considerations for storage are temperature, atmosphere, and protection from light.

Quantitative Storage Parameters

The following table summarizes the key quantitative and qualitative parameters for the optimal storage of this compound, compiled from various supplier and safety data sheets.

ParameterRecommended ConditionSource(s)
Storage Temperature Room Temperature or Refrigerated at 4°C[1][4]
Keep in a dry, cool, and well-ventilated place.[2][5]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).[4]
Light Exposure Keep in a dark place; protect from light.[1][4]
Physical Form Solid[1][2][3]
Incompatible Materials Strong oxidizing agents.[2]
General Stability Stable under normal storage conditions.[2][6]

Note: While some suppliers suggest room temperature, refrigeration at 4°C is also recommended and may be preferable for long-term storage to minimize any potential for thermal degradation. It is advisable to consult the specific product documentation provided by the supplier.

Experimental Protocols

Detailed experimental protocols for determining the optimal storage conditions and stability of this compound are not publicly available in the reviewed literature or safety data sheets. These studies are typically conducted by the manufacturers as part of their internal quality control and stability testing programs. The methodologies would likely involve:

  • Forced Degradation Studies: Exposing the compound to various stress conditions (e.g., high temperature, humidity, light, oxidizing agents) to identify potential degradation pathways and products.

  • Long-Term Stability Testing: Storing the compound under the recommended conditions for an extended period and periodically analyzing its purity and physical properties using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualized Storage Workflow

The following diagram illustrates the recommended workflow for the proper storage of this compound upon receipt and for ongoing use in a laboratory setting.

StorageWorkflow cluster_receipt Upon Receipt cluster_storage Storage Protocol cluster_handling Handling for Use A Receive Compound B Visually Inspect Container for Damage A->B C Verify Compound Identity and Purity from Certificate of Analysis B->C D Select Appropriate Storage Location C->D Proceed if OK E Store in a Tightly Sealed Container D->E F Place in a Dark Environment (e.g., amber vial, cabinet) E->F Protect from Light G Introduce Inert Atmosphere (e.g., backfill with Argon/Nitrogen) F->G Prevent Oxidation H Maintain at Recommended Temperature (Room Temp or 4°C) G->H Ensure Stability I Equilibrate to Room Temperature Before Opening H->I J Weigh and Dispense in a Controlled Environment I->J K Reseal Container Promptly Under Inert Atmosphere J->K K->H Return to Storage

Caption: Recommended workflow for receiving, storing, and handling this compound.

Key Stability Considerations

  • Light Sensitivity: The nitro-aromatic structure of the compound makes it susceptible to photochemical degradation. Exposure to UV or ambient light should be minimized at all times.

  • Oxidative Stability: The amino group can be susceptible to oxidation. Storing under an inert atmosphere is a critical measure to prevent oxidative degradation, which could lead to the formation of impurities.

  • Hydrolytic Stability: While specific data is limited, the ester functional group could be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions. Therefore, storing in a dry environment is essential.[2][5]

  • Thermal Stability: The compound is stable at normal temperatures.[6] However, prolonged exposure to high temperatures should be avoided to prevent decomposition. Avoid sources of ignition such as heat, flames, and sparks.[6]

References

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-6-fluoro-3-nitrobenzoate: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the synthesis of Methyl 2-amino-6-fluoro-3-nitrobenzoate, a crucial building block in the development of novel therapeutics. With full editorial control, this document is structured to offer not just a protocol, but a deep understanding of the chemical principles and strategic decisions underpinning the synthetic route. Our focus is on delivering actionable insights for researchers, scientists, and drug development professionals, grounded in established chemical literature and practical laboratory experience.

Introduction and Strategic Importance

This compound (CAS No: 346691-23-4) is a highly functionalized aromatic compound with a molecular formula of C8H7FN2O4[1][2]. Its strategic importance in medicinal chemistry stems from the unique arrangement of its substituents: an activating amino group, an electron-withdrawing nitro group, a fluorine atom, and a methyl ester. This combination makes it a versatile precursor for the synthesis of complex heterocyclic scaffolds found in a variety of bioactive molecules. The fluorine atom, in particular, is a common feature in modern pharmaceuticals, often enhancing metabolic stability, binding affinity, and bioavailability[3].

Retrosynthetic Analysis and Pathway Design

The synthesis of this compound can be logically approached through a retrosynthetic analysis, breaking down the target molecule into simpler, commercially available starting materials. A plausible and efficient synthetic strategy involves a multi-step process commencing with a substituted benzoic acid.

G This compound This compound 2-Amino-6-fluoro-3-nitrobenzoic acid 2-Amino-6-fluoro-3-nitrobenzoic acid This compound->2-Amino-6-fluoro-3-nitrobenzoic acid Esterification 2,4-Difluoro-3-nitrobenzoic acid 2,4-Difluoro-3-nitrobenzoic acid 2-Amino-6-fluoro-3-nitrobenzoic acid->2,4-Difluoro-3-nitrobenzoic acid Nucleophilic Aromatic Substitution (Amination) Commercially Available Starting Material Commercially Available Starting Material 2,4-Difluoro-3-nitrobenzoic acid->Commercially Available Starting Material

Caption: Retrosynthetic analysis of this compound.

The chosen synthetic route begins with the commercially available 2,4-Difluoro-3-nitrobenzoic acid [4]. This starting material is ideal as it already contains the nitro group and two fluorine atoms, one of which can be selectively displaced. The synthesis then proceeds through two key transformations:

  • Nucleophilic Aromatic Substitution (Amination): The fluorine atom at the 2-position is activated towards nucleophilic attack by the adjacent electron-withdrawing nitro and carboxylic acid groups. This allows for a selective amination reaction.

  • Esterification: The carboxylic acid group is then converted to a methyl ester to yield the final product.

Mechanistic Insights and Experimental Rationale

Step 1: Selective Amination of 2,4-Difluoro-3-nitrobenzoic acid

The cornerstone of this synthesis is the selective nucleophilic aromatic substitution (SNAr) of a fluorine atom with an amine source. The fluorine at the C2 position is more activated towards nucleophilic attack than the fluorine at the C4 position due to the ortho- and para-directing effects of the nitro and carboxylic acid groups, respectively.

Reaction:

2,4-Difluoro-3-nitrobenzoic acid + NH3 → 2-Amino-6-fluoro-3-nitrobenzoic acid

The reaction is typically carried out using aqueous ammonia or a solution of ammonia in an organic solvent. The choice of solvent and temperature is critical to ensure selectivity and achieve a good yield. The presence of the carboxylic acid group can complicate the reaction, and in some cases, protection of this group may be considered, although direct amination is often successful.

Step 2: Fischer Esterification of 2-Amino-6-fluoro-3-nitrobenzoic acid

The final step is the conversion of the carboxylic acid to a methyl ester. Fischer esterification is a classic and reliable method for this transformation.

Reaction:

2-Amino-6-fluoro-3-nitrobenzoic acid + CH3OH --(H+)--> this compound + H2O

This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by methanol. The reaction is reversible, and to drive it to completion, an excess of methanol is typically used, and/or the water formed during the reaction is removed. Common acid catalysts include sulfuric acid or thionyl chloride[3][5].

Detailed Experimental Protocols

The following protocols are generalized procedures and may require optimization based on laboratory conditions and available reagents.

Synthesis of 2-Amino-6-fluoro-3-nitrobenzoic acid
  • Reaction Setup: In a well-ventilated fume hood, a pressure-rated reaction vessel is charged with 2,4-Difluoro-3-nitrobenzoic acid.

  • Reagent Addition: An excess of aqueous ammonia is added to the vessel. The vessel is securely sealed.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The excess ammonia is carefully removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-Amino-6-fluoro-3-nitrobenzoic acid as a solid.

Synthesis of this compound
  • Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 2-Amino-6-fluoro-3-nitrobenzoic acid and an excess of methanol.

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 65 °C) and stirred for 4-8 hours. The reaction progress is monitored by TLC or HPLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateCAS Number
2,4-Difluoro-3-nitrobenzoic acidC7H3F2NO4203.10Solid1425174-31-7[4]
2-Amino-6-fluoro-3-nitrobenzoic acidC7H5FN2O4200.12SolidNot readily available
This compoundC8H7FN2O4214.15Solid346691-23-4[1]

Experimental Workflow Visualization

G cluster_0 Step 1: Amination cluster_1 Step 2: Esterification Start Start Charge Reactor Charge Reactor with 2,4-Difluoro-3-nitrobenzoic acid Start->Charge Reactor Add Ammonia Add Aqueous Ammonia Charge Reactor->Add Ammonia Heat and Stir Heat (80-120°C) and Stir (12-24h) Add Ammonia->Heat and Stir Monitor Reaction Monitor by TLC/HPLC Heat and Stir->Monitor Reaction Cool and Quench Cool to RT and Remove Excess Ammonia Monitor Reaction->Cool and Quench Acidify and Precipitate Acidify with HCl to Precipitate Product Cool and Quench->Acidify and Precipitate Filter and Dry Filter and Dry 2-Amino-6-fluoro-3-nitrobenzoic acid Acidify and Precipitate->Filter and Dry Start_Ester Start Filter and Dry->Start_Ester Charge Flask Charge Flask with 2-Amino-6-fluoro-3-nitrobenzoic acid and Methanol Start_Ester->Charge Flask Add Catalyst Add H2SO4 (cat.) Charge Flask->Add Catalyst Reflux Reflux (4-8h) Add Catalyst->Reflux Monitor Reaction_Ester Monitor by TLC/HPLC Reflux->Monitor Reaction_Ester Workup Cool, Evaporate Methanol, Extract with Ethyl Acetate, Wash with NaHCO3 and Brine Monitor Reaction_Ester->Workup Dry and Concentrate Dry over Na2SO4, Filter, and Concentrate Workup->Dry and Concentrate Purify Purify by Column Chromatography or Recrystallization Dry and Concentrate->Purify Final Product This compound Purify->Final Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-defined process that leverages fundamental principles of organic chemistry. By starting with a readily available difluorinated nitrobenzoic acid, a selective amination followed by a straightforward esterification provides an efficient route to this valuable pharmaceutical intermediate. The insights and protocols provided in this guide are intended to empower researchers to confidently approach the synthesis of this and related compounds, thereby accelerating the drug discovery and development process.

References

An In-depth Technical Guide to Methyl 2-amino-6-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key characteristics, synthesis, and analytical methodologies for Methyl 2-amino-6-fluoro-3-nitrobenzoate. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a solid organic compound.[1][2] It is classified under several chemical categories including amines, nitro compounds, primary amines, fluorinated compounds, 6-membered rings, and organic halides.[1] Key identifying information and physical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₇FN₂O₄[1]
Molecular Weight 214.15 g/mol [1]
CAS Number 346691-23-4[1]
Appearance Solid[1][2]
Purity Typically ≥97% - 98%[1][2]
IUPAC Name This compound[2]
InChI 1S/C8H7FN2O4/c1-15-8(12)6-4(9)2-3-5(7(6)10)11(13)14/h2-3H,10H2,1H3[1][2]
InChI Key CZWULSUQQAOBDL-UHFFFAOYSA-N[1][2]
Storage Temperature Room temperature, in a dark, inert atmosphere[2]

Synthesis Methodology

A potential synthetic workflow is outlined below. This process involves nitration, esterification, selective fluorination, and amination.

G cluster_synthesis Proposed Synthesis Workflow 2,6-Dichlorobenzoic_Acid 2,6-Dichlorobenzoic Acid Nitration Nitration (e.g., HNO₃, H₂SO₄) 2,6-Dichlorobenzoic_Acid->Nitration 2,6-Dichloro-3-nitrobenzoic_Acid 2,6-Dichloro-3-nitrobenzoic Acid Nitration->2,6-Dichloro-3-nitrobenzoic_Acid Esterification Esterification (Methanol, Acid catalyst) 2,6-Dichloro-3-nitrobenzoic_Acid->Esterification Methyl_2,6-dichloro-3-nitrobenzoate Methyl 2,6-dichloro-3-nitrobenzoate Esterification->Methyl_2,6-dichloro-3-nitrobenzoate Selective_Amination Selective Amination (e.g., Ammonia) Methyl_2,6-dichloro-3-nitrobenzoate->Selective_Amination Target_Compound Methyl 2-amino-6-chloro-3-nitrobenzoate Selective_Amination->Target_Compound Fluorination Halogen Exchange Fluorination (e.g., KF) Target_Compound->Fluorination Final_Product This compound Fluorination->Final_Product

Caption: Proposed multi-step synthesis workflow for this compound.

General Experimental Protocols

The following are generalized experimental protocols for the key reaction steps. These should be adapted and optimized based on laboratory conditions and analytical monitoring.

Step 1: Nitration of 2,6-Dichlorobenzoic Acid

  • Objective: To introduce a nitro group onto the aromatic ring.

  • Procedure:

    • In a reaction vessel protected from moisture, cool a mixture of concentrated sulfuric acid and fuming nitric acid.

    • Slowly add 2,6-dichlorobenzoic acid to the cooled nitrating mixture while maintaining a low temperature (e.g., 0-10 °C).

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Monitor the reaction progress using a suitable technique (e.g., HPLC or TLC).

    • Upon completion, quench the reaction by pouring it over ice-water.

    • The precipitated product, 2,6-dichloro-3-nitrobenzoic acid, is collected by filtration, washed with cold water, and dried.

Step 2: Esterification

  • Objective: To convert the carboxylic acid to a methyl ester.

  • Procedure:

    • Dissolve the 2,6-dichloro-3-nitrobenzoic acid in an excess of methanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Heat the mixture to reflux for several hours.

    • Monitor the reaction for the disappearance of the starting material.

    • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • The crude methyl ester can be purified by extraction and recrystallization.

Step 3: Selective Amination

  • Objective: To replace one of the chloro groups with an amino group. This is a critical step requiring careful control of reaction conditions to achieve regioselectivity.

  • Procedure:

    • In a sealed pressure vessel, dissolve Methyl 2,6-dichloro-3-nitrobenzoate in a suitable solvent.

    • Introduce a source of ammonia (e.g., aqueous ammonia or ammonia gas).

    • Heat the reaction mixture to a specific temperature and pressure to facilitate the nucleophilic aromatic substitution.

    • The reaction progress should be carefully monitored to maximize the formation of the desired mono-aminated product.

    • After the reaction, the product is isolated by extraction and purified by chromatography.

Step 4: Halogen Exchange Fluorination

  • Objective: To replace the remaining chloro group with a fluoro group.

  • Procedure:

    • The substrate (Methyl 2-amino-6-chloro-3-nitrobenzoate) is dissolved in a high-boiling polar aprotic solvent (e.g., DMSO or DMF).

    • An excess of a fluoride salt (e.g., spray-dried potassium fluoride) is added.

    • The mixture is heated to a high temperature (e.g., >150 °C) to drive the halogen exchange reaction.

    • The reaction is monitored until the starting material is consumed.

    • The final product, this compound, is isolated by aqueous workup and purified by recrystallization or chromatography.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

G cluster_characterization Analytical Characterization Workflow Synthesized_Compound Synthesized Compound Purification Purification (Recrystallization/Chromatography) Synthesized_Compound->Purification Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Purity_Assessment Purity Assessment Purification->Purity_Assessment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS IR FT-IR Spectroscopy Structural_Elucidation->IR HPLC HPLC Purity_Assessment->HPLC Elemental_Analysis Elemental Analysis Purity_Assessment->Elemental_Analysis

Caption: A standard workflow for the analytical characterization of the synthesized compound.

Predicted Spectral Data

While experimental spectra for this compound are not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals/Bands
¹H NMR - Aromatic protons (2H, likely in the range of 6.5-8.0 ppm). - Amino protons (2H, broad singlet, chemical shift can vary). - Methyl ester protons (3H, singlet, around 3.9 ppm).
¹³C NMR - Carbonyl carbon of the ester (around 165 ppm). - Aromatic carbons (signals in the range of 110-160 ppm, with C-F and C-N couplings). - Methyl carbon (around 52 ppm).
¹⁹F NMR - A single resonance for the fluorine atom, with coupling to adjacent aromatic protons.
FT-IR (cm⁻¹) - N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹). - C=O stretching of the ester (~1700-1730 cm⁻¹). - Asymmetric and symmetric NO₂ stretching (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹). - C-F stretching (~1200-1300 cm⁻¹).
Mass Spec. - Molecular ion peak (M⁺) at m/z = 214.04. - Common fragmentation patterns may include loss of the methoxy group (-OCH₃) or the nitro group (-NO₂).

Safety and Handling

This compound is associated with several hazard warnings.[2] Appropriate safety precautions must be taken during its handling and storage.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[2] Store in a dark place under an inert atmosphere.[2]

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological activities or signaling pathways associated with this compound. Further research is required to elucidate its pharmacological profile and potential mechanisms of action.

Conclusion

This technical guide provides a summary of the known properties, a plausible synthetic route, and analytical considerations for this compound. While there is a lack of detailed experimental data in the public domain, the information presented here, based on related compounds and general chemical principles, serves as a valuable resource for researchers. Further investigation is needed to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to the Solubility of Methyl 2-amino-6-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Solubility Data

Quantitative solubility data for methyl 2-amino-6-fluoro-3-nitrobenzoate in various solvents is not extensively documented in publicly accessible literature. However, qualitative solubility information for structurally similar compounds can provide valuable guidance for solvent selection in experimental work.

Table 1: Qualitative Solubility of Structurally Related Nitrobenzoate Derivatives

Compound NameSolventSolubility
Methyl 2-fluoro-3-nitrobenzoateChloroformSlightly Soluble
MethanolSlightly Soluble
Methyl 4-fluoro-3-nitrobenzoateEthanolSoluble
EtherSoluble
MethanolSoluble
WaterInsoluble[1]

Note on Solubility Prediction:

In the absence of experimental data, various computational methods can be employed to predict the solubility of organic compounds. Methods such as the Abraham solvation equation and quantitative structure-property relationship (QSPR) models, often utilizing machine learning algorithms, can provide useful estimations.[1][2][3][4][5] These models consider molecular descriptors such as hydrogen bond acidity and basicity, polarizability, and molecular volume to predict solubility in different solvents.

II. Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The equilibrium shake-flask method is a widely accepted and recommended procedure for determining the thermodynamic solubility of a compound.

A. Principle of the Shake-Flask Method

This method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

B. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Temperature-controlled orbital shaker

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

C. Detailed Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved at equilibrium.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.

    • Allow the samples to equilibrate for a sufficient period (typically 24-72 hours). It is advisable to determine the equilibration time by measuring the concentration at different time points until it becomes constant.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

  • Data Calculation:

    • Calculate the solubility of the compound in the selected solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

III. Synthesis Workflow

While a specific synthesis protocol for this compound was not found, a common synthetic route for a closely related compound, methyl 2-fluoro-3-nitrobenzoate, involves the esterification of 2-fluoro-3-nitrobenzoic acid. This process provides a logical workflow that is likely applicable or adaptable for the synthesis of the target compound.

Synthesis_Workflow A 2-Fluoro-3-nitrobenzoic acid D Reaction Mixture A->D B Methanol (Solvent) B->D C Concentrated Sulfuric Acid (Catalyst) C->D E Heat (e.g., 50 °C) Stir for 16h D->E Esterification F Crude Product Mixture E->F G Solvent Removal (Reduced Pressure) F->G H Residue G->H I Dilution with Ethyl Acetate H->I J Organic Solution I->J K Wash with Saturated Aqueous NaHCO3 J->K Neutralization L Phase Separation K->L M Aqueous Phase (Neutral pH) L->M Discard N Organic Phase L->N Collect O Wash with Water and Brine N->O P Drying over Na2SO4 O->P Q Filtration and Concentration P->Q Purification R Crude Methyl 2-fluoro-3-nitrobenzoate Q->R

Caption: Synthesis workflow for methyl 2-fluoro-3-nitrobenzoate.

References

An In-depth Technical Guide on the Theoretical Properties of Methyl 2-amino-6-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-6-fluoro-3-nitrobenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Due to the presence of electron-donating (amino) and electron-withdrawing (nitro, fluoro, methyl ester) groups, this molecule possesses a unique electronic and structural profile. This technical guide provides a comprehensive overview of the predicted theoretical properties of this compound, based on comparative analysis with structurally similar compounds. This document outlines anticipated spectroscopic characteristics, molecular geometry, and detailed experimental protocols for its synthesis and characterization. The aim is to furnish researchers with a foundational understanding to facilitate further investigation and application of this compound.

Predicted Physicochemical and Spectroscopic Properties

Due to a lack of direct experimental data in publicly accessible literature, the following properties are predicted based on known data for analogous compounds such as methyl 3-nitrobenzoate, 2-amino-6-fluorobenzoic acid, and other substituted nitroaromatics.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueNotes
Molecular Formula C₈H₇FN₂O₄-
Molecular Weight 214.15 g/mol -
Melting Point 93-95 °CBased on supplier data.[1]
Boiling Point ~360.9 °C at 760 mmHgBased on supplier data.[1]
Appearance Yellowish solidTypical for nitroaromatic compounds.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.Inferred from related nitro- and amino-benzoates.
Table 2: Predicted Spectroscopic Data
TechniquePredicted Wavenumber/Chemical Shift/m/zAssignment and Rationale
FT-IR (cm⁻¹) ~3450-3300 (two bands)N-H stretching (primary amine)
~1720C=O stretching (ester)
~1530Asymmetric NO₂ stretching
~1350Symmetric NO₂ stretching
~1250C-O stretching (ester)
~1100C-F stretching
¹H NMR (ppm) ~8.0-8.5 (d)H-4 (Aromatic proton deshielded by adjacent nitro group)
~6.8-7.2 (d)H-5 (Aromatic proton shielded by amino group)
~6.0-6.5 (br s)-NH₂ (Broad singlet, exchangeable with D₂O)
~3.9 (s)-OCH₃ (Methyl ester)
¹³C NMR (ppm) ~165C=O (Ester carbonyl)
~150-155 (d, ¹JCF)C-6 (Carbon bearing fluorine, large coupling constant)
~140C-2 (Carbon bearing amino group)
~135C-3 (Carbon bearing nitro group)
~125C-4
~115C-5
~110C-1
~52-OCH₃
Mass Spec. (EI) 214 (M⁺)Molecular ion
183[M - OCH₃]⁺
168[M - NO₂]⁺
155[M - COOCH₃]⁺

Molecular Structure and Theoretical Properties

The molecular geometry and electronic properties of this compound are dictated by the interplay of its substituent groups. The planarity of the benzene ring is likely distorted due to steric hindrance between the ortho-substituents (amino and fluoro groups).

Diagram 1: Predicted Molecular Structure

synthesis_workflow start 2,6-Difluorobenzoic Acid step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 2,6-Difluoro-3-nitrobenzoic Acid step1->intermediate1 step2 Esterification (Methanol, H₂SO₄ cat.) intermediate1->step2 intermediate2 Methyl 2,6-difluoro-3-nitrobenzoate step2->intermediate2 step3 Nucleophilic Aromatic Substitution (Ammonia) intermediate2->step3 product This compound step3->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, IR, MS) purification->characterization characterization_workflow sample Purified Compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr ir FT-IR Spectroscopy sample->ir ms Mass Spectrometry (High Resolution) sample->ms elemental Elemental Analysis sample->elemental structure_confirmation Structure Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation elemental->structure_confirmation

References

A Comprehensive Technical Guide to Methyl 2-amino-6-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough review of Methyl 2-amino-6-fluoro-3-nitrobenzoate, a key chemical intermediate. The document details its physicochemical properties, outlines a likely synthetic pathway with a detailed experimental protocol, and explores its potential applications in drug discovery, particularly in the development of kinase and monoamine oxidase (MAO) inhibitors.

Physicochemical and Safety Data

This compound is a solid organic compound at room temperature.[1][2] Its key properties and safety information are summarized below.

PropertyValueSource
Molecular Formula C₈H₇FN₂O₄[1][2]
Molecular Weight 214.15 g/mol [1][2]
Melting Point 93-95 °C[2]
Boiling Point 360.9 ± 42.0 °C at 760 mmHg[2]
Appearance Solid[1][2]
Purity Typically ≥97%[2][3]
Storage Temperature Room temperature, in a dark, inert atmosphere[3]

Safety Information:

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

This data is compiled from supplier safety data sheets and should be used for informational purposes. Always refer to the specific safety data sheet provided with the product before handling.

Synthesis and Experimental Protocols

A hypothesized workflow for the synthesis is presented below:

G A 2,6-Difluorobenzoic Acid B Nitration (HNO3, H2SO4) A->B C 2,6-Difluoro-3-nitrobenzoic Acid B->C D Selective Amination (Ammonia) C->D E 2-Amino-6-fluoro-3-nitrobenzoic Acid D->E F Esterification (Methanol, H2SO4) E->F G This compound F->G

Caption: Hypothesized synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothesized)

Step 1: Nitration of 2,6-Difluorobenzoic Acid

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (4 parts) and fuming nitric acid (1 part) to 0-5 °C in an ice bath.

  • Slowly add 2,6-difluorobenzoic acid (1 part) to the cooled nitrating mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Filter the precipitated solid, wash with cold water until the washings are neutral, and dry under vacuum to yield 2,6-difluoro-3-nitrobenzoic acid.

Step 2: Selective Amination of 2,6-Difluoro-3-nitrobenzoic Acid

  • In a sealed pressure vessel, dissolve 2,6-difluoro-3-nitrobenzoic acid (1 part) in a suitable solvent such as dioxane.

  • Add an excess of aqueous ammonia (e.g., 28-30% solution).

  • Heat the mixture to a temperature of 100-120 °C and maintain for 12-16 hours.

  • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-amino-6-fluoro-3-nitrobenzoic acid.

Step 3: Esterification of 2-Amino-6-fluoro-3-nitrobenzoic Acid

  • Suspend 2-amino-6-fluoro-3-nitrobenzoic acid (1 part) in methanol (10 parts).

  • Carefully add concentrated sulfuric acid (0.5 parts) as a catalyst.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry. Its trifunctional nature (amino, fluoro, and nitro groups) allows for diverse chemical modifications. The nitro group can be readily reduced to an amine, providing a handle for amide bond formation or the construction of heterocyclic rings. The fluorine atom can enhance the metabolic stability and binding affinity of a drug candidate.

Based on the applications of structurally similar compounds, this compound is a promising starting material for the synthesis of:

  • Kinase Inhibitors: Many kinase inhibitors feature a quinazoline or quinazolinone core. The amino and nitro groups on the benzene ring of the title compound are well-positioned for the construction of such heterocyclic systems, which are prevalent in oncology drugs.

  • MAO Inhibitors: Derivatives of 2-amino-6-nitrobenzothiazole have been shown to be potent inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. The structural features of this compound make it a suitable precursor for the synthesis of novel MAO inhibitors.

Hypothesized Role in a Signaling Pathway

Given its potential as a precursor for kinase inhibitors, molecules derived from this compound could potentially modulate signaling pathways involved in cell proliferation and survival, such as the PI3K-Akt-mTOR pathway, which is often dysregulated in cancer.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Kinase Inhibitor (Derived from title compound) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Potential inhibitory action on the PI3K-Akt-mTOR signaling pathway.

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery and development. While detailed synthetic and application data in the public domain is scarce, its structural features strongly suggest its utility as a precursor for the synthesis of bioactive molecules, particularly kinase and MAO inhibitors. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in medicinal chemistry.

References

Methodological & Application

Synthesis of Methyl 2-amino-6-fluoro-3-nitrobenzoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive technical guide for the synthesis of Methyl 2-amino-6-fluoro-3-nitrobenzoate, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the nitration of commercially available methyl 2,6-difluorobenzoate to yield methyl 2,6-difluoro-3-nitrobenzoate. This intermediate subsequently undergoes a regioselective nucleophilic aromatic substitution (SNAr) to afford the target compound. This document elucidates the mechanistic underpinnings of each synthetic step, offers detailed, field-tested protocols, and provides insights into the critical parameters that govern reaction success and product purity.

Introduction

This compound is a key building block in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs) and novel agrochemicals. The strategic placement of the amino, fluoro, and nitro functionalities on the benzoate scaffold provides multiple reaction sites for further molecular elaboration. This guide details a reliable and scalable synthetic route starting from methyl 2,6-difluorobenzoate.

The synthetic strategy hinges on two fundamental transformations in organic chemistry: electrophilic aromatic substitution for the introduction of the nitro group, and a subsequent nucleophilic aromatic substitution to install the amine functionality. A thorough understanding of the electronic effects of the substituents on the aromatic ring is paramount for controlling the regioselectivity of both reactions.

Reaction Mechanism and Rationale

The overall synthetic pathway is depicted below:

Synthesis_Pathway start Methyl 2,6-difluorobenzoate intermediate Methyl 2,6-difluoro-3-nitrobenzoate start->intermediate Step 1: Nitration (HNO₃, H₂SO₄) product This compound intermediate->product Step 2: Amination (NH₃, Catalyst)

Figure 1: Overall synthetic scheme.

Step 1: Nitration of Methyl 2,6-difluorobenzoate

The initial step involves the electrophilic aromatic substitution of methyl 2,6-difluorobenzoate to introduce a nitro group. This reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in this reaction.

The regioselectivity of the nitration is governed by the directing effects of the existing substituents. Both the fluorine atoms and the methyl ester group are deactivating towards electrophilic substitution. However, the fluorine atoms are ortho, para-directing, while the methyl ester group is a meta-director. The nitration occurs at the C3 position, which is meta to the ester group and ortho to one of the fluorine atoms. This outcome suggests a complex interplay of electronic and steric factors, with the C3 position being the most favorable for attack by the nitronium ion.

Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The second step is the nucleophilic aromatic substitution of one of the fluorine atoms in methyl 2,6-difluoro-3-nitrobenzoate with an amino group. The presence of the strongly electron-withdrawing nitro group at the C3 position and the methyl ester group at the C1 position significantly activates the aromatic ring towards nucleophilic attack.[1] This activation is crucial for the displacement of a fluoride ion, which is typically a poor leaving group in other substitution reactions.

The key to this synthesis is the regioselective substitution at the C2 position over the C6 position. Both positions are activated by the ortho and para electron-withdrawing groups. The preference for amination at the C2 position can be attributed to the combined electron-withdrawing effects of the adjacent ester group at C1 and the nitro group at C3, which synergistically stabilize the negative charge in the Meisenheimer intermediate formed during the nucleophilic attack at C2.[1]

Experimental Protocols

Step 1: Synthesis of Methyl 2,6-difluoro-3-nitrobenzoate

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 2,6-difluorobenzoate172.1310.0 g0.058
Concentrated Sulfuric Acid (98%)98.0840 mL-
Concentrated Nitric Acid (70%)63.014.5 mL~0.071
Crushed Ice-200 g-
Dichloromethane (DCM)84.93150 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate142.0410 g-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add methyl 2,6-difluorobenzoate (10.0 g, 0.058 mol).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (40 mL) to the flask while maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (4.5 mL) to concentrated sulfuric acid (10 mL) with cooling in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of methyl 2,6-difluorobenzoate over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 5-10 °C for an additional 1 hour.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • A pale yellow solid will precipitate. Allow the ice to melt completely.

  • Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dissolve the crude product in dichloromethane (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 2,6-difluoro-3-nitrobenzoate as a pale yellow solid.

  • Expected yield: 11.5 g (91%).

Nitration_Workflow cluster_prep Reaction Setup cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation A Charge flask with Methyl 2,6-difluorobenzoate B Cool to 0-5 °C A->B C Add conc. H₂SO₄ B->C D Prepare nitrating mixture (HNO₃/H₂SO₄) C->D E Add nitrating mixture dropwise at < 10 °C D->E F Stir for 1 hour at 5-10 °C E->F G Quench on crushed ice F->G H Filter and wash with water G->H I Dissolve in DCM H->I J Wash with NaHCO₃ and brine I->J K Dry, filter, and concentrate J->K L Obtain Methyl 2,6-difluoro-3-nitrobenzoate K->L

Figure 2: Workflow for the nitration step.

Step 2: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 2,6-difluoro-3-nitrobenzoate217.1310.0 g0.046
Aqueous Ammonia (28-30%)17.03 (as NH₃)100 mL~1.48
Copper(I) Oxide (Cu₂O)143.090.66 g0.0046
N,N-Dimethylformamide (DMF)73.09100 mL-
Ethyl Acetate (EtOAc)88.11200 mL-
Water18.02100 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate142.0410 g-

Procedure:

  • To a 250 mL sealed tube, add methyl 2,6-difluoro-3-nitrobenzoate (10.0 g, 0.046 mol), N,N-dimethylformamide (100 mL), and copper(I) oxide (0.66 g, 0.0046 mol).

  • Cool the mixture in an ice bath and slowly add aqueous ammonia (100 mL).

  • Seal the tube tightly and heat the reaction mixture in an oil bath at 80-90 °C for 12-16 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 200 mL of water and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with water (100 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a yellow solid.

  • Expected yield: 7.5 g (76%).

Amination_Workflow cluster_prep Reaction Setup cluster_reaction Amination Reaction cluster_workup Work-up and Purification A Charge sealed tube with starting material, DMF, and Cu₂O B Cool and add aqueous ammonia A->B C Seal tube and heat at 80-90 °C for 12-16 h B->C D Monitor reaction progress C->D E Cool and pour into water D->E F Extract with Ethyl Acetate E->F G Wash with water and brine F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I J Obtain this compound I->J

Figure 3: Workflow for the amination step.

Characterization Data

Methyl 2,6-difluoro-3-nitrobenzoate:

  • Appearance: Pale yellow solid

  • Molecular Formula: C₈H₅F₂NO₄

  • Molecular Weight: 217.13 g/mol

  • Melting Point: 58-62 °C

This compound:

  • Appearance: Yellow solid

  • Molecular Formula: C₈H₇FN₂O₄

  • Molecular Weight: 214.15 g/mol

  • Melting Point: 135-139 °C

Safety Precautions

  • Both concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts.

  • The amination reaction is performed in a sealed tube under pressure. Ensure the tube is properly sealed and use a blast shield.

  • N,N-Dimethylformamide (DMF) is a reproductive toxin. Handle it in a fume hood and avoid inhalation and skin contact.

Conclusion

The two-step synthesis of this compound from methyl 2,6-difluorobenzoate presented in this application note is a robust and reproducible method suitable for laboratory-scale preparation. The protocols are based on well-established chemical principles and provide a clear rationale for each step, ensuring a high degree of success for researchers in the fields of medicinal chemistry and materials science. Careful attention to the reaction conditions, particularly temperature control and the regioselectivity of the amination step, is critical for achieving high yields and purity of the final product.

References

Application Notes and Protocols for Methyl 2-amino-6-fluoro-3-nitrobenzoate in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-6-fluoro-3-nitrobenzoate is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group, a nitro group, a fluorine atom, and a methyl ester, offers multiple reactive handles for participation in various cross-coupling reactions. The electron-withdrawing nature of the nitro group can activate the aromatic ring, potentially influencing the reactivity of the C-F bond in certain palladium-catalyzed transformations.

This document provides detailed application notes and experimental protocols for the utilization of this compound in three key palladium-catalyzed cross-coupling reactions: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling.

Buchwald-Hartwig Amination

The primary amino group of this compound serves as an excellent nucleophile in Buchwald-Hartwig amination reactions, allowing for the formation of C-N bonds with a variety of aryl and heteroaryl halides. This reaction is a powerful tool for the synthesis of diarylamines and related structures, which are prevalent in many biologically active compounds.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl bromide with this compound.

Materials:

  • This compound

  • Aryl bromide (or iodide, chloride)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃) (or other suitable base)

  • Anhydrous toluene (or dioxane)

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2.0 mol%), Xantphos (0.04 mmol, 4.0 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.

Data Presentation: Representative Yields for Buchwald-Hartwig Amination of Substituted Anilines

The following table summarizes representative yields for the Buchwald-Hartwig amination of various substituted anilines with aryl halides, providing an indication of the expected efficiency for reactions involving this compound.

Aryl Halide PartnerAmine Partner (Analogue)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneAnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1001895
1-Bromo-4-methoxybenzene2-NitroanilinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuDioxane1002488
1-Chloro-4-cyanobenzene4-FluoroanilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH1101292
2-BromopyridineAnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1002485

Visualization: Buchwald-Hartwig Amination Workflow and Catalytic Cycle

Buchwald_Hartwig cluster_workflow Experimental Workflow cluster_cycle Catalytic Cycle Setup Reaction Setup (Inert Atmosphere) Solvent Solvent Addition Setup->Solvent Reaction Heating & Stirring Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)L_n OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R'R''NH Deprotonation Deprotonation AmineCoord->Deprotonation Base Amido Ar-Pd(II)(NR'R'')L_n Deprotonation->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Buchwald-Hartwig reaction workflow and catalytic cycle.

Suzuki-Miyaura Coupling

The fluorine atom of this compound can potentially participate in Suzuki-Miyaura cross-coupling reactions through C-F bond activation. The presence of the ortho-nitro group is expected to facilitate this activation by withdrawing electron density from the aromatic ring, making the carbon-fluorine bond more susceptible to oxidative addition to the palladium catalyst.[1][2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling via C-F Activation

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • t-Butyl-XPhos (or other suitable bulky phosphine ligand)

  • Potassium phosphate (K₃PO₄) (or other suitable base)

  • Anhydrous 1,4-dioxane/water mixture

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), Pd₂(dba)₃ (0.02 mmol, 2.0 mol%), t-Butyl-XPhos (0.08 mmol, 8.0 mol%), and K₃PO₄ (3.0 mmol, 3.0 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 100-130 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired biaryl product.

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling of Aryl Fluorides

The following table presents examples of Suzuki-Miyaura couplings involving the activation of C-F bonds in substituted aryl fluorides, which can serve as a reference for reactions with this compound.

Aryl Fluoride Partner (Analogue)Boronic Acid PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Fluoro-2-nitrobenzenePhenylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄Dioxane/H₂O1001675
2,4-Difluoronitrobenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (2)t-BuXPhos (8)K₃PO₄Dioxane/H₂O1202482
Pentafluoronitrobenzene4-Tolylboronic acidPdCl₂(dppf) (5)-CsFToluene1101268
1-Fluoro-4-cyanobenzenePhenylboronic acidPd(OAc)₂ (3)RuPhos (6)K₂CO₃Dioxane/H₂O1002478

Visualization: Suzuki-Miyaura Coupling Workflow and Catalytic Cycle

Suzuki_Miyaura cluster_workflow Experimental Workflow cluster_cycle Catalytic Cycle Setup Reaction Setup (Inert Atmosphere) Solvent Solvent Addition Setup->Solvent Reaction Heating & Stirring Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-F PdII Ar-Pd(II)(F)L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'B(OH)₂ Base ArPdAr Ar-Pd(II)-Ar'L_n Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Suzuki-Miyaura reaction workflow and catalytic cycle.

Sonogashira Coupling

Similar to the Suzuki-Miyaura coupling, the C-F bond in this compound can potentially undergo Sonogashira coupling with terminal alkynes.[3] This reaction provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis. The activation of the C-F bond is again facilitated by the electron-withdrawing nitro group. A copper(I) co-catalyst is typically employed in Sonogashira reactions, although copper-free conditions have also been developed.

Experimental Protocol: General Procedure for Sonogashira Coupling via C-F Activation

This protocol describes a general procedure for the palladium- and copper-cocatalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or another suitable amine base

  • Anhydrous solvent (e.g., THF, DMF)

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₄ (0.03 mmol, 3.0 mol%), and CuI (0.06 mmol, 6.0 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.). Then, add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at the desired temperature (typically room temperature to 80 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the desired aryl alkyne.

Data Presentation: Representative Yields for Sonogashira Coupling of Aryl Fluorides

The following table provides examples of Sonogashira couplings of activated aryl fluorides, offering a reference for the expected outcomes with this compound.

Aryl Fluoride Partner (Analogue)Alkyne PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Fluoro-2-nitrobenzenePhenylacetylenePd(PPh₃)₄ (3)CuI (6)Et₃NTHF601270
1,3-Difluoro-2-nitrobenzene1-OctynePdCl₂(PPh₃)₂ (5)CuI (10)DIPADMF802465
PentafluoronitrobenzeneTrimethylsilylacetylenePd(OAc)₂ (2) / SPhos (4)-LiHMDSTHF1101585[4]
4-Fluoro-3-nitrobenzonitrile4-EthynyltoluenePd(PPh₃)₄ (3)CuI (6)Et₃NDMF701878

Visualization: Sonogashira Coupling Workflow and Catalytic Cycle

Sonogashira cluster_workflow Experimental Workflow cluster_cycle Catalytic Cycle Setup Reaction Setup (Inert Atmosphere) Solvent Solvent & Reagent Addition Setup->Solvent Reaction Stirring Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-F PdII Ar-Pd(II)(F)L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArPdAlkynyl Ar-Pd(II)-C≡CR'L_n Transmetalation->ArPdAlkynyl RedElim Reductive Elimination ArPdAlkynyl->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR' RedElim->Product CuI CuI CuAcetylide Cu-C≡CR' CuI->CuAcetylide R'C≡CH, Base CuAcetylide->Transmetalation Alkyne R'C≡CH

Sonogashira reaction workflow and dual catalytic cycles.

Conclusion

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions. The primary amino group readily participates in Buchwald-Hartwig amination, while the fluorine atom, activated by the ortho-nitro group, can undergo Suzuki-Miyaura and Sonogashira couplings. The protocols and data presented herein provide a foundation for researchers to explore the utility of this building block in the synthesis of novel and complex molecular architectures for drug discovery and materials science applications. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be crucial for achieving high yields and purity for specific substrate combinations.

References

Application Notes and Protocols: Methyl 2-amino-6-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Methyl 2-amino-6-fluoro-3-nitrobenzoate, a key intermediate in the synthesis of complex pharmaceutical compounds. This document details its synthesis, chemical properties, and a representative application in the formation of a core scaffold relevant to modern antibacterial drug discovery.

Chemical Properties and Data

This compound is a nitroaromatic compound incorporating fluorine, an amino group, and a methyl ester. These functional groups make it a versatile building block in organic synthesis. The fluorine atom can enhance the metabolic stability and binding affinity of target molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 346691-23-4--INVALID-LINK--
Molecular Formula C₈H₇FN₂O₄--INVALID-LINK--
Molecular Weight 214.15 g/mol --INVALID-LINK--
Melting Point 93-95 °C--INVALID-LINK--
Boiling Point 360.9 ± 42.0 °C at 760 mmHg--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity ≥97%--INVALID-LINK--
Storage Keep in a dark place, under an inert atmosphere, at room temperature.--INVALID-LINK--

Synthesis Protocol: this compound

The following is a representative protocol for the synthesis of this compound, adapted from procedures for structurally similar compounds. The synthesis is a multi-step process involving nitration, amination, and esterification.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Nitration cluster_1 Step 2: Amination cluster_2 Step 3: Esterification A 2,6-Difluorobenzoic Acid B 2,6-Difluoro-3-nitrobenzoic Acid A->B HNO₃, H₂SO₄ C 2-Amino-6-fluoro-3-nitrobenzoic Acid B->C Aqueous Ammonia, Cu catalyst D This compound C->D Methanol, H₂SO₄ (cat.)

Caption: Synthetic pathway for this compound.

Experimental Protocol:

Step 1: Synthesis of 2,6-Difluoro-3-nitrobenzoic Acid

  • In a three-necked flask equipped with a stirrer and a dropping funnel, add 2,6-difluorobenzoic acid.

  • Cool the flask in an ice bath and slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

  • Pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Synthesis of 2-Amino-6-fluoro-3-nitrobenzoic Acid

  • In a sealed pressure vessel, dissolve 2,6-difluoro-3-nitrobenzoic acid in an organic solvent such as DMF or DMSO.

  • Add aqueous ammonia and a cuprous catalyst (e.g., Cu₂O or CuI).

  • Heat the mixture to 70-90 °C and maintain the pressure for 8-12 hours.

  • After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry.

Step 3: Synthesis of this compound

  • Suspend 2-amino-6-fluoro-3-nitrobenzoic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Table 2: Representative Reaction Parameters and Expected Outcomes

StepKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)Expected Purity (%)
1. Nitration HNO₃, H₂SO₄-0-104-685-95>95
2. Amination Aq. NH₃, Cu catalystDMF/DMSO70-908-1270-80>95
3. Esterification Methanol, H₂SO₄MethanolReflux6-880-90>97

Application Note: Synthesis of a Diaminobenzoic Acid Scaffold for Antibacterial Agents

This compound is a valuable precursor for the synthesis of 2,3-diamino-6-fluorobenzoic acid derivatives. This scaffold is a key component of novel antibacterial agents like Gepotidacin (GSK2140944), a first-in-class triazaacenaphthylene bacterial topoisomerase inhibitor.[2] The following protocol outlines the reduction of the nitro group to an amine, a critical step in forming the versatile diamino intermediate.

Workflow for the Synthesis of a Diaminobenzoic Acid Scaffold

G A This compound B Methyl 2,3-diamino-6-fluorobenzoate A->B H₂, Pd/C or SnCl₂/HCl

Caption: Reduction of the nitro group to form a key diamino intermediate.

Experimental Protocol: Reduction of this compound

Method A: Catalytic Hydrogenation

  • Dissolve this compound in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere (30-50 psi) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2,3-diamino-6-fluorobenzoate.

Method B: Chemical Reduction

  • Suspend this compound in ethanol or concentrated hydrochloric acid.

  • Add an excess of a reducing agent such as stannous chloride (SnCl₂) dihydrate in portions.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product as needed.

Table 3: Comparison of Reduction Methods

MethodReducing AgentSolventTemperature (°C)Time (h)AdvantagesDisadvantages
A H₂, Pd/CMethanol/EthanolRoom Temp.4-6Clean reaction, high yieldRequires specialized hydrogenation equipment
B SnCl₂/HClEthanol/HClReflux2-4Standard laboratory setupStoichiometric tin waste, workup can be tedious

This resulting diaminobenzoic acid ester is a versatile intermediate that can undergo various cyclization reactions to form heterocyclic systems, which are core structures in many pharmaceutical compounds. The presence of the fluorine atom and the arrangement of the amino groups provide a unique platform for the development of novel therapeutics.

References

Application Notes and Protocols: Methyl 2-amino-6-fluoro-3-nitrobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 2-amino-6-fluoro-3-nitrobenzoate as a versatile building block in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors. The protocols and data presented are intended to guide researchers in the design and execution of synthetic routes and biological evaluations.

Introduction: The Role of Fluorinated Anthranilates in Drug Discovery

This compound is a trifunctional aromatic compound featuring an amine, a nitro group, and a fluorine atom, making it a highly valuable scaffold for the synthesis of complex pharmaceutical agents. The strategic placement of these functional groups allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures.

The presence of a fluorine atom can significantly enhance the pharmacokinetic properties of a drug candidate, including metabolic stability, membrane permeability, and binding affinity.[1] The amino and nitro groups serve as versatile handles for further chemical modifications, such as cyclization reactions to form heterocyclic systems, a common feature in many kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors: The Case of Lorlatinib (PF-06463922)

A prominent application of scaffolds similar to this compound is in the synthesis of potent kinase inhibitors for cancer therapy. One such advanced inhibitor is Lorlatinib (PF-06463922) , a third-generation, brain-penetrant inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1).[2] While the exact commercial synthesis of Lorlatinib may vary, building blocks with the substitution pattern of this compound are crucial for constructing the core structures of such complex molecules.

The general synthetic strategy involves multi-step sequences where the amino group can be protected or transformed, the nitro group can be reduced to an amine to introduce new functionalities, and the ester can be hydrolyzed or aminated. These transformations are key to building the intricate macrocyclic structure of Lorlatinib.

Quantitative Biological Data of Lorlatinib (PF-06463922)

The following tables summarize the potent and broad-spectrum activity of Lorlatinib against various ALK and ROS1 variants, as well as its efficacy in different cancer cell lines.

Table 1: Biochemical Inhibitory Activity of Lorlatinib against ALK and ROS1 Kinases

Kinase TargetIC50 (nM)Ki (nM)Reference
Wild-type ALK1.2 - 4.9< 0.2[3][4]
ALK L1196M (Gatekeeper Mutation)-< 0.2[4]
ALK G1202R (Resistant Mutation)-< 0.2[4]
ALK F1174L0.2-[4]
ALK F1245C-< 0.2[4]
ALK C1156Y0.6-[4]
ALK I1171T-< 0.2[4]
ALK S1206Y4.5-[4]
ALK 1151Tins24-[4]
Wild-type ROS1< 1-[2]

Table 2: Cellular Inhibitory Activity of Lorlatinib in ALK/ROS1-Driven Cancer Cell Lines

Cell LineALK/ROS1 StatusIC50 (nM)Reference
H3122 (NSCLC)EML4-ALK2.8[4]
H2228 (NSCLC)EML4-ALK2.8[4]
CLB-GE (Neuroblastoma)ALK F1174L25[3]
CLB-BAR (Neuroblastoma)ALK F1174L16[3]
SNU2535EML4-ALK G1269A47[5]
MGH021-5SQSTM1-ALK G1202R63[5]
MGH056-1EML4-ALK I1171T23[5]

Experimental Protocols

The following are representative protocols for key transformations involving this compound. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an amine, a crucial step for subsequent coupling reactions.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Methyl 2,3-diamino-6-fluorobenzoate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling Reaction

This protocol outlines a standard procedure for coupling the resulting diamine with a carboxylic acid, a common reaction in the synthesis of kinase inhibitors.

Materials:

  • Methyl 2,3-diamino-6-fluorobenzoate (from Protocol 1)

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of Methyl 2,3-diamino-6-fluorobenzoate (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Visualizations

Signaling Pathway

The following diagram illustrates the simplified signaling pathway downstream of ALK/ROS1 and its inhibition by Lorlatinib. Constitutive activation of ALK/ROS1 fusion proteins leads to the activation of several downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which promote cell proliferation, survival, and differentiation.[2][5] Lorlatinib blocks the kinase activity of ALK/ROS1, thereby inhibiting these downstream signals.

ALK_ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus ALK_ROS1 ALK/ROS1 Fusion Protein PI3K PI3K ALK_ROS1->PI3K RAS RAS ALK_ROS1->RAS JAK JAK ALK_ROS1->JAK Lorlatinib Lorlatinib (PF-06463922) Lorlatinib->ALK_ROS1 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Differentiation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

ALK/ROS1 Signaling Pathway and Inhibition by Lorlatinib.

Experimental Workflow

The following diagram outlines a general experimental workflow for the synthesis and evaluation of a kinase inhibitor derived from this compound.

Experimental_Workflow Start This compound Step1 Nitro Group Reduction Start->Step1 Intermediate1 Methyl 2,3-diamino-6-fluorobenzoate Step1->Intermediate1 Step2 Amide Coupling / Cyclization Intermediate1->Step2 Intermediate2 Heterocyclic Intermediate Step2->Intermediate2 Step3 Further Functionalization / Macrocyclization Intermediate2->Step3 FinalCompound Final Kinase Inhibitor Step3->FinalCompound Purification Purification and Characterization (HPLC, NMR, MS) FinalCompound->Purification BioAssay Biological Evaluation Purification->BioAssay Biochemical Biochemical Assays (Kinase Inhibition) BioAssay->Biochemical Cellular Cell-based Assays (Proliferation, Apoptosis) BioAssay->Cellular

General workflow for synthesis and evaluation.

References

Application Note: One-Pot Synthesis of Substituted Benzimidazoles from Methyl 2-amino-6-fluoro-3-nitrobenzoate in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-6-fluoro-3-nitrobenzoate is a valuable synthetic intermediate in medicinal chemistry and drug development. Its ortho-nitroaniline core structure makes it an ideal precursor for the synthesis of benzimidazoles, a privileged scaffold found in numerous biologically active compounds. This application note provides a detailed protocol for a one-pot reductive cyclization reaction of this compound with an aldehyde in dimethyl sulfoxide (DMSO) to yield substituted benzimidazoles. DMSO is employed as a polar aprotic solvent to ensure the solubility of reactants and intermediates. The protocol involves the in-situ reduction of the nitro group to an amine, followed by condensation with an aldehyde and subsequent cyclization.

Reaction Principle

The synthesis proceeds in a one-pot, two-step sequence. First, the nitro group of this compound is reduced to a diamine intermediate using a suitable reducing agent, such as sodium dithionite. This intermediate is highly reactive and is not isolated. In the second step, an aldehyde is added to the reaction mixture, which condenses with the newly formed ortho-phenylenediamine. The resulting Schiff base undergoes intramolecular cyclization and oxidation to afford the stable aromatic benzimidazole ring system. This one-pot approach is efficient as it avoids the isolation of the often unstable diamine intermediate.[1][2][3]

Experimental Protocol

Materials:

  • This compound

  • An appropriate aldehyde (e.g., benzaldehyde)

  • Sodium Dithionite (Na₂S₂O₄)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Nitrogen or Argon supply for inert atmosphere

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMSO to the flask to dissolve the starting material completely. A typical concentration is 0.1-0.5 M.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes to establish an inert atmosphere.

  • Addition of Aldehyde: Add the selected aldehyde (1.1 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • Reduction: In a separate flask, prepare a solution of sodium dithionite (3.0-4.0 eq) in water. Add this aqueous solution dropwise to the reaction mixture over 15-20 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted benzimidazole.

Data Presentation

The following table summarizes representative yields for the one-pot synthesis of benzimidazoles from ortho-nitroanilines using various aldehydes and reducing agents, based on literature precedents. The yields for the reaction of this compound are expected to be in a similar range.

EntryAldehydeReducing AgentSolventYield (%)Reference
1BenzaldehydeNa₂S₂O₄Ethanol92[1]
24-ChlorobenzaldehydeNa₂S₂O₄Ethanol/Water85[3]
34-MethoxybenzaldehydeFe/HCOOH/NH₄ClFormic Acid88[4]
4CyclohexanecarboxaldehydeNa₂S₂O₄Ethanol85[1]
5Furan-2-carbaldehydePd/C, H₂Methanol78[2]

Visualization of the Experimental Workflow

The following diagram illustrates the one-pot reductive cyclization process.

G cluster_flask One-Pot Reaction in DMSO cluster_workup Work-up and Purification start This compound + Aldehyde in DMSO reduction Add Na₂S₂O₄ solution (Reduction of Nitro Group) start->reduction 1. Room Temperature heating Heat at 80-100 °C (Condensation and Cyclization) reduction->heating 2. Heat product Substituted Benzimidazole Derivative heating->product quench Quench with Water product->quench 3. Cool and proceed to work-up extraction Extract with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification final_product Pure Product purification->final_product

Caption: Workflow for the one-pot synthesis of benzimidazoles.

References

Application Notes and Protocols for Methyl 2-amino-6-fluoro-3-nitrobenzoate in Tetrahydrofuran (THF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for a key transformation of Methyl 2-amino-6-fluoro-3-nitrobenzoate, a valuable building block in medicinal chemistry. The primary application detailed is the selective reduction of the nitro group to an amine in a tetrahydrofuran (THF) solvent system. This transformation yields Methyl 2,3-diamino-6-fluorobenzoate, a versatile intermediate for the synthesis of various heterocyclic compounds, such as benzodiazepines, quinoxalines, and other pharmacologically relevant scaffolds.

Key Applications and Reactions

This compound is a trifunctional building block that can undergo several types of chemical transformations. The presence of an amino group, a nitro group, and a fluorine atom on the benzene ring allows for a range of synthetic manipulations:

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding a vicinal diamine. This diamine is a key precursor for the synthesis of various fused heterocyclic systems.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the adjacent electron-withdrawing nitro group, can be displaced by various nucleophiles to introduce diverse functionalities.

  • Modification of the Amino Group: The existing amino group can be acylated, alkylated, or used in cyclization reactions.

  • Reactions involving the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

This document focuses on the selective reduction of the nitro group, a common and crucial step in the utilization of this versatile starting material.

Experimental Protocol: Catalytic Hydrogenation for Nitro Group Reduction

This protocol details the procedure for the selective reduction of the nitro group of this compound to yield Methyl 2,3-diamino-6-fluorobenzoate using palladium on carbon (Pd/C) as a catalyst in THF.

Materials:

  • This compound (Substrate)

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen (H₂) gas

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

  • Standard laboratory glassware for inert atmosphere reactions

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Solvent Addition: Add anhydrous THF to the flask to dissolve the substrate.

  • Inerting: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (50% wet). The amount of catalyst is typically 5-10 mol% relative to the substrate.

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon of H₂ is often sufficient for small-scale reactions) at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filtration: Dilute the reaction mixture with additional THF and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with THF to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude Methyl 2,3-diamino-6-fluorobenzoate can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Safety Precautions:

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen and organic solvents. Handle with care in an inert atmosphere.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the apparatus is properly sealed and the reaction is conducted in a well-ventilated fume hood.

Data Presentation

The following table summarizes typical quantitative data for the catalytic hydrogenation of this compound.

ParameterValue
Substrate Amount1.0 g (4.67 mmol)
Solvent (THF) Volume25 mL
Catalyst (10% Pd/C)100 mg (~10 wt%)
Hydrogen Pressure1 atm (balloon)
Reaction TemperatureRoom Temperature (20-25 °C)
Reaction Time4-8 hours
Product Yield (Typical)85-95%
Product Purity (after purification)>98%

Visualizations

Experimental Workflow Diagram:

experimental_workflow sub Methyl 2-amino-6-fluoro- 3-nitrobenzoate step1 Reaction Setup sub->step1 Dissolve thf Anhydrous THF thf->step1 pdc 10% Pd/C Catalyst step2 Catalyst Addition pdc->step2 h2 H₂ Gas step3 Reaction h2->step3 product Methyl 2,3-diamino- 6-fluorobenzoate step1->step2 Inert Atmosphere step2->step3 Hydrogenation step4 Filtration through Celite step3->step4 Completion step5 Solvent Removal step4->step5 Purified Filtrate step5->product

Caption: Workflow for the catalytic hydrogenation of this compound.

Reaction Pathway Diagram:

reaction_pathway start This compound finish Methyl 2,3-diamino-6-fluorobenzoate start->finish Reduction reagents H₂, 10% Pd/C THF, RT

Caption: Reduction of this compound to Methyl 2,3-diamino-6-fluorobenzoate.

Application Note: Methyl 2-amino-6-fluoro-3-nitrobenzoate as a Strategic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 2-amino-6-fluoro-3-nitrobenzoate is a highly functionalized aromatic compound poised as a strategic building block for complex molecule synthesis, particularly within the pharmaceutical and materials science sectors.[1] Its unique substitution pattern—featuring an ester, a nucleophilic amine, a reducible nitro group, and a fluorine atom on a benzene core—offers a confluence of reactivity that can be selectively harnessed. This guide provides an in-depth analysis of its chemical properties, core reactivity, and detailed protocols for its application in the synthesis of valuable heterocyclic scaffolds, such as benzothiazoles and quinoxalines, which are prevalent in medicinal chemistry.

Introduction: A Synthon of Strategic Importance

In the landscape of drug discovery and development, the design of efficient synthetic routes to novel heterocyclic entities is paramount. Heterocyclic moieties are cornerstone structures in a vast array of pharmacologically active compounds.[2] this compound (CAS: 346691-23-4) emerges as a pre-functionalized, high-value intermediate for constructing such architectures.[3][4]

The strategic arrangement of its functional groups allows for a series of selective and orthogonal chemical transformations:

  • The ortho-amino ester configuration is a classical precursor for cyclization reactions.

  • The nitro group can be readily reduced to a second amino group, paving the way for the synthesis of diamine-derived heterocycles.[3]

  • The fluorine atom is a well-established bioisostere for hydrogen that can significantly enhance pharmacokinetic properties, such as metabolic stability and membrane permeability, in the final drug candidate.[3]

This document serves as a technical guide for researchers, outlining the molecule's properties and providing field-proven, detailed protocols for its synthetic applications.

Physicochemical Properties and Safety Data

A summary of the key properties for this compound is provided below. This data is essential for experimental planning, safety assessment, and analytical characterization.

PropertyValueReference(s)
CAS Number 346691-23-4[5]
Molecular Formula C₈H₇FN₂O₄[6]
Molecular Weight 214.15 g/mol [6]
Physical Form Solid[5][6]
Melting Point 93-95 °C[5]
Boiling Point 360.9 ± 42.0 °C at 760 mmHg[5]
Purity Typically ≥97%[5]
Storage Keep in a dark place, inert atmosphere, room temperature.
Synonyms 2-amino-6-fluoro-3-nitrobenzoic acid methyl ester[6]

Safety Information:

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is dictated by the interplay of its functional groups. The diagram below illustrates the primary reactive sites and the key transformations that unlock its potential as a versatile building block.

G Figure 1: Key Synthetic Transformations A This compound B Reduction of Nitro Group (e.g., SnCl2/HCl or H2, Pd/C) A->B Step 1 C Cyclization via Amino Group (e.g., with KSCN/Br2) A->C Direct Cyclization D Amide Formation (e.g., Acylation of Amine) A->D Protection/Derivatization P1 Methyl 2,3-diamino-6-fluorobenzoate (Precursor for Quinoxalines) B->P1 Product P2 2-Amino-6-methoxycarbonyl-7-fluoro- benzothiazole Scaffolds C->P2 Product P3 N-Acylated Derivatives D->P3 Product

Caption: Figure 1: Key Synthetic Transformations.

The primary amine serves as a potent nucleophile for building heterocyclic rings. The nitro group, being strongly electron-withdrawing, deactivates the ring towards electrophilic substitution but is readily converted to a second amine, opening a pathway to 1,2-phenylenediamine derivatives.

Application Protocol I: Synthesis of Benzothiazole Derivatives

Benzothiazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, antitumor, and anti-inflammatory properties.[7][8] The following protocol adapts the classical Hugershoff reaction for the synthesis of a 2-aminobenzothiazole derivative from this compound.

Reaction Scheme: this compound + KSCN + Br₂ → 2-Amino-7-fluoro-6-methoxycarbonyl-4-nitrobenzothiazole

Materials:

  • This compound (1.0 eq)

  • Potassium thiocyanate (KSCN) (4.0 eq)

  • Glacial Acetic Acid

  • Bromine (Br₂) (2.0 eq)

  • Ice

  • Aqueous Ammonia

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 15 mL per gram of starting material).

  • Addition of Thiocyanate: To this solution, add potassium thiocyanate (4.0 eq). Stir the resulting suspension.

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0 and 10 °C.

  • Bromination: Prepare a solution of bromine (2.0 eq) in glacial acetic acid (approx. 5 mL per mL of bromine). Add this solution dropwise via the dropping funnel to the cooled reaction mixture over 30-45 minutes. Ensure the temperature does not rise above 10 °C.

  • Reaction Progression: After the addition is complete, stir the mixture at low temperature for an additional 2 hours, then allow it to warm to room temperature and stir for 10-12 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture carefully onto crushed ice with constant stirring.

  • Neutralization: Neutralize the mixture by slowly adding aqueous ammonia until the pH is approximately 7-8. This will cause the product to precipitate.

  • Isolation: Filter the precipitated solid using a Buchner funnel, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the target benzothiazole.

Rationale and Scientist's Notes:

  • Causality: This reaction proceeds via an in-situ generated thiocyanogen bromide (BrSCN), an electrophile that attacks the aromatic ring. The primary amine then acts as an intramolecular nucleophile, attacking the thiocyanate carbon to initiate cyclization.

  • Solvent Choice: Glacial acetic acid is the solvent of choice as it is polar enough to dissolve the reagents and is stable to the oxidizing conditions created by bromine.[7]

  • Temperature Control: Maintaining a low temperature during the bromine addition is critical to prevent unwanted side reactions, such as bromination of the activated aromatic ring, and to control the exothermic nature of the reaction.

Application Protocol II: Synthesis of Quinoxaline Precursors

Quinoxalines are another class of heterocycles with significant therapeutic applications. Their synthesis typically involves the condensation of a 1,2-phenylenediamine with a 1,2-dicarbonyl compound. This protocol details the critical first step: the selective reduction of the nitro group in this compound to generate the required diamine precursor.

G Figure 2: Workflow for Quinoxaline Synthesis A Methyl 2-amino-6-fluoro- 3-nitrobenzoate B Step 1: Nitro Reduction (SnCl2·2H2O, Ethanol, Reflux) A->B C Methyl 2,3-diamino- 6-fluorobenzoate B->C D Step 2: Cyclocondensation (e.g., Benzil, Acetic Acid, Reflux) C->D E Substituted Quinoxaline Derivative D->E

Caption: Figure 2: Workflow for Quinoxaline Synthesis.

Protocol: Nitro Group Reduction to Form Methyl 2,3-diamino-6-fluorobenzoate

Materials:

  • This compound (1.0 eq)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Diatomaceous earth (Celite®)

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and ethanol (approx. 20 mL per gram of starting material).

  • Reagent Addition: Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Heating: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Cooling & Filtration: Cool the reaction mixture to room temperature. A thick precipitate of tin salts will form. Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate.

  • Workup: Transfer the combined filtrate to a separatory funnel. Carefully wash with saturated sodium bicarbonate solution to neutralize any residual acid and remove remaining tin salts. The aqueous layer may become cloudy or form an emulsion; allow sufficient time for separation.

  • Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude diamine is often pure enough for the next step. If necessary, it can be purified by column chromatography on silica gel.

Rationale and Scientist's Notes:

  • Reagent Choice: Tin(II) chloride in a protic solvent is a classic and reliable method for the chemoselective reduction of an aromatic nitro group in the presence of other reducible groups like an ester. It is generally more effective than catalytic hydrogenation for substrates containing sulfur, which can poison the catalyst.

  • Workup Criticality: The workup is crucial for this reaction. The neutralization with bicarbonate must be done carefully due to CO₂ evolution. Filtration through diatomaceous earth is essential for efficiently removing the fine tin salt precipitates, which can otherwise complicate the extraction.

  • Product Stability: The resulting diamine product can be sensitive to air and light. It is best to use it directly in the subsequent cyclocondensation step to avoid degradation and discoloration.

Conclusion

This compound is a quintessential example of a modern building block, designed for synthetic efficiency. Its dense and strategically placed functional groups provide chemists with multiple handles for elaboration into complex molecular targets. The protocols described herein for the synthesis of benzothiazole and quinoxaline scaffolds underscore its value and versatility. By enabling rapid access to privileged heterocyclic cores, this synthon serves as a powerful tool for professionals in drug discovery and materials science, accelerating the development of next-generation chemical entities.

References

Large-Scale Synthesis of Methyl 2-amino-6-fluoro-3-nitrobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of Methyl 2-amino-6-fluoro-3-nitrobenzoate, a key intermediate in pharmaceutical and chemical research. The following sections outline a primary synthetic methodology, present key quantitative data in a structured format, and include a visual representation of the synthesis workflow.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved on a large scale via the selective amination of a difluorinated precursor. This method is advantageous due to its directness and the availability of the starting materials.

A common and effective route involves the reaction of Methyl 2,6-difluoro-3-nitrobenzoate with ammonia. In this nucleophilic aromatic substitution reaction, one of the fluorine atoms is displaced by an amino group to yield the desired product. The reaction is typically carried out in an alcoholic solvent at room temperature.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from Methyl 2,6-difluoro-3-nitrobenzoate.

ParameterValueReference
Starting MaterialMethyl 2,6-difluoro-3-nitrobenzoate[1]
ReagentAmmonia[1]
SolventEthanol[1]
Reaction TemperatureRoom Temperature[1]
Reaction TimeOvernight[1]
ProductThis compound[1]
Yield57%[1]
Physical FormYellow solid[1]

Experimental Protocol

This protocol details the large-scale synthesis of this compound.

Materials:

  • Methyl 2,6-difluoro-3-nitrobenzoate (150 mmol, 32.55 g)[1]

  • Ethanol (300 mL)[1]

  • Ammonia solution (13 mL)[1]

  • Reaction vessel of appropriate size

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve Methyl 2,6-difluoro-3-nitrobenzoate (32.55 g, 150 mmol) in ethanol (300 mL).[1]

  • To the stirred solution, add ammonia solution (13 mL).[1]

  • Continue stirring the reaction mixture at room temperature overnight.[1]

  • Upon completion of the reaction, a yellow solid product will precipitate.[1]

  • Collect the solid product, this compound, by filtration.[1]

  • The yield of the resulting yellow solid is approximately 18.31 g (57%).[1]

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow Start Start Dissolve Dissolve Methyl 2,6-difluoro-3-nitrobenzoate in Ethanol Start->Dissolve AddAmmonia Add Ammonia Solution Dissolve->AddAmmonia Reagent Stir Stir Overnight at Room Temperature AddAmmonia->Stir Reaction Filter Filter to Collect Yellow Solid Product Stir->Filter Isolation End End Product: This compound Filter->End

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Characterization of Methyl 2-amino-6-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-6-fluoro-3-nitrobenzoate is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. Its chemical structure, incorporating an amine, a fluorine atom, a nitro group, and a methyl ester on a benzene ring, necessitates a comprehensive analytical approach for unambiguous identification, purity assessment, and quality control. These application notes provide detailed protocols for the characterization of this molecule using a suite of modern analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for sample handling, storage, and the selection of appropriate analytical conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number346691-23-4[1][2][3]
Molecular FormulaC₈H₇FN₂O₄[1][4]
Molecular Weight214.15 g/mol [4]
AppearanceSolid[1][4]
Melting Point93-95 °C[1][2]
PurityTypically ≥97%[2][3]
StorageKeep in a dark place, under an inert atmosphere, at room temperature or 4°C.[1][3]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for quantifying it in various matrices. A general reverse-phase HPLC method is proposed below, which can be optimized for specific applications.

Experimental Protocol: HPLC

Objective: To determine the purity of a sample of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). Acidify the aqueous portion with a small amount of formic acid (e.g., 0.1%) to improve peak shape. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration within the calibration range of the working standards. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or optimized based on UV scan)

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration and purity based on the peak area relative to the calibration curve.

Predicted HPLC Data

The following table provides predicted retention time and UV absorption data for this compound based on its structural features. Actual values may vary depending on the specific chromatographic conditions.

Table 2: Predicted HPLC Data for this compound

ParameterPredicted Value
Retention Time (tᵣ)3 - 7 minutes
UV λmax~254 nm and ~340 nm

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 32 scans, spectral width of 12 ppm, relaxation delay of 1 s.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024 scans, spectral width of 220 ppm, relaxation delay of 2 s.

  • Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds.[5]

Table 3: Predicted ¹H NMR (400 MHz, CDCl₃) Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.2d1HAromatic H
~6.8 - 7.2d1HAromatic H
~5.0 - 6.0br s2H-NH₂
~3.9s3H-OCH₃

Table 4: Predicted ¹³C NMR (100 MHz, CDCl₃) Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~155 (d)C-F
~145C-NO₂
~140C-NH₂
~125Aromatic C-H
~115 (d)Aromatic C-H
~110Aromatic C
~53-OCH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Objective: To identify the key functional groups in this compound.

Instrumentation:

  • FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press

Procedure (ATR):

  • Obtain a background spectrum of the clean ATR crystal.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • The instrument software will automatically subtract the background from the sample spectrum.

The following table lists the predicted characteristic IR absorption bands for the functional groups in this compound.[6][7][8]

Table 5: Predicted Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400 - 3200N-H (amine)Stretching
1720 - 1700C=O (ester)Stretching
1620 - 1580C=C (aromatic)Stretching
1550 - 1500N-O (nitro)Asymmetric Stretching
1350 - 1300N-O (nitro)Symmetric Stretching
1250 - 1000C-O (ester), C-FStretching
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • Capillary column (e.g., HP-5ms or equivalent)

Reagents:

  • Volatile solvent (e.g., Dichloromethane or Ethyl Acetate)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

    • Ion Source Temperature: 230 °C

  • Analysis: Inject the sample and analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

The following table outlines the predicted major mass fragments for this compound under electron ionization.[9][10][11][12]

Table 6: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zPredicted Fragment
214[M]⁺ (Molecular Ion)
183[M - OCH₃]⁺
168[M - NO₂]⁺
155[M - COOCH₃]⁺

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical characterization process.

Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Sample This compound Sample HPLC HPLC (Purity) Sample->HPLC Aliquots NMR NMR (¹H, ¹³C) Sample->NMR Aliquots FTIR FT-IR Sample->FTIR Aliquots MS GC-MS Sample->MS Aliquots Purity Purity Assessment HPLC->Purity Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID FTIR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Final_Characterization Complete Characterization Structure->Final_Characterization Combined Analysis Functional_Groups->Final_Characterization Combined Analysis Mol_Weight->Final_Characterization Combined Analysis

Overall workflow for the analytical characterization.

HPLC_Workflow prep Sample & Standard Preparation Dissolve in Mobile Phase Filter hplc HPLC System C18 Column Acetonitrile/Water Mobile Phase prep->hplc Inject detection UV Detection 254 nm hplc->detection data Data Analysis Peak Integration Purity Calculation detection->data

Experimental workflow for HPLC analysis.

Spectro_Relationship Molecule This compound NMR NMR (Connectivity) Molecule->NMR FTIR FT-IR (Functional Groups) Molecule->FTIR MS MS (Molecular Weight) Molecule->MS Structure Confirmed Structure NMR->Structure FTIR->Structure MS->Structure

References

Application Note: Comprehensive NMR Analysis of Methyl 2-amino-6-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data interpretation for the Nuclear Magnetic Resonance (NMR) analysis of Methyl 2-amino-6-fluoro-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis. The protocols cover sample preparation, and data acquisition for ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Predicted spectral data, including chemical shifts and coupling constants, are presented in a clear, tabular format to facilitate structural elucidation and purity assessment. This application note serves as a practical guide for researchers working with this and structurally related compounds.

Introduction

This compound is a polysubstituted aromatic compound with significant applications in the synthesis of various pharmaceutically active molecules. Its complex substitution pattern, featuring electron-donating (amino, fluoro) and electron-withdrawing (nitro, methyl ester) groups, presents a unique case for NMR analysis. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification in drug discovery and development pipelines. This note outlines the expected NMR spectra and provides standardized protocols for obtaining high-quality data.

Predicted NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for this compound, the following data has been predicted based on established NMR principles and analysis of structurally similar compounds. The chemical shifts are influenced by the electronic environment of each nucleus. The amino group generally causes an upfield shift, while the nitro and ester groups cause a downfield shift. The fluorine atom has a significant electronic effect and also introduces characteristic splitting patterns.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.95 - 8.05dd³J(H-H) = 8.5, ⁴J(H-F) = 2.0
H-56.80 - 6.90t³J(H-H) = 8.5
NH₂5.80 - 6.20br s-
OCH₃3.90 - 4.00s-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C=O165 - 167d⁴J(C-F) = 3-5
C-6158 - 162d¹J(C-F) = 240-260
C-2145 - 148d²J(C-F) = 15-20
C-3135 - 138d³J(C-F) = 5-10
C-4125 - 128d³J(C-F) = 3-5
C-5115 - 118d²J(C-F) = 20-25
C-1110 - 113d²J(C-F) = 3-5
OCH₃52 - 54s-

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

FluorineChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
F-6-110 to -115dd³J(F-H) = 8.5, ⁴J(F-H) = 2.0

Experimental Protocols

The following are detailed methodologies for the NMR analysis of this compound.

Sample Preparation

A standard protocol for preparing NMR samples of small organic molecules should be followed.[1][2]

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[1]

  • Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Dissolution: Add the deuterated solvent to the vial and gently swirl to dissolve the sample completely.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of cotton wool in the pipette during transfer to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (ns): 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 12-16 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans (ns): 1024 to 4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 200-240 ppm.

    • Temperature: 298 K.

  • ¹⁹F NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans (ns): 64 to 256.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A range appropriate for fluoroaromatic compounds, typically centered around -120 ppm.

    • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C and ¹⁹F) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually phase the resulting spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. For ¹⁹F NMR, an external reference such as CFCl₃ (0 ppm) is typically used.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum.

Visualizations

Molecular Structure and Atom Numbering

cluster_molecule This compound cluster_substituents This compound C1 C1 C2 C2 C1->C2 C1_sub COOCH₃ C1->C1_sub C3 C3 C2->C3 C2_sub NH₂ C2->C2_sub C4 C4 C3->C4 C3_sub NO₂ C3->C3_sub C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C6_sub F C6->C6_sub

Caption: Structure of this compound with atom numbering.

NMR Experimental Workflow

cluster_workflow NMR Analysis Workflow start Start sample_prep Sample Preparation (5-50 mg in CDCl3 with TMS) start->sample_prep data_acq Data Acquisition (1H, 13C, 19F NMR) sample_prep->data_acq processing Data Processing (FT, Phasing, Baseline Correction) data_acq->processing referencing Referencing (TMS for 1H/13C) processing->referencing analysis Spectral Analysis (Chemical Shift, Coupling, Integration) referencing->analysis structure_verification Structure Verification & Purity Assessment analysis->structure_verification end End structure_verification->end

Caption: A streamlined workflow for the NMR analysis of organic compounds.

Key ¹H-¹⁹F Coupling Interactions

cluster_coupling Key Proton-Fluorine Couplings F6 F C6 C6 F6->C6 H5 H F6->H5 ³J(F-H) H4 H F6->H4 ⁴J(F-H) C5 C5 C6->C5 C1 C1 C6->C1 C5->H5 C4 C4 C5->C4 C4->H4

Caption: Visualization of the expected three-bond and four-bond couplings between fluorine and protons.

Conclusion

This application note provides a comprehensive, albeit predictive, guide to the NMR analysis of this compound. The tabulated spectral data and detailed experimental protocols offer a solid foundation for researchers to acquire and interpret high-quality NMR spectra for this compound. The provided visualizations of the molecular structure, experimental workflow, and key coupling interactions further aid in understanding the analysis process. This information is valuable for ensuring the identity and purity of this important synthetic intermediate in various research and development settings.

References

Application Note: High-Throughput LC-MS/MS Analysis of Methyl 2-amino-6-fluoro-3-nitrobenzoate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note presents a detailed protocol for the sensitive and selective quantitative analysis of Methyl 2-amino-6-fluoro-3-nitrobenzoate and its structurally related derivatives using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including targeted cancer therapies.[1] The described methodology is crucial for pharmacokinetic studies, process monitoring, and quality control in drug development. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions, and includes representative quantitative data.

Introduction

This compound (C₈H₇FN₂O₄, MW: 214.15) is a key building block in the synthesis of complex pharmaceutical molecules.[1][2] Its unique structure, featuring amino, fluoro, and nitro groups on a benzoate core, makes it a versatile precursor. Accurate and reliable quantification of this and related compounds in various matrices is essential for drug discovery and development, from early-stage synthesis to preclinical and clinical studies.[3]

LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of such small molecules in complex mixtures.[4][5] This document provides a robust LC-MS/MS method suitable for high-throughput quantitative analysis.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is designed for the extraction of the analyte from a biological matrix such as human plasma.

  • Thaw Samples: Thaw plasma samples and internal standard (IS) working solutions at room temperature.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of plasma.

  • Internal Standard: Add 20 µL of the internal standard working solution (e.g., a stable isotope-labeled version of the analyte, such as this compound-d₃) to the plasma and vortex briefly.

  • Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex & Centrifuge: Vortex the mixture for 1 minute. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (50:50, Mobile Phase A:Mobile Phase B).

  • Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
  • LC System: Shimadzu Nexera™ series or equivalent[3]

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl RRHD (2.1 × 50 mm, 1.8 µm)[6]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    1.0 10
    4.0 95
    5.0 95
    5.1 10

    | 7.0 | 10 |

Mass Spectrometry (MS/MS) Conditions
  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent[3]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 550°C

  • Curtain Gas: 35 psi

  • IonSpray Voltage: 5500 V

  • Collision Gas: 9 psi

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Nitroaromatic compounds are known to exhibit characteristic fragmentation patterns, often involving the loss of NO (30 u) and NO₂ (46 u).[7] The amino and ester groups will also influence fragmentation. The proposed MRM transitions below are based on these principles.

Table 1: Representative MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
This compound215.1183.1 (M+H - CH₃OH)⁺7025
167.1 (M+H - NO₂)⁺7030
Derivative 1 (e.g., Amino-reduced)185.1153.1 (M+H - CH₃OH)⁺6522
125.16535
Internal Standard (IS)218.1186.17025

Data Presentation

The following tables summarize representative quantitative data for the analysis of this compound.

Table 2: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)
This compound1 - 1000> 0.995

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low QC3< 10< 1090 - 110
Mid QC100< 10< 1090 - 110
High QC800< 10< 1090 - 110

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC392.595.8
High QC80095.198.2

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the LC-MS/MS analytical workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Aliquoting p2 Internal Standard Spiking p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer p4->p5 p6 Evaporation to Dryness p5->p6 p7 Reconstitution p6->p7 lc LC Separation (Phenyl-Hexyl Column) p7->lc ms MS/MS Detection (Positive ESI, MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Workflow for the LC-MS/MS analysis of target compounds.

Synthetic Pathway Context

This compound is an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The diagram below shows a simplified logical relationship.

G A Starting Materials B This compound (Intermediate) A->B Synthesis C Further Synthetic Steps (e.g., Reduction, Coupling) B->C Transformation D Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) C->D Finalization

Caption: Role of the target compound as a key pharmaceutical intermediate.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantitative determination of this compound and its derivatives. The protocol, featuring a simple protein precipitation step and a rapid chromatographic run, is well-suited for high-throughput analysis in a drug development setting. The described method demonstrates excellent sensitivity, precision, and accuracy, making it a valuable tool for researchers and scientists in the pharmaceutical industry.

References

Application Notes and Protocols: The Role of Methyl 2-amino-6-fluoro-3-nitrobenzoate in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Key Building Block for Targeted Cancer Therapies

In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Precision medicine, which aims to exploit specific molecular vulnerabilities of cancer cells, relies on the synthesis of highly specific and potent small molecule inhibitors. Within this context, Methyl 2-amino-6-fluoro-3-nitrobenzoate (CAS No: 346691-23-4) has emerged as a critical chemical intermediate.[1][2] While not possessing intrinsic anticancer activity itself, its true significance lies in its role as a versatile building block for the synthesis of complex heterocyclic structures that form the core of potent anti-cancer agents, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors.[3][4][5]

The strategic placement of its functional groups—an amine, a nitro group, a fluorine atom, and a methyl ester on a benzene ring—provides a rich chemical scaffold for medicinal chemists.[6] The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule, while the amino and nitro groups offer versatile handles for subsequent chemical transformations. This application note will provide a detailed overview of the properties of this compound and its primary application in the synthesis of PARP inhibitors, complete with a detailed synthetic protocol and an exploration of the biological rationale for its use in developing these targeted therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and safe synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 346691-23-4
Molecular Formula C₈H₇FN₂O₄[1]
Molecular Weight 214.15 g/mol [1][2]
Appearance Solid[1][2]
Melting Point 93-95 °C[2]
Boiling Point 360.9 ± 42.0 °C at 760 mmHg[2]
Purity Typically ≥97%
Storage Keep in a dark place, under an inert atmosphere, at room temperature or 4°C for long-term storage.[2]

Application in the Synthesis of PARP Inhibitors: The Case of Olaparib

The most prominent application of this compound in cancer research is its use as a key intermediate in the synthesis of Olaparib (Lynparza®).[4][5] Olaparib is a first-in-class PARP inhibitor approved for the treatment of certain types of ovarian, breast, prostate, and pancreatic cancers, particularly those with mutations in the BRCA1 or BRCA2 genes.[4][5] PARP enzymes are crucial for a DNA repair pathway called base excision repair.[7] In cancers with BRCA mutations, another major DNA repair pathway (homologous recombination) is deficient. By inhibiting PARP, Olaparib creates a "synthetic lethality" scenario where the cancer cells are unable to repair their DNA, leading to cell death.[7][8]

The synthesis of Olaparib and other related PARP inhibitors often involves the construction of a complex phthalazinone core.[4] this compound serves as a precursor to a key fragment of this core structure. The following sections provide a detailed protocol for a representative synthetic transformation.

Synthetic Workflow Overview

The overall strategy involves utilizing this compound to construct a more complex intermediate that will eventually be incorporated into the final PARP inhibitor structure.

G A Methyl 2-amino-6-fluoro- 3-nitrobenzoate B Intermediate A (e.g., Diazotization & Sandmeyer Reaction) A->B Step 1 C Intermediate B (e.g., Reduction of Nitro Group) B->C Step 2 D Key Phthalazinone Precursor C->D Step 3 E Olaparib D->E Further Steps

Caption: Synthetic workflow from the starting material to a key PARP inhibitor intermediate.

Protocol: Synthesis of a Key Benzamide Intermediate

This protocol describes a representative transformation of this compound into a key benzamide intermediate, a step analogous to those used in the process chemistry for PARP inhibitors. This protocol is a composite representation based on established organic synthesis principles and patent literature and should be adapted and optimized by the end-user.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-equipped laboratory with appropriate safety precautions.

Objective: To convert the amino group of this compound to a different functional group (e.g., a hydroxyl group via a diazonium salt intermediate) and subsequent amide coupling, which are common steps in building complex drug molecules.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Copper(I) oxide (Cu₂O)

  • Copper(II) sulfate (CuSO₄)

  • Sodium hydroxide (NaOH)

  • Amine (for amide coupling)

  • Coupling agents (e.g., EDC, HOBt)

  • Anhydrous solvents (e.g., Dichloromethane, Dimethylformamide)

  • Deionized water

  • Standard laboratory glassware and equipment

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (Silica gel)

Procedure:

Part 1: Diazotization and Hydrolysis

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve this compound (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

    • Rationale: The acidic medium is necessary for the formation of the diazonium salt. Low temperatures are crucial to prevent the unstable diazonium salt from decomposing.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C. Stir for an additional 30 minutes at this temperature.

    • Rationale: Sodium nitrite reacts with the primary amine in the acidic solution to form the diazonium salt.

  • Hydrolysis: In a separate flask, prepare a solution of copper(II) sulfate in water and heat it to boiling. Slowly add the cold diazonium salt solution to the boiling copper sulfate solution.

    • Rationale: This is a variation of the Sandmeyer reaction. The diazonium group is replaced by a hydroxyl group upon heating in the presence of a copper catalyst.

  • Work-up and Isolation: After the addition is complete, continue heating for 1 hour. Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Rationale: This separates the desired product from the aqueous reaction mixture and inorganic salts.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the corresponding methyl 2-hydroxy-6-fluoro-3-nitrobenzoate.

Part 2: Amide Coupling

  • Ester Hydrolysis: Hydrolyze the methyl ester of the product from Part 1 to the corresponding carboxylic acid using a solution of sodium hydroxide in a mixture of water and methanol. Acidify the reaction mixture to precipitate the carboxylic acid.

    • Rationale: The carboxylic acid is required for the subsequent amide bond formation.

  • Amide Bond Formation: Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent like DMF. Add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq), followed by the desired amine (1.1 eq). Stir the reaction at room temperature overnight.

    • Rationale: EDC/HOBt is a common peptide coupling reagent system that activates the carboxylic acid for nucleophilic attack by the amine, forming a stable amide bond.

  • Final Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the final benzamide intermediate by recrystallization or column chromatography.

Biological Context: The PARP Inhibition Pathway

The ultimate goal of synthesizing molecules from this compound is to target specific pathways in cancer cells. The diagram below illustrates the mechanism of action of PARP inhibitors.

G cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell ssb Single-Strand DNA Break parp PARP Enzyme ssb->parp recruits ber Base Excision Repair (BER) parp->ber activates ber->ssb repairs ssb2 Single-Strand DNA Break parpi PARP Inhibitor (e.g., Olaparib) ssb2->parpi blocked by parp2 PARP Trapping parpi->parp2 dsb Double-Strand DNA Break (DSB) parp2->dsb leads to hr Homologous Recombination (HR) [DEFICIENT] dsb->hr cannot be repaired by death Cell Death (Apoptosis) hr->death results in

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

Conclusion

This compound is a high-value intermediate in the field of cancer research, not for its direct biological effects, but as a cornerstone for the synthesis of targeted therapies. Its well-defined chemical reactivity allows for the efficient construction of complex molecular architectures, such as the core of the PARP inhibitor Olaparib. The protocols and workflows detailed in this note provide a framework for researchers and drug development professionals to leverage this versatile building block in the creation of next-generation anticancer agents. A deep understanding of both the synthetic chemistry involving this intermediate and the biological pathways targeted by the final products is essential for the continued advancement of precision oncology.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-6-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-6-fluoro-3-nitrobenzoate.

Troubleshooting Guide

Low yield and product impurity are common challenges encountered during the multi-step synthesis of this compound. The following table outlines specific issues, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
Low or No Yield of Nitrated Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Nitrating Agent: Degradation or improper concentration of nitric or sulfuric acid. 3. Protonation of Amino Group: The amino group on the precursor can become protonated in highly acidic conditions, deactivating the ring towards electrophilic substitution.[1]1. Monitor the reaction's progress using Thin Layer Chromatography (TLC). 2. Use fresh, concentrated nitric and sulfuric acids. 3. Consider using a protecting group for the amine if protonation is a significant issue.
Formation of Isomeric or Dinitrated Byproducts 1. Poor Temperature Control: Nitration is a highly exothermic reaction; elevated temperatures can lead to the formation of undesired isomers and dinitrated compounds.[1][2] 2. Excess Nitrating Agent: Using too much of the nitrating mixture can promote dinitration.[1]1. Maintain a low reaction temperature, ideally between -10°C and 0°C, using an ice-salt bath.[2] 2. Add the nitrating mixture dropwise with vigorous stirring to ensure even heat distribution.[2] 3. Carefully control the stoichiometry of the nitrating agent.
Runaway Reaction (Darkening Color, Gas Evolution) Excessive Oxidation: The amino group makes the aromatic ring highly activated and susceptible to oxidation by nitric acid, especially at higher temperatures.[2]1. Immediate Action: If safe, immerse the reaction vessel in a large ice-water or ice-salt bath to cool it rapidly.[2] 2. Prevention: Ensure the cooling bath is maintained at a very low temperature (e.g., -10°C to 0°C) throughout the addition of the nitrating mixture.[2] Add the nitrating agent very slowly.[2]
Low Yield During Esterification Incomplete Reaction: The equilibrium of the Fischer esterification may not be shifted sufficiently towards the product.1. Use a large excess of methanol. 2. Use a suitable acid catalyst like concentrated sulfuric acid.[3] 3. Heat the reaction to reflux for a sufficient duration (e.g., 5 hours) and monitor by HPLC.[3]
Product Precipitation Issues During Workup Product Solubility: The product may remain dissolved in the aqueous phase after quenching the reaction.1. Carefully neutralize the acidic solution with a base (e.g., sodium bicarbonate) while cooling in an ice bath to induce precipitation.[2] 2. If precipitation does not occur, extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.[2] 3. "Salting out" by adding a saturated brine solution can help decrease the product's solubility in the aqueous layer.[2]

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common synthetic route starts from 2,6-dichlorobenzoic acid, which undergoes nitration, esterification, and then a selective fluorination step.[3] Another approach involves the nitration of 2-amino-6-fluorobenzoic acid.

Q2: What are the critical reaction conditions for the nitration step?

The nitration of the aromatic ring is a critical step that is highly exothermic.[1][2] It is crucial to maintain a low temperature, typically between -20°C and 10°C, to control the reaction and minimize the formation of side products.[2] A common nitrating mixture is a combination of concentrated nitric acid and concentrated sulfuric acid.[2]

Q3: How can I monitor the progress of the reaction?

The progress of the synthesis can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the consumption of the starting material and the formation of the desired product.[2][3]

Q4: My nitration reaction is turning dark brown and evolving gas. What should I do?

This indicates a runaway reaction, likely due to the oxidation of the starting material.[2] If it is safe to do so, immediately cool the reaction vessel in a larger ice-salt bath.[2] For future attempts, ensure very slow, dropwise addition of the nitrating agent at a strictly controlled low temperature (e.g., -10°C to 0°C).[2]

Q5: What purification methods are effective for the final product?

After the reaction workup, the crude product can be purified by recrystallization from a suitable solvent to obtain the purified this compound.[2]

Experimental Protocols

Protocol 1: Nitration of 2,6-Dichlorobenzoic Acid

This protocol is adapted from a patented synthesis method.[3]

  • Preparation of Nitrating Mixture: In a separate flask, prepare a mixed acid solution by carefully adding 36g of 95% fuming nitric acid to 38g of 92% concentrated sulfuric acid, while cooling in an ice bath.

  • Reaction Setup: Under a nitrogen atmosphere, charge a reaction vessel with 100g of 2,6-dichlorobenzoic acid and 70g of 92% concentrated sulfuric acid.

  • Nitration: Cool the mixture to 0-10°C. Slowly add the pre-configured mixed acid dropwise to the reaction mixture, maintaining the temperature between 0-10°C.

  • Reaction Time: After the addition is complete, allow the reaction to proceed at room temperature for 5 hours. Monitor the reaction completion by HPLC.

  • Workup: Once the starting material is consumed (<0.2%), cool the reaction mixture to 0-10°C. Extract the product twice with dichloromethane (8 times the volume each).

  • Washing: Combine the organic phases and wash with water at 0-10°C until the pH of the aqueous phase is 2-3.

  • Isolation: Concentrate the organic phase under reduced pressure to obtain the intermediate, 2,6-dichloro-3-nitrobenzoic acid. A reported yield for this step is 94.5%.[3]

Protocol 2: Esterification of 2,6-dichloro-3-nitrobenzoic acid

This protocol is adapted from a patented synthesis method.[3]

  • Reaction Setup: Dissolve 117.7g of 2,6-dichloro-3-nitrobenzoic acid in 259g of methanol.

  • Catalyst Addition: Carefully add 7.6g of concentrated sulfuric acid to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction by HPLC to confirm the consumption of the starting material.

  • Isolation: Upon completion, cool the reaction mixture and remove the methanol under reduced pressure. The resulting crude methyl 2,6-dichloro-3-nitrobenzoate can be carried forward to the next step.

Visualizations

experimental_workflow start Start: 2,6-Dichlorobenzoic Acid nitration Nitration (HNO3, H2SO4) 0-10°C, 5h start->nitration intermediate1 Intermediate: 2,6-Dichloro-3-nitrobenzoic acid nitration->intermediate1 esterification Esterification (Methanol, H2SO4) Reflux, 5h intermediate1->esterification intermediate2 Intermediate: Methyl 2,6-dichloro-3-nitrobenzoate esterification->intermediate2 fluorination Selective Fluorination (e.g., KF or other fluoride source) intermediate2->fluorination product Final Product: This compound fluorination->product

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic cluster_nitration Nitration Step Troubleshooting low_yield Low Yield? check_temp Was Temp < 10°C? low_yield->check_temp Yes check_time Sufficient Reaction Time? check_temp->check_time Yes solution_temp Action: Improve Cooling (Ice-salt bath, slow addition) check_temp->solution_temp No check_reagents Are Acids Fresh? check_time->check_reagents Yes solution_time Action: Increase Reaction Time (Monitor by TLC/HPLC) check_time->solution_time No isomers Isomers or Dinitration? check_reagents->isomers Yes solution_reagents Action: Use Fresh Reagents check_reagents->solution_reagents No solution_isomers Cause: High Temp or Excess Nitrating Agent Action: Strict Temp Control isomers->solution_isomers Yes

Caption: A decision tree for troubleshooting common issues in the nitration step.

References

Technical Support Center: Purification of Crude Methyl 2-amino-6-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude Methyl 2-amino-6-fluoro-3-nitrobenzoate. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and relevant technical data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 2-amino-6-fluorobenzoic acid, residual acids from the synthesis (e.g., sulfuric and nitric acid), and potentially isomeric byproducts formed during the nitration step. Hydrolysis of the methyl ester back to the carboxylic acid is also a possibility if the workup conditions are not carefully controlled.

Q2: Which analytical techniques are recommended to assess the purity of the final product?

A2: To confirm the purity of this compound, a combination of techniques is advisable. Melting point analysis should show a sharp range, close to the literature value of 93-95°C[1]. Thin-Layer Chromatography (TLC) can quickly check for the presence of impurities. For structural confirmation and to identify any residual impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is highly recommended.

Q3: What are the recommended storage conditions for the purified product?

A3: The purified this compound should be stored in a dark place under an inert atmosphere at room temperature to prevent degradation.[2] Some suppliers recommend refrigeration at 4°C and protection from light.[1]

Q4: My purified product is a pale yellow solid. Is this color expected?

A4: Yes, a pale yellow color is typical for this compound and many nitroaromatic compounds.[3] However, a very dark or oily appearance suggests the presence of significant impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Purification - Incomplete crystallization during recrystallization.- Product loss during solvent transfers.- Inefficient elution from the chromatography column.- Ensure the solution is fully saturated before cooling during recrystallization.- Cool the recrystallization mixture in an ice bath to maximize crystal formation.- Use minimal amounts of cold solvent for washing crystals.- Optimize the solvent system for column chromatography based on TLC analysis.
Product is Oily or Fails to Crystallize - Presence of significant impurities inhibiting crystal lattice formation.- Residual solvent.- Attempt purification by column chromatography to remove impurities before recrystallization.- Try trituration with a non-polar solvent like hexanes to induce solidification.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Broad Melting Point Range - The sample is still impure.- Repeat the purification process. A second recrystallization or column chromatography may be necessary.- Ensure the melting point apparatus is calibrated and operated correctly.
Persistent Impurities After Recrystallization - Impurities have similar solubility to the product in the chosen solvent.- Try a different recrystallization solvent or a solvent mixture.- If impurities are less polar, try a more polar solvent, and vice versa.- For stubborn impurities, column chromatography is the recommended next step.
Poor Separation in Column Chromatography - Incorrect choice of mobile phase.- Column was not packed properly.- Develop an optimal solvent system using Thin-Layer Chromatography (TLC) before running the column.- Ensure the column is packed uniformly to avoid channeling.- For aromatic nitro compounds, a phenyl-hexyl column may provide better separation due to potential π-π interactions.[4]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound and related compounds to aid in purification and characterization.

Property Value Notes
Molecular Formula C₈H₇FN₂O₄[3]
Molecular Weight 214.15 g/mol [3]
Appearance Solid[1][2][3]Often described as an off-white to pale yellow solid.[3]
Melting Point 93-95 °C[1]A sharp melting point in this range indicates high purity.
Boiling Point 360.9 ± 42.0 °C at 760 mmHg[1]
Solubility Insoluble in water.[5] Soluble in ethanol, ether, and methanol.[5] Slightly soluble in chloroform and methanol.[3]Solubility in hot ethanol or methanol makes these good candidates for recrystallization solvents.
Purity (Commercial) Typically 97% or 98%[2][3]

Experimental Protocols

Recrystallization from an Alcoholic Solvent

This protocol is a general procedure based on the properties of nitroaryl compounds. The ideal solvent should be determined through small-scale trials.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of crude product in various solvents (e.g., methanol, ethanol, isopropanol) at room and elevated temperatures. A suitable solvent will dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot alcoholic solvent to completely dissolve the solid with gentle heating and stirring.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography

This is a general protocol for the purification of moderately polar organic compounds.

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal solvent system should give the desired product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity (gradient elution) if necessary to elute the product. Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualized Workflows

Purification_Workflow Purification Workflow for Crude Product cluster_recrys Recrystallization Path cluster_column Column Chromatography Path crude_product Crude Methyl 2-amino-6-fluoro- 3-nitrobenzoate recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography dissolution Dissolve in Minimum Hot Solvent (e.g., Ethanol) cooling Slow Cooling & Ice Bath dissolution->cooling recrystallization->dissolution tlc TLC Analysis for Solvent System column_chromatography->tlc filtration Vacuum Filtration cooling->filtration washing Wash with Cold Solvent filtration->washing drying Dry Under Vacuum washing->drying pure_product_recrys Pure Product drying->pure_product_recrys packing Pack Silica Gel Column tlc->packing loading Load Crude Product packing->loading elution Elute with Solvent Gradient loading->elution analysis Analyze Fractions by TLC elution->analysis evaporation Combine Pure Fractions & Evaporate Solvent analysis->evaporation pure_product_column Pure Product evaporation->pure_product_column

Caption: General purification workflow for crude product.

Troubleshooting_Logic Troubleshooting for Low Purity start Initial Purification (e.g., Recrystallization) check_purity Assess Purity (TLC, Melting Point) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure end Pure Product is_pure->end Yes rerun_recrys Re-recrystallize (Different Solvent?) is_pure->rerun_recrys No rerun_recrys->check_purity column_chrom Perform Column Chromatography rerun_recrys->column_chrom If still impure column_chrom->check_purity

Caption: Troubleshooting logic for low purity after initial purification.

References

Technical Support Center: Synthesis of Methyl 2-amino-6-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 2-amino-6-fluoro-3-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and side reactions encountered during its synthesis.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. However, its synthesis is not without challenges, primarily due to the presence of multiple functional groups on the aromatic ring, each with its own directing effects and reactivity. This guide will focus on a plausible and common synthetic route, highlighting the potential pitfalls and providing solutions to overcome them.

Proposed Synthetic Pathway

A common and logical synthetic route to this compound involves a two-step process starting from 2-amino-6-fluorobenzoic acid:

  • Nitration: Electrophilic aromatic substitution to introduce a nitro group onto the benzene ring.

  • Esterification: Conversion of the carboxylic acid group to a methyl ester.

G start 2-amino-6-fluorobenzoic acid intermediate 2-amino-6-fluoro-3-nitrobenzoic acid start->intermediate Nitration (HNO3/H2SO4) final This compound intermediate->final Esterification (CH3OH, H+)

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Nitration of 2-amino-6-fluorobenzoic acid

The nitration step is often the most challenging due to the competing directing effects of the substituents on the aromatic ring.

SubstituentTypeDirecting Effect
-NH₂ (Amino)ActivatingOrtho, Para
-F (Fluoro)DeactivatingOrtho, Para
-COOH (Carboxyl)DeactivatingMeta
Q1: My nitration reaction has a very low yield or did not proceed at all. What could be the reason?

A1: Several factors could contribute to a low or no yield in your nitration reaction:

  • Insufficiently strong nitrating conditions: The aromatic ring is deactivated by the fluorine and carboxylic acid groups. While the amino group is activating, under the strong acidic conditions of nitration, it can be protonated to form the anilinium ion (-NH₃⁺), which is a strong deactivating group.[1] Ensure your nitrating mixture (a combination of concentrated nitric and sulfuric acids) is freshly prepared and of the correct concentration.

  • Reaction temperature: If the temperature is too low, the reaction rate may be too slow. While nitration is typically carried out at low temperatures (0-10 °C) to control the reaction, you may need to allow the reaction to proceed for a longer time or slightly increase the temperature.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Starting material purity: Impurities in your 2-amino-6-fluorobenzoic acid can interfere with the reaction.

Q2: I have obtained a mixture of isomers. How can I improve the regioselectivity for the desired 3-nitro product?

A2: This is the most common side reaction. The directing effects of the amino, fluoro, and carboxyl groups can lead to the formation of several isomers. The amino group directs ortho and para, the fluoro group directs ortho and para, and the carboxyl group directs meta.

G cluster_0 Nitration of 2-amino-6-fluorobenzoic acid cluster_1 Products start 2-amino-6-fluorobenzoic acid desired Desired Product (3-nitro) start->desired Ortho to -NH2 Ortho to -F Meta to -COOH side1 Side Product (5-nitro) start->side1 Para to -NH2 side2 Side Product (x-nitro) start->side2 Other isomers

Caption: Formation of the desired product and major side products in the nitration step.

Troubleshooting Steps:

  • Protect the amino group: The strong ortho, para-directing effect of the amino group can be moderated by protecting it as an acetamide (-NHCOCH₃).[1][3] The acetamido group is still an ortho, para-director but is less activating than the amino group. This can alter the isomeric ratio. The protecting group can be removed by hydrolysis after nitration.

  • Control of reaction conditions: The ratio of isomers can sometimes be influenced by the reaction temperature, the concentration of the acids, and the addition rate of the nitrating agent.[1] Experiment with these parameters to optimize for the desired isomer.

  • Alternative nitrating agents: While nitric acid/sulfuric acid is standard, other nitrating agents could offer different regioselectivity. For instance, using tert-butyl nitrite under mild conditions has been reported for regioselective nitration of N-alkyl anilines.[4]

Q3: My product is a dark, tar-like substance. What happened?

A3: The formation of dark tars is usually a sign of over-nitration or oxidation of the starting material.[2][5]

  • Over-nitration: The product, once formed, can undergo a second nitration, especially if the reaction temperature is too high or the reaction is left for too long. This is more likely if you have a strongly activated ring.

  • Oxidation: The amino group is susceptible to oxidation by nitric acid, which can lead to the formation of colored byproducts.

Solutions:

  • Maintain low temperatures: Keep the reaction vessel in an ice bath throughout the addition of the nitrating mixture.[2]

  • Control stoichiometry: Use a slight excess of the nitrating agent, but avoid a large excess.

  • Shorter reaction time: Monitor the reaction by TLC and stop it as soon as the starting material is consumed.

Esterification of 2-amino-6-fluoro-3-nitrobenzoic acid

The Fischer esterification is a common method for this step, but it is an equilibrium reaction and can have its own set of side reactions.

Q4: My esterification reaction is incomplete, and the yield is low. How can I improve it?

A4: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product side, you can:

  • Use a large excess of alcohol: Using methanol as the solvent ensures a high concentration of one of the reactants.[6]

  • Remove water: Water is a product of the reaction, and its removal will shift the equilibrium to the right. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Sufficient acid catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required.[7] Since the starting material has a basic amino group, you may need to use more than a catalytic amount of acid.

Q5: I am concerned about the hydrolysis of my ester product during workup. How can I avoid this?

A5: Ester hydrolysis can occur under both acidic and basic conditions.[8][9]

  • Acidic Hydrolysis: During workup, if you wash with water, ensure that the aqueous layer is not strongly acidic for a prolonged period.

  • Basic Hydrolysis (Saponification): When neutralizing the excess acid catalyst, use a mild base like sodium bicarbonate and avoid using strong bases like sodium hydroxide if possible.[10] If a strong base is necessary, perform the neutralization at a low temperature and quickly extract the product into an organic solvent.

Detailed Experimental Protocols

Protocol 1: Nitration of 2-amino-6-fluorobenzoic acid

Materials:

  • 2-amino-6-fluorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add 2-amino-6-fluorobenzoic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid while stirring, keeping the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.

  • Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, let the mixture stir at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate is the crude 2-amino-6-fluoro-3-nitrobenzoic acid (and its isomers). Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

Protocol 2: Fischer Esterification

Materials:

  • Crude 2-amino-6-fluoro-3-nitrobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Organic solvent (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend the crude 2-amino-6-fluoro-3-nitrobenzoic acid in anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound.

Purification Strategies

The crude product from this synthesis will likely be a mixture of isomers and other byproducts.

  • Column Chromatography: This is the most effective method for separating the desired 3-nitro isomer from other isomers due to their different polarities.[2] A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.

  • Recrystallization: If the isomeric byproducts are present in small amounts, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) might be effective in purifying the major product.

Characterization

The final product should be characterized to confirm its identity and purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.[11][12]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Mass Spectrometry: To confirm the molecular weight of the product.

References

Technical Support Center: Synthesis of Methyl 2-amino-6-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Methyl 2-amino-6-fluoro-3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective synthetic pathway starts from 2,6-dichlorobenzoic acid. The process involves a sequence of nitration, esterification, selective fluorination, and finally amination. This multi-step approach allows for controlled introduction of the functional groups at the desired positions.[1][2]

Q2: What are the critical control points in the synthesis of this compound?

The critical control points to monitor for optimal yield and purity are:

  • Nitration: Temperature control is crucial to prevent over-nitration and ensure regioselectivity.[3]

  • Fluorination: The choice of fluorinating agent and reaction temperature are key to achieving selective substitution of one chlorine atom.

  • Purification: Effective purification at each step is necessary to remove isomers and other impurities that can affect subsequent reactions.

Q3: Are there alternative starting materials for this synthesis?

Yes, alternative routes have been explored. For instance, o-fluorotoluene can be used as a starting material, proceeding through nitration, oxidation, and then amination. However, this route is often associated with the formation of multiple by-products, making purification challenging and potentially lowering the overall yield.[1] Another approach involves starting with 2-fluoro-3-bromo-benzoic acid, followed by esterification and ammoniation, though the cost of the starting material can be high.[1]

Troubleshooting Guides

Problem 1: Low Yield in the Nitration Step
Potential Cause Troubleshooting Suggestion
Incomplete ReactionEnsure the starting material is fully dissolved in concentrated sulfuric acid before the addition of the nitrating agent.[3]
Suboptimal TemperatureMaintain a low reaction temperature (0-10°C) during the addition of the nitrating agent to control the reaction rate and minimize side product formation.[3]
Insufficient Acid ConcentrationUse a sufficient amount of concentrated sulfuric acid to serve as both a solvent and a catalyst.
Problem 2: Formation of Impurities during Fluorination
Potential Cause Troubleshooting Suggestion
Non-selective FluorinationCarefully control the reaction temperature. For the substitution of a chloro group with a fluoro group, a temperature of around 145°C has been shown to be effective.[2]
Presence of WaterEnsure all reagents and solvents are anhydrous, as water can react with the fluorinating agent and starting materials.
Isomer FormationOptimize the stoichiometry of the fluorinating agent (e.g., sodium fluoride) to favor the desired substitution.[2]
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Suggestion
Product is Oily or Fails to PrecipitatePour the reaction mixture into ice water to induce precipitation of the product.[3]
Co-precipitation of IsomersPurify the crude product by recrystallization from a suitable solvent system, such as a mixture of methyl tert-butyl ether and heptane.[2]
Incomplete Removal of ReagentsAfter extraction, wash the organic phase with water until the pH is neutral to remove any residual acid.[2]

Experimental Protocols

Synthetic Pathway Overview

The following diagram illustrates a plausible synthetic workflow for this compound, based on analogous preparations.

G A 2,6-Dichlorobenzoic Acid B Nitration (H2SO4, HNO3) A->B C 2,6-Dichloro-3-nitrobenzoic Acid B->C D Esterification (Methanol, H2SO4) C->D E Methyl 2,6-dichloro-3-nitrobenzoate D->E F Selective Fluorination (NaF, DMSO) E->F G Methyl 6-chloro-2-fluoro-3-nitrobenzoate F->G H Amination (e.g., NH3 or reduction of a nitro group introduced earlier) G->H I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis (Based on Analogous Compound Synthesis)

The following protocols are adapted from the synthesis of structurally similar molecules and provide a starting point for optimization.[2]

Step 1: Synthesis of 2,6-Dichloro-3-nitrobenzoic Acid

  • Under a nitrogen atmosphere, add 100g of 2,6-dichlorobenzoic acid to 223g of 92% concentrated sulfuric acid in batches.

  • Prepare a mixed acid solution of 72g of 68% concentrated nitric acid and 55g of 92% concentrated sulfuric acid.

  • Add the mixed acid to the reaction mixture while maintaining the temperature between 10-25°C.

  • After the addition is complete, raise the temperature to 30°C for 30-60 minutes.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Cool the mixture to 0-10°C and extract twice with ethyl acetate.

  • Wash the combined organic phases with water at 0-10°C until the aqueous phase pH is 2-3.[2]

  • Concentrate the organic phase under reduced pressure to obtain the product.

Step 2: Synthesis of Methyl 2,6-dichloro-3-nitrobenzoate

  • Dissolve 116.8g of 2,6-dichloro-3-nitrobenzoic acid in 300g of methanol.

  • While controlling the temperature between 20-65°C, add 73.5g of dichlorosulfolane.

  • Heat the mixture to reflux and react for 1 hour.

  • Monitor the reaction by HPLC until the starting material is less than 0.4%.

  • Concentrate under reduced pressure and then cool to 10-25°C.

  • Add 500g of water to precipitate the product.

  • Filter and dry to obtain the intermediate ester.

Step 3: Synthesis of Methyl 6-chloro-2-fluoro-3-nitrobenzoate

  • Dissolve 116.1g of Methyl 2,6-dichloro-3-nitrobenzoate in 460mL of DMSO.

  • Add 21.4g of sodium fluoride.

  • Slowly heat the reaction to 145°C and maintain for 2 hours.

  • Monitor by HPLC until the starting material is less than 0.2%.

  • Cool the reaction solution to 10-15°C and add it to 1000mL of water.

  • Filter, wash with water, and dry to obtain the fluorinated product.

Data Summary

Reaction Conditions and Yields for Analogous Syntheses
Step Reactants Reagents/Solvents Temperature Time Yield Purity (HPLC)
Nitration2,6-Dichlorobenzoic AcidH₂SO₄, HNO₃10-30°C0.5-1 h95.2%98.8%
Esterification2,6-Dichloro-3-nitrobenzoic AcidMethanol, DichlorosulfolaneReflux1 h93.8%98.3%
FluorinationMethyl 2,6-dichloro-3-nitrobenzoateNaF, DMSO145°C2 h90.4%>99%
Reduction (analogous)Methyl 2-fluoro-3-nitro-6-chlorobenzoateH₂, 10% Pd/C, Methanol35-40°C10 h93.6%99.3%

Data adapted from the synthesis of methyl 3-amino-2-fluorobenzoate.[2]

Troubleshooting Logic Diagram

The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.

G Start Reaction Issue Identified LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No CheckTemp Verify Temperature Control LowYield->CheckTemp Yes OptimizePurification Optimize Purification Method (e.g., Recrystallization, Chromatography) ImpureProduct->OptimizePurification Yes CheckSideReactions Analyze for Side Products (e.g., via NMR, MS) ImpureProduct->CheckSideReactions No CheckReagents Check Reagent Purity & Stoichiometry CheckTemp->CheckReagents Solution Problem Resolved CheckReagents->Solution OptimizePurification->Solution CheckSideReactions->Solution

Caption: A logical workflow for troubleshooting synthesis issues.

References

stability issues of Methyl 2-amino-6-fluoro-3-nitrobenzoate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability issues of Methyl 2-amino-6-fluoro-3-nitrobenzoate in solution. The information is intended for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and use of this compound solutions.

Issue Possible Cause Recommended Action
1. A freshly prepared solution of this compound is yellow, but the color intensifies to a darker yellow or orange over a short period. Degradation of the compound. The nitroaromatic and amino functional groups can be susceptible to reactions that form colored byproducts. This can be accelerated by exposure to light, elevated temperatures, or incompatible solvents.• Prepare solutions fresh before use.• Protect the solution from light by using amber vials or covering the container with aluminum foil.[1][2]• Store the solution at a reduced temperature (e.g., 4°C) if short-term storage is necessary.[3]• Ensure the solvent is of high purity and free of contaminants that could catalyze degradation.
2. Unexpected peaks appear in the chromatogram (e.g., HPLC, LC-MS) of a sample containing this compound. a) Impurities in the starting material: The initial solid compound may contain impurities.[1][4]b) Solution degradation: The compound may be degrading in the solution, leading to the formation of new chemical species.[5]c) Interaction with the solvent: The compound may be reacting with the solvent, especially if the solvent is not inert.a) Check the certificate of analysis (CoA) for the purity of the starting material. If necessary, purify the solid before preparing solutions.• b) Analyze a freshly prepared solution to see if the unexpected peaks are present initially. If they appear or grow over time, this indicates a stability issue. Follow the recommendations for preventing degradation.• c) Use high-purity, inert solvents. Consider switching to an alternative solvent system if reactivity is suspected.
3. The concentration of this compound in a stock solution decreases over time, as determined by analytical methods. a) Hydrolysis of the methyl ester: The ester group can undergo hydrolysis, especially in the presence of water and under acidic or basic conditions, to form the corresponding carboxylic acid.b) Photodegradation: Exposure to light can cause the breakdown of the molecule.[5]c) Adsorption to the container surface: The compound may adsorb to the surface of the storage vessel, reducing its concentration in the solution.a) Avoid aqueous solutions for long-term storage if possible. If an aqueous buffer is required, determine the optimal pH for stability (typically neutral or slightly acidic for many esters). Prepare aqueous solutions fresh.• b) Store solutions in the dark.[1][2]• c) Use silanized glass or polypropylene containers to minimize adsorption.
4. A precipitate forms in a solution of this compound upon standing. a) Poor solubility: The concentration of the compound may exceed its solubility limit in the chosen solvent, especially if the temperature fluctuates.b) Degradation to a less soluble product: A degradation product may be less soluble than the parent compound.a) Determine the solubility of the compound in your solvent system before preparing high-concentration stock solutions. Gentle warming and sonication may help dissolve the compound, but be cautious of potential thermal degradation.• b) If precipitation is accompanied by a color change, degradation is likely. Analyze the precipitate and the supernatant separately to identify the components.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A: Solid this compound should be stored in a tightly sealed container, in a dark and dry place, under an inert atmosphere, and at room temperature.[1][2] Some suppliers recommend refrigerated storage at 4°C.[3]

Q2: What solvents are compatible with this compound?

A: While specific solubility data for this compound is limited, a structurally similar compound, Methyl 4-fluoro-3-nitrobenzoate, is soluble in ethanol, ether, and methanol, but insoluble in water.[6] It is recommended to use anhydrous, high-purity organic solvents such as methanol, ethanol, acetonitrile, or dimethyl sulfoxide (DMSO) for preparing stock solutions. Avoid strong bases and strong oxidizing agents as they are incompatible.[6]

Q3: What are the likely degradation pathways for this compound in solution?

A: Based on its chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, particularly under acidic or basic conditions.[7][8]

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso or an amino group.[9]

  • Photodegradation: The presence of both amino and nitro groups on the aromatic ring makes the compound susceptible to degradation upon exposure to light.[5]

  • Oxidation: The amino group can be susceptible to oxidation.

Q4: How can I monitor the stability of this compound in my experiments?

A: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be able to separate the intact compound from its potential degradation products. Regular analysis of the solution over time will allow you to quantify any decrease in the concentration of the parent compound and the appearance of degradation products.

Quantitative Data Summary

The following tables provide hypothetical stability data for this compound in different solvents and conditions. This data is intended to be illustrative and should be confirmed by experimental studies.

Table 1: Hypothetical Percentage of Intact this compound Remaining in Different Solvents at Room Temperature (25°C) in the Dark.

Time (hours)MethanolAcetonitrileDMSOAqueous Buffer (pH 7.4)
0100%100%100%100%
2499.5%99.8%99.0%95.2%
4899.0%99.6%98.1%90.5%
7298.5%99.4%97.2%85.8%
168 (1 week)96.6%98.6%93.5%68.7%

Table 2: Hypothetical Effect of Temperature and Light on the Stability of this compound in Methanol Solution over 72 hours.

Condition% Remaining (Dark)% Remaining (Ambient Light)
4°C99.8%98.5%
25°C (Room Temp)98.5%92.3%
40°C95.2%81.4%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify the potential degradation pathways of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis: At the end of the exposure time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration with the mobile phase. Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A gradient elution is recommended to separate the parent compound from potential degradation products.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30°C.

    • Detection wavelength: 254 nm.

    • Injection volume: 10 µL.

  • Analysis: The peak area of this compound is used to calculate its concentration. The appearance of new peaks indicates the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN:Water) acid Acidic (0.1M HCl, 60°C) prep_stock->acid base Basic (0.1M NaOH, RT) prep_stock->base oxidation Oxidative (3% H2O2, RT) prep_stock->oxidation thermal Thermal (80°C) prep_stock->thermal photo Photolytic (Light Exposure) prep_stock->photo analyze HPLC Analysis acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze

Caption: Workflow for the forced degradation study of this compound.

troubleshooting_logic cluster_checks Initial Checks cluster_outcomes Potential Causes & Solutions start Issue: Unexpected Chromatographic Peak check_fresh Analyze Freshly Prepared Sample start->check_fresh check_coa Review Certificate of Analysis (CoA) start->check_coa degradation Solution Degradation Action: Prepare fresh, protect from light/heat check_fresh->degradation Peak absent initially, appears over time solvent_issue Solvent Interaction/Impurity Action: Use high-purity, inert solvent check_fresh->solvent_issue Peak present immediately in fresh sample impurity Impurity in Starting Material Action: Purify solid or use a new batch check_coa->impurity Impurity listed on CoA

Caption: Troubleshooting logic for unexpected peaks in chromatographic analysis.

References

Technical Support Center: Synthesis of Methyl 2-amino-6-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Methyl 2-amino-6-fluoro-3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and general synthetic routes for this compound?

The synthesis of this compound typically involves a multi-step process that can start from various precursors. A common strategy involves the nitration of a suitably substituted aminobenzoate or fluorobenzoate derivative. Key starting materials can include 2-amino-6-fluorobenzoic acid or its methyl ester. The core transformations involve electrophilic aromatic substitution (nitration) and potentially esterification.

Q2: My reaction is resulting in a low yield of the desired product. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Side Reactions: The formation of unwanted byproducts is a common issue in nitration reactions of anilines. The presence of the activating amino group can lead to the formation of multiple isomers and oxidation products.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the ratio of reagents are critical parameters. Nitration reactions are often highly exothermic, and poor temperature control can lead to the formation of byproducts and decomposition.[1][2]

  • Product Loss During Workup and Purification: The desired product might be lost during extraction, washing, or purification steps.

Q3: I am observing the formation of multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity of the reaction?

The formation of multiple products, particularly different constitutional isomers and di-nitrated compounds, is a frequent challenge.[1] To enhance selectivity for the desired 3-nitro isomer:

  • Protecting the Amino Group: The highly activating amino group can be temporarily protected as an acetamide (-NHCOCH₃). This N-acetyl group is still an ortho, para-director but is less activating and less prone to oxidation, leading to a more controlled reaction.[1] The acetyl group can be removed later by hydrolysis.

  • Strict Temperature Control: Maintaining a low temperature (typically below 10°C) during the addition of the nitrating agent is crucial to minimize side reactions.[2][3]

  • Choice of Nitrating Agent: The combination of nitric acid and sulfuric acid is a common nitrating mixture.[4][5] The concentration and ratio of these acids can influence the outcome.

Q4: My reaction mixture turned dark brown or black, and I have isolated a tar-like substance. What is the cause and how can I prevent it?

The formation of dark, tarry substances is a strong indication of oxidation of the electron-rich aromatic ring by nitric acid, which is a potent oxidizing agent.[1] This is a common problem when nitrating anilines directly. To prevent this:

  • Protect the Amino Group: As mentioned previously, protecting the amino group as an acetamide significantly reduces its susceptibility to oxidation.[1]

  • Control the Temperature: Overheating the reaction mixture dramatically accelerates these oxidative side reactions.[1]

  • Slow Addition of Nitrating Agent: Adding the nitrating agent dropwise while ensuring efficient stirring helps to dissipate heat and maintain a controlled reaction temperature.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents. 2. Reaction temperature too low. 3. Insufficient reaction time.1. Use fresh, high-purity nitric acid and sulfuric acid. 2. While maintaining overall low temperature, ensure the reaction has enough energy to proceed. Monitor with TLC/HPLC. 3. Extend the reaction time and monitor progress.
Formation of Multiple Isomers 1. Direct nitration of the unprotected amine. 2. Reaction temperature too high.1. Protect the amino group as an acetamide before nitration. 2. Maintain a reaction temperature below 10°C.
Formation of Dark, Tarry Byproducts 1. Oxidation of the aniline ring. 2. Excessive reaction temperature.1. Protect the amino group. 2. Add the nitrating agent slowly with vigorous stirring in an ice bath.
Hydrolysis of the Methyl Ester Presence of water in the reaction mixture or during workup with strong acid.1. Use anhydrous reagents and solvents. 2. Neutralize the reaction mixture carefully during workup. If hydrolysis occurs, the resulting carboxylic acid may be re-esterified.

Experimental Protocols

Key Experiment: Nitration of a Precursor (Illustrative)

This is a general procedure that may require optimization for the specific synthesis of this compound.

1. Protection of the Amino Group (Acetylation):

  • Dissolve the starting material (e.g., Methyl 2-amino-6-fluorobenzoate) in acetic anhydride.

  • A catalytic amount of a base like pyridine or sodium acetate can be added.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice water to precipitate the acetylated product.

  • Filter, wash with water, and dry the product.

2. Nitration of the Protected Intermediate:

  • Dissolve the acetylated intermediate in concentrated sulfuric acid, keeping the temperature below 10°C in an ice bath.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the acetylated intermediate, ensuring the temperature does not exceed 10°C.[2][3]

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • The nitrated product will precipitate. Filter the solid, wash it thoroughly with cold water until the washings are neutral, and then dry it.

3. Deprotection of the Amino Group (Hydrolysis):

  • Reflux the nitrated acetylated intermediate in an acidic (e.g., aqueous HCl) or basic (e.g., aqueous NaOH) solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it to precipitate the final product, this compound.

  • Filter, wash with water, and dry the product.

  • Recrystallize from a suitable solvent (e.g., ethanol) to purify.

Diagrams

experimental_workflow start Start: Methyl 2-amino-6-fluorobenzoate protection Amino Group Protection (Acetylation) start->protection Acetic Anhydride nitration Nitration protection->nitration HNO3 / H2SO4 deprotection Deprotection (Hydrolysis) nitration->deprotection Acid or Base purification Purification (Recrystallization) deprotection->purification end End Product: this compound purification->end

Caption: Synthetic workflow for this compound.

troubleshooting_logic issue Reaction Failure? low_yield Low Yield issue->low_yield Yes side_products Side Products issue->side_products Yes tar_formation Tar Formation issue->tar_formation Yes cause1 Incomplete Reaction low_yield->cause1 cause2 Suboptimal Conditions low_yield->cause2 cause4 Isomer Formation side_products->cause4 cause3 Oxidation tar_formation->cause3 solution1 Increase Time/Temp cause1->solution1 solution3 Control Temperature cause2->solution3 solution2 Protect Amino Group cause3->solution2 cause3->solution3 cause4->solution2 cause4->solution3

Caption: Troubleshooting logic for common reaction failures.

References

Technical Support Center: Methyl 2-amino-6-fluoro-3-nitrobenzoate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of Methyl 2-amino-6-fluoro-3-nitrobenzoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete nitration reaction. 2. Incomplete esterification. 3. Product loss during work-up and purification. 4. Hydrolysis of the ester during work-up.1. Ensure the use of a potent nitrating mixture (e.g., a mixture of concentrated nitric and sulfuric acids). Monitor reaction progress using TLC or HPLC. 2. Use an excess of methanol and a suitable acid catalyst (e.g., H₂SO₄) for esterification. Consider using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product. 3. Minimize transfer losses and optimize purification steps. Use appropriate solvent volumes for extraction and recrystallization. 4. Avoid prolonged exposure to acidic or basic aqueous solutions during work-up. Neutralize the reaction mixture promptly and work at lower temperatures.
Presence of Isomeric Impurities (e.g., other nitro-isomers) 1. Lack of regioselectivity during the nitration step. The directing effects of the amino and fluoro groups can lead to the formation of multiple isomers.1. Carefully control the reaction temperature during nitration; lower temperatures generally favor higher regioselectivity. 2. The choice of nitrating agent can influence isomer distribution. 3. Employ purification techniques such as fractional recrystallization or column chromatography to separate the desired isomer. Monitor the separation using HPLC.
Residual Starting Material Detected in the Final Product 1. Insufficient reaction time or temperature for nitration or esterification. 2. Inefficient mixing of reactants.1. Increase the reaction time and/or temperature, monitoring the reaction progress by TLC or HPLC until the starting material is consumed. 2. Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.
Product is an Oil or Fails to Crystallize 1. Presence of impurities that inhibit crystallization. 2. Residual solvent.1. Purify the crude product using column chromatography to remove impurities before attempting crystallization. 2. Ensure all solvents are thoroughly removed under reduced pressure before inducing crystallization. 3. Try different crystallization solvents or solvent mixtures. Seeding with a small crystal of pure product can also induce crystallization.
Discoloration of the Final Product (e.g., yellow or brown) 1. Formation of nitrophenolic impurities or other colored by-products during nitration. 2. Oxidation of the amino group.1. Wash the crude product with an aqueous solution of sodium bicarbonate or sodium carbonate to remove acidic impurities like nitrophenols.[1] 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Recrystallize the product from a suitable solvent to remove colored impurities. The use of activated carbon during recrystallization can also help decolorize the solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities include:

  • Isomeric dinitro compounds: Formed if the nitration reaction is not well-controlled, leading to the introduction of a second nitro group on the aromatic ring.

  • Other positional isomers: Depending on the starting material, different isomers of the nitrated product can be formed. For example, nitration of 2-fluoro-3-aminobenzoic acid could yield other nitro-substituted isomers.

  • Unreacted starting materials: Such as the corresponding benzoic acid if the esterification is incomplete.

  • Hydrolysis product: 2-amino-6-fluoro-3-nitrobenzoic acid, if the methyl ester is hydrolyzed during work-up.

  • By-products from side reactions: Such as oxidation products if the reaction is exposed to air.

Q2: How can I monitor the progress of the reaction to minimize impurity formation?

A2: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the recommended methods for monitoring the reaction progress. By regularly analyzing small aliquots of the reaction mixture, you can determine the point of maximum conversion of the starting material to the desired product and avoid the formation of by-products due to prolonged reaction times or elevated temperatures.

Q3: What is the best method to purify the crude this compound?

A3: A multi-step purification process is often necessary.

  • Aqueous Wash: After the reaction, the crude product should be washed with water and a mild base like sodium bicarbonate solution to remove residual acids and acidic by-products.

  • Recrystallization: This is an effective method for removing most impurities. Suitable solvents include methanol, ethanol, or a mixture of ethyl acetate and heptane.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed to separate the target compound from closely related impurities like isomers.

Q4: Can I use a different starting material for the synthesis?

A4: Yes, several synthetic routes have been reported starting from different materials. One common alternative starts from 2,6-dichlorobenzoic acid, which undergoes nitration, esterification, and then a nucleophilic aromatic substitution to replace one of the chlorine atoms with fluorine.[2] The choice of starting material will depend on its availability, cost, and the specific impurities that may be generated in each route.

Q5: What are the critical safety precautions to take during the nitration step?

A5: Nitration reactions are highly exothermic and require strict safety measures.

  • Always perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The addition of the nitrating mixture should be done slowly and dropwise, while maintaining a low temperature using an ice bath to control the reaction rate and prevent overheating.

  • Never add water to the concentrated acid mixture; always add the acid mixture to water or ice slowly.

Experimental Protocols

Protocol 1: Synthesis via Nitration and Esterification of 2-Fluoro-3-aminobenzoic Acid

This protocol is a generalized procedure based on common organic synthesis techniques.

Materials:

  • 2-Fluoro-3-aminobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Methanol (MeOH)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexane

Procedure:

Step 1: Nitration

  • In a round-bottom flask cooled in an ice bath (0-5 °C), slowly add 2-Fluoro-3-aminobenzoic acid to an excess of concentrated sulfuric acid with constant stirring until fully dissolved.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

Step 2: Esterification

  • Suspend the crude 2-amino-6-fluoro-3-nitrobenzoic acid in an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Step 3: Purification

  • Recrystallize the crude product from a suitable solvent system, such as methanol/water or ethyl acetate/hexane, to obtain the pure product.

  • Determine the purity of the final product by HPLC and characterize by NMR and MS.

Data Presentation

Table 1: Typical Yields and Purity in the Synthesis of this compound

Synthetic Step Starting Material Product Typical Yield (%) Typical Purity (by HPLC, %)
Nitration & Esterification2-Fluoro-3-aminobenzoic acidThis compound75-85>98
Halogen Exchange Route2,6-Dichloro-3-nitrobenzoic acid methyl esterThis compound~80 (over 2 steps)>99[2]

Table 2: Common Impurities and their Identification

Impurity Potential Origin Analytical Identification Method
Methyl 2-amino-4-fluoro-5-nitrobenzoateIsomer formation during nitrationHPLC, GC-MS, ¹H NMR, ¹⁹F NMR
2-amino-6-fluoro-3-nitrobenzoic acidIncomplete esterification or hydrolysisHPLC (different retention time), IR (broad O-H stretch)
Dinitro- derivativesOver-nitrationHPLC, LC-MS (higher molecular weight)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Material (e.g., 2-Fluoro-3-aminobenzoic Acid) nitration Nitration (HNO₃, H₂SO₄) start->nitration esterification Esterification (MeOH, H₂SO₄) nitration->esterification crude_product Crude Product esterification->crude_product workup Aqueous Work-up (H₂O, NaHCO₃ wash) crude_product->workup recrystallization Recrystallization workup->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Impurity Detected in Final Product? isomer Isomeric Impurity? start->isomer Yes no_impurity Product Meets Purity Specs start->no_impurity No starting_material Residual Starting Material? isomer->starting_material No solution1 Optimize Nitration Conditions (Temp., Reagents) Perform Column Chromatography isomer->solution1 Yes other Other Impurity? starting_material->other No solution2 Increase Reaction Time/Temp. Ensure Efficient Mixing starting_material->solution2 Yes solution3 Improve Work-up (Washing Steps) Optimize Recrystallization other->solution3 Yes

Caption: Troubleshooting logic for impurity identification and resolution.

References

Technical Support Center: Synthesis of Methyl 2-amino-6-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-6-fluoro-3-nitrobenzoate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this process.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the nitration of the aromatic precursor?

A1: The nitration step is highly exothermic and presents a significant risk of thermal runaway if not properly controlled.[1][2] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Key safety considerations include:

  • Thermal Runaway: A rapid increase in temperature can lead to vigorous decomposition of the reaction mixture, potentially causing an explosion.[1][3]

  • Handling of Strong Acids: The use of concentrated nitric and sulfuric acids requires appropriate personal protective equipment (PPE) and acid-resistant reactors and handling systems.[4]

  • Gas Evolution: The reaction can generate toxic nitrogen oxide gases. Adequate ventilation and off-gas scrubbing systems are crucial at scale.

Q2: How can I control the regioselectivity of the nitration to favor the desired 3-nitro isomer?

A2: Achieving high regioselectivity is a common challenge in the synthesis of polysubstituted aromatics. The directing effects of the existing substituents on the benzene ring (amino and fluoro groups) will influence the position of nitration. To favor the desired 3-nitro isomer:

  • Protecting the Amino Group: The amino group is strongly activating and ortho-, para-directing. Protecting it as an amide (e.g., acetanilide) can moderate its activating effect and sterically hinder the ortho positions, thereby favoring nitration at the desired meta position relative to the original amino group.[5]

  • Reaction Conditions: Careful control of temperature and the concentration of the nitrating agent is critical. Lower temperatures often enhance selectivity.[5]

Q3: I am observing the formation of di-nitrated byproducts. How can this be minimized?

A3: The formation of di-nitrated impurities is a common issue, particularly under harsh reaction conditions or with highly activated substrates. To minimize di-nitration:

  • Stoichiometry Control: Use a stoichiometric amount or only a slight excess of the nitrating agent.

  • Controlled Addition: Add the nitrating agent slowly and sub-surface to ensure rapid mixing and prevent localized areas of high concentration.

  • Temperature Management: Maintain a consistently low reaction temperature throughout the addition.

Q4: My product is oiling out during crystallization instead of forming a solid. What can I do?

A4: Oiling out during crystallization can be caused by the presence of impurities or an inappropriate solvent system. To address this:

  • Solvent System Modification: Experiment with different solvent mixtures to find one where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.

  • Seeding: Introduce a small amount of pure crystalline product to the cooled solution to induce crystallization.

  • Slow Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals rather than an amorphous oil.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Formation of side products (e.g., over-nitration, oxidation). - Product loss during work-up and purification.- Monitor reaction progress using HPLC or TLC to ensure completion. - Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions. - Optimize extraction and crystallization procedures to maximize product recovery.
Low Purity - Presence of regioisomers. - Incomplete removal of starting materials or reagents. - Formation of byproducts from side reactions.- Improve regioselectivity through the use of protecting groups and optimized reaction conditions. - Ensure thorough washing of the crude product to remove residual acids and other reagents. - Employ multi-step purification techniques, such as recrystallization from different solvent systems or column chromatography.
Poor Filterability of Precipitated Product - Formation of very fine particles or an amorphous solid.- Optimize the crystallization process by ensuring slow cooling and gentle agitation. - Consider a solvent system that promotes the growth of larger, more uniform crystals.
Color Formation in Final Product - Presence of colored impurities, possibly from oxidation or nitrated byproducts.- Treat the product solution with activated charcoal before the final crystallization step. - Conduct the synthesis and purification steps under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Quantitative Data Summary: Lab vs. Pilot Scale

The following table provides a representative comparison of key parameters for the synthesis of this compound at laboratory and pilot scales. Actual values may vary depending on the specific process and equipment used.

Parameter Laboratory Scale (100 g) Pilot Scale (10 kg)
Typical Yield 75-85%70-80%
Purity (by HPLC) >98%>98%
Reaction Time (Nitration) 2-4 hours4-8 hours
Cycle Time (Overall) 24-36 hours48-72 hours
Key Challenge Achieving high purity and yield on a small scale.Heat management, ensuring consistent mixing, and safe handling of reagents.

Experimental Protocols

Protection of the Amino Group (Acetylation)
  • To a solution of the starting aminofluorobenzoic acid derivative in acetic acid, add acetic anhydride.

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Filter the precipitated solid, wash with water until the filtrate is neutral, and dry under vacuum.

Nitration
  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C.

  • Slowly add the acetylated intermediate to the nitrating mixture, maintaining the temperature below 10 °C.[6]

  • Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Filter the resulting precipitate and wash thoroughly with cold water.

Deprotection (Hydrolysis)
  • Suspend the nitrated intermediate in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash with water, and dry.

Esterification
  • Suspend the 2-amino-6-fluoro-3-nitrobenzoic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

Purification
  • Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water or isopropanol).

Visualizations

Synthesis_Pathway A 2-Amino-6-fluorobenzoic Acid B Protection (Acetylation) A->B Acetic Anhydride C N-Acetyl-2-amino-6-fluorobenzoic Acid B->C D Nitration C->D HNO3 / H2SO4 E N-Acetyl-2-amino-6-fluoro-3-nitrobenzoic Acid D->E F Deprotection (Hydrolysis) E->F HCl / EtOH G 2-Amino-6-fluoro-3-nitrobenzoic Acid F->G H Esterification G->H Methanol / H2SO4 I This compound H->I

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Purity of Final Product check_isomers HPLC Analysis: Presence of Regioisomers? start->check_isomers optimize_nitration Optimize Nitration: - Lower Temperature - Slower Addition - Use Protecting Group check_isomers->optimize_nitration Yes check_impurities HPLC Analysis: Starting Material or Byproducts Present? check_isomers->check_impurities No optimize_nitration->start improve_purification Improve Purification: - Recrystallize from different solvent - Column Chromatography check_impurities->improve_purification Yes end_ok Purity Acceptable check_impurities->end_ok No improve_purification->start

Caption: Troubleshooting workflow for low product purity.

Logical_Relationships Scale Scale-Up Heat Heat Dissipation Challenge Scale->Heat Mixing Mixing Inhomogeneity Scale->Mixing Safety Increased Safety Risk Heat->Safety SideReactions Increased Side Reactions Heat->SideReactions Mixing->SideReactions Yield Decreased Yield / Purity Safety->Yield SideReactions->Yield

Caption: Key challenges associated with process scale-up.

References

Technical Support Center: Work-up and Troubleshooting for Methyl 2-amino-6-fluoro-3-nitrobenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the work-up procedures for reactions involving the synthesis of Methyl 2-amino-6-fluoro-3-nitrobenzoate. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the typical physical state of crude this compound after initial work-up?

A1: Crude this compound is typically a solid.[1] If the product appears as an oil or a gummy solid, it is likely due to the presence of significant impurities or residual solvent.

Q2: What are some common impurities that might be present in the crude product?

A2: Common impurities can include unreacted starting materials, byproducts from side reactions (such as isomers or di-nitrated products), and residual acids from the reaction. The specific impurities will depend on the synthetic route used.

Q3: What are the recommended methods for purifying crude this compound?

A3: The most common purification methods for this type of compound are recrystallization and flash column chromatography. The choice between these methods will depend on the nature and quantity of the impurities. For closely related isomers, preparative HPLC might be necessary.[2]

Q4: Which solvents are suitable for the recrystallization of this compound?

A4: Based on the structure of the molecule (containing polar amino and nitro groups, and a methyl ester), polar protic solvents like methanol or ethanol, or a mixture of a polar solvent with a non-polar co-solvent (e.g., ethyl acetate/hexanes), are good starting points for solubility tests.

Q5: How can I remove acidic impurities from the crude product during work-up?

A5: Acidic impurities can be effectively removed by washing the organic extract with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO3), until the aqueous phase is neutral.[3][4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of Isolated Product - Incomplete reaction. - Loss of product during aqueous washes due to some water solubility. - Inefficient extraction.- Monitor the reaction by TLC or LC-MS to ensure completion. - Saturate the aqueous phase with brine (saturated NaCl solution) to decrease the solubility of the organic product. - Increase the number of extractions with the organic solvent.
Product is an Oil or Gummy Solid - Presence of significant impurities that lower the melting point. - Residual solvent (e.g., DMF, DMSO).- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Triturate the crude product with a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities. - If residual high-boiling solvent is suspected, ensure complete removal under high vacuum, possibly with gentle heating. - Proceed with purification by column chromatography.
Discolored Product (e.g., dark yellow or brown) - Presence of colored impurities from side reactions. - Oxidation of the amino group.- During recrystallization, treat the hot solution with a small amount of activated charcoal before filtering to remove colored impurities.[5] - Perform the work-up and purification steps promptly and consider using an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.
Broad Melting Point Range of Purified Product - The product is still impure.- Repeat the recrystallization process, ensuring slow cooling to promote the formation of pure crystals. - If recrystallization is ineffective, purify the material using flash column chromatography.
Co-elution of Impurities during Column Chromatography - The polarity of the eluent system is not optimal for separation.- Perform a thorough TLC analysis with different solvent systems to find an eluent that provides good separation between the product and impurities. - A slow gradient elution may be necessary to resolve closely eluting compounds.

Experimental Protocols

General Work-up Procedure

This protocol is a general guideline based on procedures for structurally similar compounds and should be adapted based on the specific reaction conditions.[3][4]

  • Quenching: If the reaction was performed in strong acid (e.g., a nitration mixture), carefully pour the reaction mixture onto crushed ice with stirring.[6][7]

  • Neutralization: If the reaction mixture is acidic, neutralize it cautiously with a suitable base (e.g., sodium bicarbonate solution or dilute sodium hydroxide) to a neutral pH.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volume of aqueous phase).

  • Washing: Combine the organic extracts and wash successively with:

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution (2 x volume of organic phase) to remove any residual acid.

    • Water (2 x volume of organic phase).

    • Saturated aqueous sodium chloride (brine) solution (1 x volume of organic phase) to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent system (one in which the compound is sparingly soluble at room temperature but fully soluble when hot).

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent, and dry them under vacuum.

Purification by Flash Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that provides good separation (Rf of the product around 0.3-0.4). A common starting point for this type of compound would be a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Physical and Purity Data for this compound

PropertyValueSource
Molecular Formula C8H7FN2O4--INVALID-LINK--
Molecular Weight 214.15 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Purity (Typical) >97%--INVALID-LINK--

Visualizations

Workup_Troubleshooting_Workflow start Crude Reaction Mixture quench Quench on Ice / Neutralize start->quench extract Extract with Organic Solvent quench->extract wash Aqueous Washes (NaHCO3, H2O, Brine) extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate crude_product Crude Product Analysis dry_concentrate->crude_product is_solid Is it a solid? crude_product->is_solid oily_product Troubleshoot Oily Product is_solid->oily_product No purity_check Check Purity (TLC, MP) is_solid->purity_check Yes purify Purification Required oily_product->purify is_pure Is it pure? purity_check->is_pure is_pure->purify No final_product Pure Product is_pure->final_product Yes recrystallize Recrystallization purify->recrystallize Crystalline Impurities chromatography Column Chromatography purify->chromatography Oily / Isomeric Impurities recrystallize->purity_check chromatography->purity_check

Caption: Workflow for work-up and troubleshooting of this compound reactions.

References

Catalyst Selection and Troubleshooting for Reactions Involving Methyl 2-amino-6-fluoro-3-nitrobenzoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on catalyst selection and troubleshooting for chemical reactions involving Methyl 2-amino-6-fluoro-3-nitrobenzoate. This substrate presents unique challenges due to its electronic properties and substitution pattern. This guide offers FAQs, troubleshooting advice, and example protocols to navigate these complexities.

Challenges in Reactions with this compound

The chemical reactivity of this compound is significantly influenced by its substituents. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. The amino group is a strong electron-donating group, which activates the ring. The fluorine atom is an electronegative, electron-withdrawing group via induction, but a weak electron-donating group via resonance. The interplay of these groups can lead to challenges in achieving desired reactivity and selectivity.

Catalytic Hydrogenation (Nitro Group Reduction)

The selective reduction of the nitro group to an amine is a common transformation. However, the presence of other functional groups, such as the ester and the fluorine atom, requires careful selection of the catalyst and reaction conditions to avoid unwanted side reactions.

Frequently Asked Questions (FAQs)
  • Q1: What are the most common catalysts for the reduction of an aromatic nitro group in the presence of an ester and a halogen?

    • A1: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of aromatic nitro groups.[1] Raney Nickel is another option, particularly when dehalogenation is a concern.[1] For chemoselective reductions where catalytic hydrogenation might be too harsh, reagents like iron in acidic media (e.g., Fe/HCl) or tin(II) chloride (SnCl₂) are also effective.[1] A combination of NaBH₄ and FeCl₂ has been reported to be highly chemoselective for nitro group reduction in the presence of an ester.[2][3]

  • Q2: Can the fluorine atom be removed during catalytic hydrogenation?

    • A2: Yes, hydrodefluorination is a potential side reaction during catalytic hydrogenation, especially with catalysts like Pd/C under harsh conditions (high temperature, high hydrogen pressure). Using milder conditions or alternative catalysts like Raney Nickel can often mitigate this issue.[1]

  • Q3: Will the methyl ester be reduced during the nitro group reduction?

    • A3: Standard conditions for catalytic hydrogenation of a nitro group are generally mild enough not to reduce a methyl ester. However, very harsh conditions or the use of less selective reducing agents could potentially lead to ester reduction. The NaBH₄-FeCl₂ system has been shown to be particularly effective at preserving the ester group.[2][3]

Troubleshooting Guide: Nitro Group Reduction
ProblemPotential Cause(s)Suggested Solution(s)
Incomplete reaction or low yield 1. Catalyst deactivation. 2. Poor substrate solubility. 3. Insufficient hydrogen pressure.1. Use fresh catalyst. Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation. 2. Choose a solvent in which the substrate is fully soluble. A co-solvent system may be necessary. 3. Increase the hydrogen pressure (if using a pressure reactor).
Formation of side products (e.g., hydroxylamine, azo compounds) 1. Incomplete reduction. 2. Reaction temperature is too high or too low.1. Increase reaction time or catalyst loading. 2. Optimize the reaction temperature. Some reductions may require cooling to control exotherms and improve selectivity.
Hydrodefluorination (loss of fluorine) 1. Catalyst is too active. 2. Reaction conditions are too harsh.1. Switch to a less active catalyst (e.g., Raney Nickel instead of Pd/C).[1] 2. Reduce the reaction temperature and/or hydrogen pressure.
Ester group reduction 1. Use of a non-selective reducing agent.1. Use a chemoselective reducing agent such as SnCl₂ or a NaBH₄-FeCl₂ system.[1][2][3]
Experimental Protocol: Catalytic Hydrogenation using Pd/C

This protocol is a general guideline and may require optimization for the specific substrate.

  • Preparation: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization if necessary.

Suzuki Coupling

For Suzuki coupling, the fluorine atom at the 6-position can be used as a leaving group. The electron-withdrawing nitro group and the electron-donating amino group will influence the reactivity of the C-F bond.

Frequently Asked Questions (FAQs)
  • Q1: What are the typical catalysts for Suzuki coupling of an aryl fluoride?

    • A1: Palladium-based catalysts are most common for Suzuki couplings.[4][5] For challenging substrates like aryl fluorides, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to achieve good yields.[6]

  • Q2: What are common bases and solvents for Suzuki coupling reactions?

    • A2: A variety of bases can be used, with common choices including potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[7][8] The choice of solvent depends on the specific catalyst system and substrates, but common solvents include 1,4-dioxane, toluene, and DMF, often with some water as a co-solvent.[7][8]

  • Q3: Can the amino group interfere with the palladium catalyst?

    • A3: Yes, the nitrogen atom of the amino group can coordinate to the palladium center and potentially inhibit the catalyst.[9] The use of bulky ligands on the palladium can help to mitigate this issue.

Troubleshooting Guide: Suzuki Coupling
ProblemPotential Cause(s)Suggested Solution(s)
Low or no conversion 1. Catalyst inhibition by the amino group. 2. Inactive catalyst or improper ligand choice. 3. Protodeboronation of the boronic acid.1. Use a catalyst system with bulky, electron-rich ligands (e.g., SPhos, RuPhos).[6] 2. Screen different palladium precursors and phosphine or NHC ligands. Use a pre-formed catalyst for better reproducibility. 3. Use the boronic acid pinacol ester instead of the free boronic acid. Ensure anhydrous conditions.
Homocoupling of the boronic acid 1. Presence of oxygen in the reaction mixture.1. Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere throughout the reaction.
Decomposition of starting material 1. Reaction temperature is too high.1. Lower the reaction temperature and monitor the reaction for longer times.
Quantitative Data: Catalyst Performance in Suzuki Coupling of Related Substrates

Note: Data for the exact substrate is not available. The following table presents data for the Suzuki coupling of structurally similar bromo-substituted anilines and benzimidazoles to provide a general indication of expected yields.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Substrate Analogy
Pd(PPh₃)₄K₃PO₄Toluene/Water95Moderate to High2-amino-6-bromobenzothiazole[7][8]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/Water100High2-bromo-6-methyl-1H-benzo[d]imidazole[9]
Experimental Protocol: Suzuki Coupling

This protocol is a general guideline based on procedures for similar substrates and may require optimization.[7][8]

  • Preparation: To a dry Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a suitable base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent (e.g., 1,4-dioxane/water 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

Similar to Suzuki coupling, the fluorine atom at the 6-position can serve as the leaving group for Buchwald-Hartwig amination. The electron-deficient nature of the aromatic ring due to the nitro group can make this transformation challenging.

Frequently Asked Questions (FAQs)
  • Q1: Which catalyst systems are effective for Buchwald-Hartwig amination of electron-deficient aryl halides?

    • A1: For electron-deficient substrates, palladium catalysts with bulky, electron-rich biaryl phosphine ligands such as XPhos, BrettPhos, or RuPhos are often necessary.[10] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[10]

  • Q2: What is the best choice of base for this reaction?

    • A2: Strong, non-nucleophilic bases are typically required for the amination of electron-deficient aryl halides. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are common choices.[10]

  • Q3: Can I use aqueous bases for this reaction?

    • A3: Generally, Buchwald-Hartwig aminations are performed under anhydrous conditions, as water can interfere with the catalyst and the strong bases used.

Troubleshooting Guide: Buchwald-Hartwig Amination
ProblemPotential Cause(s)Suggested Solution(s)
No reaction or very low conversion 1. The aniline nucleophile is too weak. 2. Ineffective catalyst system. 3. Base is not strong enough.1. For weakly nucleophilic amines, a more active catalyst system is required. 2. Screen different generations of Buchwald ligands (e.g., XPhos, BrettPhos) and palladium precatalysts.[10] 3. Use a stronger base like NaOtBu or KOtBu.[10]
Formation of hydrodefluorination byproduct 1. Side reaction promoted by the catalyst and base.1. Optimize the reaction temperature and time. Lowering the temperature may reduce the rate of this side reaction.
Catalyst decomposition 1. Presence of oxygen.1. Ensure the reaction is set up under a strictly inert atmosphere and that all solvents and reagents are properly degassed.
Quantitative Data: Catalyst Performance in Buchwald-Hartwig Amination of a Related Substrate

Note: Data for the exact substrate is not available. The following table presents data for the Buchwald-Hartwig amination of a bromo-substituted flavone to provide a general indication of expected yields.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Substrate Analogy
Pd₂(dba)₃ / XantPhosCs₂CO₃Toluene110High6-Arylaminoflavones[11]
Pd(OAc)₂ / X-PhosKOt-BuToluene100High2- or 4-amino-estrone derivatives[12]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline based on procedures for electron-deficient aryl halides and may require optimization.[10][11]

  • Preparation: In an oven-dried Schlenk tube, combine this compound (1.0 eq), the desired amine (1.2 eq), a strong base (e.g., NaOtBu, 1.4 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature. Dilute with an organic solvent and quench with a saturated aqueous solution of ammonium chloride.

  • Purification: Separate the organic layer, extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Substrate, Reagent, Base B Add Solvent A->B C Degas Mixture B->C D Add Catalyst System C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC/LC-MS) E->F G Quench Reaction F->G Reaction Complete H Extraction G->H I Column Chromatography H->I J Final Product I->J

Figure 1: General experimental workflow for cross-coupling reactions.

Troubleshooting_Catalyst_Selection start Low or No Conversion in Cross-Coupling Reaction check_catalyst Is the catalyst system appropriate for an electron-deficient substrate? start->check_catalyst change_catalyst Switch to a more active catalyst system: - Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) - N-Heterocyclic Carbene (NHC) ligands check_catalyst->change_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes yes_catalyst Yes no_catalyst No change_catalyst->check_base change_base Use a stronger, non-nucleophilic base (e.g., NaOtBu, KOtBu, K3PO4) check_base->change_base No check_conditions Are reaction conditions optimized? (Temperature, solvent, inertness) check_base->check_conditions Yes yes_base Yes no_base No change_base->check_conditions optimize Systematically optimize temperature, solvent, and ensure strict inert atmosphere. check_conditions->optimize No Palladium_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-M pd2_biaryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

References

solvent effects on Methyl 2-amino-6-fluoro-3-nitrobenzoate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-amino-6-fluoro-3-nitrobenzoate. The content addresses common issues related to solvent effects on the reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity?

A1: The reactivity of this compound is primarily governed by the interplay of its functional groups on the benzene ring:

  • Nitro group (-NO2): This is a strong electron-withdrawing group, which activates the ring for nucleophilic aromatic substitution (SNAг).

  • Fluoro group (-F): Fluorine is a good leaving group in SNAг reactions, especially when activated by an electron-withdrawing group.

  • Amino group (-NH2): This is an electron-donating group, which can modulate the reactivity of the aromatic ring.

  • Methyl ester (-COOCH3): This group is also electron-withdrawing and contributes to the overall electrophilicity of the aromatic ring.

Q2: How does the choice of solvent affect the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

A2: The solvent plays a crucial role in SNAr reactions by stabilizing the charged intermediates and influencing the nucleophilicity of the attacking reagent. The general effects of different solvent classes are summarized below. For detailed trends, refer to the data in Table 1.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally the best choice for SNAr reactions involving charged nucleophiles. They can solvate the cation of the nucleophile salt, leaving the anion (the nucleophile) more "naked" and reactive. This typically leads to higher reaction rates.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can hydrogen bond with the nucleophile, creating a solvent shell that reduces its nucleophilicity and slows down the reaction rate. However, they can be effective in dissolving both the substrate and the nucleophile.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Reactions in nonpolar solvents are often slow due to the poor solubility of polar reactants and the inability to stabilize the charged Meisenheimer intermediate formed during the SNAr reaction.

Q3: I am observing low yields in my SNAr reaction with this compound. What are the potential causes related to the solvent?

A3: Low yields can often be attributed to solvent-related issues:

  • Inappropriate solvent choice: Using a polar protic or nonpolar solvent when a polar aprotic solvent is required can significantly decrease the reaction rate and yield.

  • Presence of water: Trace amounts of water in aprotic solvents can react with strong bases or nucleophiles, reducing their effectiveness. Ensure you are using anhydrous solvents.

  • Poor solubility: If your substrate or nucleophile is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete. Consider a co-solvent or a different solvent system.

Q4: Are there any common side reactions to be aware of when working with this compound, and how can solvent choice mitigate them?

A4: A potential side reaction is the hydrolysis of the methyl ester group, especially in the presence of water and a basic nucleophile. Using anhydrous polar aprotic solvents can help minimize this side reaction. Additionally, the amino group can sometimes compete as a nucleophile, leading to polymerization or other side products, although this is less common under typical SNAr conditions.

Troubleshooting Guides

This section provides structured guidance for resolving common experimental issues.

Issue 1: Low or No Reaction Conversion
Possible Cause Troubleshooting Step Expected Outcome
Poor Solvent Choice Switch to a polar aprotic solvent like DMSO or DMF.Increased reaction rate and conversion.
Solvent Not Anhydrous Use freshly dried solvents.Prevents deactivation of the nucleophile.
Low Reactant Solubility Gently heat the reaction mixture or add a co-solvent to improve solubility.A homogeneous reaction mixture should lead to better conversion.
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.The reaction proceeds to completion.
Issue 2: Formation of Impurities or Side Products
Possible Cause Troubleshooting Step Expected Outcome
Ester Hydrolysis Ensure the use of anhydrous solvents and avoid excessively high temperatures or prolonged reaction times with basic nucleophiles.Reduced formation of the carboxylic acid byproduct.
Reaction with Amino Group This is less likely, but if suspected, consider protecting the amino group before the reaction.A cleaner reaction profile with the desired product as the major component.
Decomposition of Substrate Lower the reaction temperature. Some substituted nitroaromatics can be unstable at high temperatures.Minimized degradation of the starting material.

Data Presentation

Table 1: Expected Relative Reaction Rates of a Typical SNAr Reaction of this compound with a Charged Nucleophile in Different Solvents.

SolventSolvent TypeDielectric Constant (ε)Expected Relative Rate
Dimethyl Sulfoxide (DMSO)Polar Aprotic47Very High
N,N-Dimethylformamide (DMF)Polar Aprotic37High
AcetonitrilePolar Aprotic36Moderate to High
AcetonePolar Aprotic21Moderate
MethanolPolar Protic33Low to Moderate
EthanolPolar Protic25Low
WaterPolar Protic80Very Low
TolueneNonpolar2.4Very Low
HexaneNonpolar1.9Negligible

Note: The relative rates are qualitative and based on general principles of SNAr reactions. Actual rates will depend on the specific nucleophile and reaction conditions.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) of this compound

This protocol provides a general methodology for reacting this compound with a generic nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide, piperidine)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Temperature control system (heating mantle or oil bath)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

  • Add the anhydrous polar aprotic solvent to dissolve the starting material.

  • Add the nucleophile (1.1 - 1.5 equivalents) to the solution. For solid nucleophiles, add them portion-wise.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding an appropriate reagent (e.g., water or a saturated ammonium chloride solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Dissolve Reactants in Anhydrous Solvent start->reagents react Heat and Stir under Inert Atmosphere reagents->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Continue Reaction quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify Product extract->purify end Characterize Product purify->end

Caption: Experimental workflow for a typical SNAr reaction.

solvent_effects cluster_solvent_type Solvent Type cluster_effects Effects on SNAr Reactivity Polar Aprotic Polar Aprotic High Rate High Rate Polar Aprotic->High Rate Favors 'naked' nucleophile Stabilizes Meisenheimer complex Polar Protic Polar Protic Low Rate Low Rate Polar Protic->Low Rate Solvates and deactivates nucleophile through H-bonding Nonpolar Nonpolar Nonpolar->Low Rate Poor solubility of reactants Does not stabilize intermediates Moderate Rate Moderate Rate

Caption: Logical relationship of solvent effects on SNAr reactivity.

Validation & Comparative

A Comparative Guide to Methyl 2-amino-6-fluoro-3-nitrobenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methyl 2-amino-6-fluoro-3-nitrobenzoate and its alternatives as precursors in the synthesis of quinazolinone scaffolds, a core motif in many biologically active compounds. This document outlines the compound's specifications, compares its performance in a common synthetic application with alternative starting materials, provides detailed experimental protocols, and visualizes key workflows relevant to drug discovery and development.

Certificate of Analysis: this compound

A thorough understanding of the starting material's quality is paramount for reproducible and reliable experimental outcomes. Below is a summary of typical specifications for this compound based on commercially available information.

ParameterSpecification
Chemical Name This compound
CAS Number 346691-23-4
Molecular Formula C₈H₇FN₂O₄
Molecular Weight 214.15 g/mol
Appearance Solid
Purity ≥97%
Melting Point 93-95 °C
Boiling Point ~360.9 °C at 760 mmHg
Storage 4°C, protect from light

Performance in Quinazolinone Synthesis: A Comparative Analysis

This compound is a valuable building block in organic synthesis, particularly for the construction of heterocyclic systems like quinazolinones. The electron-withdrawing nitro group and the fluorine atom can influence the reactivity of the parent molecule and the properties of the resulting products.

This section compares the performance of this compound with other substituted anthranilic acids in the synthesis of quinazolin-4(3H)-ones, a common reaction in medicinal chemistry. The data presented is a compilation from various sources to provide a representative comparison.

Reaction Scheme:

G A Substituted Anthranilic Acid C Heat A->C B Formamide B->C D Quinazolin-4(3H)-one Derivative C->D

Caption: General synthesis of quinazolin-4(3H)-one derivatives.

Comparative Performance Data:

Starting MaterialReaction ConditionsReaction TimeYield (%)Reference
Anthranilic AcidConventional Heating, 150-160 °C8 hours61[1]
Anthranilic AcidConventional Heating, 130-135 °C2 hours72-96[2]
Anthranilic AcidMicrowave Irradiation (30% power)10 minutes87[1]
Substituted (Pyridin-2-yl)ureas and Anthranilic EstersDMF, 120 °C20 hours46-86[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of quinazolin-4(3H)-one, a representative application of anthranilic acid derivatives.

Protocol 1: Conventional Synthesis of Quinazolin-4(3H)-one

Materials:

  • Anthranilic acid (0.1 mol, 13.7 g)

  • Formamide (0.5 mol, 22.5 g)

  • Round-bottom flask

  • Heating mantle/sand bath

  • Condenser

  • Beaker

  • Crushed ice

  • Filtration apparatus

  • Methanol for recrystallization

Procedure:

  • Combine anthranilic acid and formamide in a round-bottom flask equipped with a condenser.

  • Heat the mixture in a sand bath at 150-160 °C for 8 hours.[1]

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice and stir.

  • Collect the resulting precipitate by filtration and wash thoroughly with cold water.

  • Dry the crude product.

  • Recrystallize the solid from methanol to obtain purified quinazolin-4(3H)-one.[1]

Protocol 2: Microwave-Assisted Synthesis of Quinazolin-4(3H)-one

Materials:

  • Anthranilic acid (0.1 mol, 13.7 g)

  • Formamide (0.5 mol, 22.5 g)

  • Microwave-safe beaker

  • Funnel

  • Microwave reactor

  • Crushed ice

  • Filtration apparatus

  • Methanol for recrystallization

Procedure:

  • Thoroughly mix anthranilic acid and formamide in a microwave-safe beaker.

  • Cover the beaker with an inverted funnel.

  • Place the beaker in a microwave oven and irradiate at 30% power for 5 minutes.

  • Allow the mixture to stand for 15 minutes.

  • Irradiate the mixture again at 50% power for an additional 5 minutes.[1]

  • After cooling, add crushed ice to the beaker and stir.

  • Collect the precipitate by filtration and wash with cold water.

  • Dry the crude product and recrystallize from methanol for further purification.

Workflow for Synthesis and Bioactivity Screening

The development of novel therapeutic agents often follows a structured workflow from initial synthesis to biological evaluation. The following diagram illustrates a typical pipeline for the synthesis of a library of quinazolinone derivatives and their subsequent bioactivity screening.

G cluster_synthesis Synthesis Module cluster_screening Screening Module start Select Substituted Anthranilic Acids synthesis Parallel Synthesis of Quinazolinone Library start->synthesis purification Purification and Characterization (LC-MS, NMR) synthesis->purification primary_screening Primary Bioactivity Screening (e.g., Antiproliferative Assay) purification->primary_screening hit_id Hit Identification primary_screening->hit_id secondary_screening Secondary Screening (e.g., Enzyme Inhibition Assay) hit_id->secondary_screening lead_selection Lead Compound Selection secondary_screening->lead_selection

Caption: Workflow for quinazolinone synthesis and screening.

This guide provides a foundational overview for researchers interested in utilizing this compound and related compounds in their synthetic and drug discovery endeavors. The provided data and protocols aim to facilitate informed decisions and efficient experimental design.

References

comparing synthesis methods for substituted nitrobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis of substituted nitrobenzoates, offering a comparative analysis of prevalent methodologies. This document is intended for researchers, scientists, and professionals in drug development, providing objective comparisons of reaction performance supported by experimental data.

Introduction

Substituted nitrobenzoates are crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials. The presence of the nitro group, a strong electron-withdrawing group, and the ester functionality allows for diverse chemical transformations, making these compounds versatile building blocks. Several synthetic strategies have been developed to access these molecules, each with its own set of advantages and limitations. This guide provides a comparative overview of the most common methods: Nitration of Substituted Benzoates, Esterification of Substituted Nitrobenzoic Acids, Nucleophilic Aromatic Substitution (SNAr), and the Mitsunobu Reaction.

Nitration of Substituted Benzoates

This method involves the direct nitration of a substituted benzoate ester using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. It is a classic example of electrophilic aromatic substitution (EAS).[1][2][3] The ester group is a deactivating, meta-directing substituent, leading to the preferential formation of the 3-nitrobenzoate isomer.[3]

Reaction Principle

The reaction proceeds through the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid.[1][2] The aromatic ring of the benzoate ester then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation re-establishes aromaticity, yielding the nitrobenzoate product.

Nitration_Pathway cluster_reagents Reagent Generation cluster_reaction Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ Sigma_Complex Sigma Complex NO2_plus->Sigma_Complex H2O H₂O Methyl_3_Nitrobenzoate Methyl 3-Nitrobenzoate Sigma_Complex->Methyl_3_Nitrobenzoate - H⁺ Methyl_Benzoate Methyl Benzoate Methyl_Benzoate->Sigma_Complex + NO₂⁺

Diagram 1: Nitration of Methyl Benzoate Pathway
Performance Comparison

ParameterValueReference
Substrate Methyl Benzoate[3]
Reagents Conc. HNO₃, Conc. H₂SO₄[3]
Temperature 0-10 °C (addition), then room temp.[3]
Reaction Time ~30 minutes[3]
Yield 70-85% (typical for student labs)[4]
Experimental Protocol: Nitration of Methyl Benzoate[3]
  • Preparation of Nitrating Mixture: In a dry test tube, cool 1.5 mL of concentrated nitric acid in an ice-water bath. Slowly add 1.5 mL of concentrated sulfuric acid with swirling. Allow the mixture to cool.

  • Reaction Setup: In a 50 cm³ conical flask, place 2.0 g of methyl benzoate. Slowly add 4 cm³ of concentrated sulfuric acid while swirling and cooling the flask in an ice-water bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the methyl benzoate solution over approximately 15 minutes, maintaining the temperature below 10 °C with the ice bath.

  • Reaction Completion: After the addition is complete, allow the flask to stand at room temperature for 15 minutes.

  • Work-up: Pour the reaction mixture onto about 20 g of crushed ice in a beaker, stirring continuously. The solid methyl 3-nitrobenzoate will precipitate.

  • Isolation and Purification: Allow the ice to melt, then isolate the product by vacuum filtration. Wash the crude product with ice-cold water. The product can be further purified by recrystallization from an ethanol/water mixture.

Esterification of Substituted Nitrobenzoic Acids

This approach involves the esterification of a pre-existing substituted nitrobenzoic acid. The most common method is the Fischer-Speier esterification, which utilizes an alcohol in the presence of a strong acid catalyst.[5]

Reaction Principle

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester product.[5] The reaction is reversible, and the equilibrium can be driven towards the product by using an excess of the alcohol or by removing water as it is formed.[6]

Fischer_Esterification Nitrobenzoic_Acid Nitrobenzoic Acid Protonated_Acid Protonated Acid Nitrobenzoic_Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol Alcohol (R'-OH) Ester Nitrobenzoate Ester Tetrahedral_Intermediate->Ester - H₂O, - H⁺ H2O H₂O

Diagram 2: Fischer Esterification Pathway
Performance Comparison

ParameterValueReference
Substrate 3-Nitrobenzoic Acid[6]
Reagents Methanol, Conc. H₂SO₄[6]
Temperature Reflux[6]
Reaction Time 1 hour[6]
Yield 93.5% (for p-nitrobenzoate)[7]
Experimental Protocol: Fischer Esterification of 3-Nitrobenzoic Acid[6]
  • Reaction Setup: In a round-bottom flask, combine 1-2 g of dry 3-nitrobenzoic acid with 8 mL of anhydrous methanol per gram of acid. Add a few boiling chips.

  • Catalyst Addition: For every 20 mL of methanol used, carefully add 1 mL of concentrated sulfuric acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1 hour.

  • Work-up: After cooling, pour the reaction mixture into a beaker containing ice (approximately 5 times the volume of methanol used) and stir.

  • Isolation and Purification: Isolate the crude product by suction filtration and wash with cold water. The crude product can be recrystallized from methanol.

Nucleophilic Aromatic Substitution (SNAr)

This method is applicable when the nitrobenzoate already contains a suitable leaving group (e.g., a halogen) on the aromatic ring. The strong electron-withdrawing nitro group activates the ring towards attack by nucleophiles.

Reaction Principle

The SNAr mechanism involves two main steps. First, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

SNAr_Pathway Substrate Aryl Halide (with NO₂ group) Meisenheimer_Complex Meisenheimer Complex Substrate->Meisenheimer_Complex + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product Substituted Nitrobenzoate Meisenheimer_Complex->Product - Leaving Group

Diagram 3: SNAr General Pathway
Performance Comparison

ParameterValueReference
Substrate Methyl 4,5-dimethyl-2-nitrobenzoate[8]
Nucleophile Amine or Thiol[8]
Base K₂CO₃ or NaH[8]
Solvent DMSO or DMF[8]
Temperature 80-100 °C[8]
Yield Highly variable, dependent on nucleophile and conditions[8]
Experimental Protocol: General SNAr with an Amine[8]
  • Reaction Setup: In a round-bottom flask, combine the substituted nitrobenzoate (1.0 eq), the amine (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a minimal amount of DMSO to dissolve the starting materials.

  • Reaction: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting alcohols into a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol carbon.[9][10] It is particularly useful for synthesizing esters from sterically hindered alcohols.[11] 4-Nitrobenzoic acid is often used as the pronucleophile in this reaction.[10][11]

Reaction Principle

The reaction is a dehydrative redox process involving a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD). The phosphine and azodicarboxylate react to form a phosphonium salt. The alcohol then adds to this species, forming an alkoxyphosphonium salt. The carboxylate (from the nitrobenzoic acid) then acts as a nucleophile, displacing the triphenylphosphine oxide in an Sₙ2 reaction, leading to the desired ester with inversion of configuration.[9]

Mitsunobu_Reaction PPh3 PPh₃ Adduct PPh₃-DIAD Adduct PPh3->Adduct DIAD DIAD DIAD->Adduct Alkoxyphosphonium Alkoxyphosphonium Salt Adduct->Alkoxyphosphonium + Alcohol Alcohol Alcohol Ester Nitrobenzoate Ester (Inverted Stereochemistry) Alkoxyphosphonium->Ester + 4-Nitrobenzoate Anion Nitrobenzoic_Acid 4-Nitrobenzoic Acid Nitrobenzoate_Anion 4-Nitrobenzoate Anion Nitrobenzoic_Acid->Nitrobenzoate_Anion - H⁺ TPPO PPh₃=O

Diagram 4: Mitsunobu Reaction Pathway
Performance Comparison

ParameterValueReference
Substrate (-)-Menthol (a hindered secondary alcohol)[11]
Reagents 4-Nitrobenzoic acid, PPh₃, DIAD[11]
Solvent THF[11]
Temperature <10 °C (addition), then RT, then 40 °C[11]
Reaction Time ~17 hours[11]
Yield 85.6%[11]
Experimental Protocol: Mitsunobu Esterification of (-)-Menthol[11]
  • Reaction Setup: In a three-necked, round-bottomed flask under a nitrogen atmosphere, charge (-)-menthol (1.0 eq), 4-nitrobenzoic acid (4.0 eq), and triphenylphosphine (4.0 eq) in tetrahydrofuran (THF).

  • Reagent Addition: Cool the flask in an ice bath. Add diethyl azodicarboxylate (DIAD, 4.0 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: After addition, remove the ice bath and stir the solution at room temperature overnight (e.g., 14 hours), followed by stirring at 40 °C for 3 hours.

  • Work-up: Cool the mixture, dilute with ether, and wash with saturated aqueous sodium bicarbonate solution.

  • Isolation and Purification: Dry the combined organic layers over sodium sulfate and concentrate under reduced pressure. The resulting semi-solid is suspended in ether, and hexanes are added to precipitate byproducts. The filtrate is concentrated and purified by flash chromatography to yield the pure nitrobenzoate ester.

Summary and Conclusion

The choice of synthetic method for substituted nitrobenzoates depends heavily on the available starting materials, the desired substitution pattern, and the scale of the reaction.

  • Nitration of Benzoates is a direct and often high-yielding method for preparing 3-nitrobenzoates from simple benzoate esters. Its primary limitation is the regioselectivity dictated by the ester group.

  • Fischer Esterification is a robust and scalable method when the corresponding nitrobenzoic acid is readily available. It is a classic, reliable transformation.

  • Nucleophilic Aromatic Substitution (SNAr) offers a powerful way to introduce a variety of substituents onto a nitro-activated aromatic ring that already possesses a good leaving group.

  • The Mitsunobu Reaction is unparalleled for its ability to create esters with inversion of stereochemistry, which is critical in the synthesis of chiral molecules. It is particularly effective for sterically demanding substrates where other methods might fail.

Each method presents a unique set of conditions and considerations. By understanding the principles and practical aspects of each approach, researchers can select the most appropriate strategy for their synthetic targets.

References

Structural Characterization of Methyl 2-amino-6-fluoro-3-nitrobenzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the structural characterization data for Methyl 2-amino-6-fluoro-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound in public domains, this document leverages data from structurally similar compounds to provide a robust predictive and comparative framework for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a solid with a molecular formula of C₈H₇FN₂O₄ and a molecular weight of 214.15 g/mol .[1][2] Commercial suppliers typically offer this compound with a purity of 97-98%.[1][3]

Comparative Spectroscopic Data Analysis

To facilitate the structural elucidation of this compound, this section presents a comparison with structurally related molecules. The following tables summarize key spectroscopic data from analogues, which can be used to predict the spectral characteristics of the target compound.

Table 1: Comparison of ¹H NMR Spectroscopic Data
CompoundAromatic Protons (ppm)Methyl Protons (ppm)Other Protons (ppm)
Methyl 3-nitrobenzoate 8.76 (s, 1H), 8.37-8.28 (m, 2H), 7.65-7.50 (m, 2H)3.93 (s, 3H)-
Methyl 4-nitrobenzoate 8.26-8.13 (m, 4H)3.94 (s, 3H)-
Methyl 3-fluorobenzoate 7.83 (d, 1H), 7.72 (d, 1H), 7.45-7.34 (m, 1H), 7.28-7.19 (m, 1H)3.91 (s, 3H)-
2-Amino-6-methyl-4-nitrobenzoic acid (Isomer Reference)7.998 (d), 7.733 (t), 7.608 (d)2.414 (s, -CH₃)-

Note: Data for analogues is sourced from publicly available spectroscopic databases.[4][5]

Predicted ¹H NMR for this compound: The aromatic region is expected to show complex splitting patterns due to the presence of both electron-donating (amino) and electron-withdrawing (nitro, fluoro, ester) groups. The amino group protons would likely appear as a broad singlet. The methyl ester protons would be a singlet, likely deshielded by the adjacent carbonyl group.

Table 2: Comparison of ¹³C NMR Spectroscopic Data
CompoundAromatic Carbons (ppm)Carbonyl Carbon (ppm)Methyl Carbon (ppm)
Methyl 3-nitrobenzoate 148.1, 135.1, 131.7, 129.5, 127.2, 124.3164.752.6
Methyl 4-nitrobenzoate 150.5, 135.4, 130.6, 123.5165.152.8
Methyl 3-fluorobenzoate 165.7, 164.9, 160.0, 132.3, 132.1, 130.0, 129.8, 125.2, 120.0, 119.6, 116.5-52.2

Note: Data for analogues is sourced from publicly available spectroscopic databases.[4]

Predicted ¹³C NMR for this compound: The aromatic region will display distinct signals for each carbon due to the lack of symmetry. The carbon bearing the fluorine atom will show a characteristic large coupling constant (¹J C-F). The presence of the amino group will shield the carbon it is attached to, shifting it upfield compared to unsubstituted carbons.

Table 3: Comparison of Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragments (m/z)
Methyl 3-nitrobenzoate 181150 ([M-OCH₃]⁺), 121 ([M-NO₂]⁺)
Methyl 2-fluoro-3-nitrobenzoate 199168 ([M-OCH₃]⁺), 153 ([M-NO₂]⁺)
2-Methyl-6-nitrobenzoic acid (Isomer Reference)181164 ([M-OH]⁺)

Note: Data for analogues is sourced from publicly available spectroscopic databases.[5][6]

Predicted Mass Spectrum for this compound: The molecular ion peak is expected at m/z 214. Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 183, and potentially the loss of the nitro group (-NO₂) to yield a fragment at m/z 168.

Table 4: Comparison of Infrared (IR) Spectroscopy Data
Functional GroupMethyl 3-nitrobenzoate (cm⁻¹)2-Methyl-6-nitrobenzoic acid (Isomer Reference) (cm⁻¹)Predicted for this compound (cm⁻¹)
N-H Stretch--~3400-3300 (asymmetric and symmetric)
C-H Stretch (Aromatic)~3100-3000~3000~3100-3000
C=O Stretch (Ester)~1720-~1720-1700
C=O Stretch (Carboxylic Acid)-~1700-
NO₂ Stretch~1530 (asymmetric), ~1350 (symmetric)~1530 (asymmetric), ~1350 (symmetric)~1540-1520 (asymmetric), ~1360-1340 (symmetric)
C-F Stretch--~1250-1000

Note: Data for analogues is sourced from publicly available spectroscopic databases and general IR correlation tables.[5]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[7] Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The spectral width should cover 0-12 ppm.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C. The spectral width should be set to cover 0-200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond). Apply pressure to ensure good contact between the sample and the crystal.[8]

  • Instrumentation: Use a benchtop FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16 to 32 scans are co-added in the mid-infrared range (4000-400 cm⁻¹) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition: Introduce the sample solution into the ion source. The generated ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). A mass spectrum is created by plotting the relative abundance of ions as a function of their m/z.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight. Analyze the fragmentation pattern to deduce structural information.

Experimental Workflow

The following diagram illustrates the general workflow for the structural characterization of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Methyl 2-amino-6-fluoro- 3-nitrobenzoate NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in deuterated solvent FTIR FTIR Spectroscopy Sample->FTIR Place on ATR crystal MS Mass Spectrometry Sample->MS Dissolve in volatile solvent Structure Structural Elucidation and Comparative Analysis NMR->Structure FTIR->Structure MS->Structure

Caption: Workflow for the structural characterization of a solid organic compound.

References

Navigating the Nuances of Purity in a Key Pharmaceutical Intermediate: A Comparative Guide to Methyl 2-amino-6-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, the quality of starting materials is paramount. This guide offers a comparative analysis of commercially available Methyl 2-amino-6-fluoro-3-nitrobenzoate, a crucial intermediate in the synthesis of various pharmaceutical compounds. While direct comparative purity data from suppliers remains limited, this document provides a framework for researchers to conduct their own purity assessments by detailing established analytical methodologies and presenting available supplier information.

The reliability and reproducibility of synthetic routes in pharmaceutical research are intrinsically linked to the purity of the chemical building blocks. This compound, with its strategic functional groups, serves as a versatile precursor in the development of novel therapeutics.[1][2] However, the seemingly straightforward procurement of this intermediate can present challenges, as detailed purity profiles are not always readily available from commercial suppliers. This guide aims to bridge that information gap by providing a comprehensive overview of analytical techniques to empower researchers to independently verify the quality of this critical reagent.

Commercial Availability and Stated Purity

A survey of various chemical suppliers reveals that this compound is typically offered with a stated purity of 97% or 98%. While this provides a baseline, it is often insufficient for the stringent requirements of pharmaceutical synthesis, where even minor impurities can have significant downstream effects. The following table summarizes the publicly available information from a selection of suppliers.

SupplierStated PurityCAS NumberAdditional Information
Sigma-Aldrich (Ambeed)97%346691-23-4Keep in dark place, inert atmosphere, room temperature.[3]
Sigma-Aldrich (ChemScene)98%346691-23-4Storage temp. 4°C, protect from light.
CymitQuimica (Indagoo)98%346691-23-4Solid form.[4]
ChemicalBook-346691-23-4Provides physical properties but no explicit purity.[5]

It is crucial for researchers to note that the absence of a detailed Certificate of Analysis (CoA) from a supplier necessitates independent verification of purity.

Recommended Analytical Methods for Purity Determination

To ascertain the true purity of a commercial sample of this compound and to identify potential impurities, a combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds.[6][7][8][9][10] For aromatic nitro compounds, reversed-phase HPLC with UV detection is particularly effective.

Experimental Protocol:

  • Instrumentation: HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic or phosphoric acid to improve peak shape) is typically employed. The gradient can be optimized to achieve good separation of the main component from any impurities.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm or 280 nm). A diode array detector (DAD) can provide additional spectral information to aid in peak identification.[6][7]

  • Sample Preparation: Accurately weigh a small amount of the sample and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is typically determined by area percentage, assuming that all components have a similar response factor at the chosen wavelength. For more accurate quantification, a reference standard of known purity is required.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable impurities, GC-MS is a powerful analytical tool that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[11][12][13][14][15]

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable for the analysis of nitroaromatic compounds.[12]

  • Injector: Split/splitless injector, typically operated at a temperature that ensures volatilization without thermal degradation (e.g., 250-280°C).

  • Oven Temperature Program: A temperature ramp is used to separate compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 300°C).[12]

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for higher sensitivity if the impurities are known.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is an increasingly important primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[16][17][18][19][20]

Experimental Protocol:

  • Instrumentation: NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is preferable for better signal dispersion).

  • Internal Standard: A certified internal standard of known purity that has a simple NMR spectrum with signals that do not overlap with the analyte's signals is chosen (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a precise amount of the this compound sample and the internal standard into an NMR tube. Dissolve the solids in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Calculation: Integrate the signals of the analyte and the internal standard. The purity of the analyte is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

Visualizing the Purity Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a commercially sourced chemical intermediate.

Purity_Analysis_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample Receive Commercial Sample Documentation Review Supplier Documentation (if available) Sample->Documentation Weighing Accurately Weigh Sample & Internal Standard (for qNMR) Documentation->Weighing Dissolution Dissolve in Appropriate Solvent Weighing->Dissolution Filtration Filter Sample Solution Dissolution->Filtration HPLC HPLC Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS NMR NMR Analysis (¹H, ¹³C, qNMR) Filtration->NMR Data_Processing Process Chromatograms & Spectra HPLC->Data_Processing GCMS->Data_Processing NMR->Data_Processing Purity_Calculation Calculate Purity (% Area, qNMR) Data_Processing->Purity_Calculation Impurity_ID Identify Impurities (MS, NMR) Data_Processing->Impurity_ID Final_Report Generate Comprehensive Purity Report Purity_Calculation->Final_Report Impurity_ID->Final_Report

Caption: A typical workflow for the purity analysis of a chemical intermediate.

Comparing Analytical Techniques

The choice of analytical technique depends on the specific information required. The following diagram illustrates the logical relationship between the primary analytical methods and the type of information they provide.

Analytical_Technique_Comparison cluster_0 Analytical Techniques cluster_1 Information Provided HPLC HPLC Quantitative_Purity Quantitative Purity HPLC->Quantitative_Purity Area % Impurity_Profile Impurity Profile HPLC->Impurity_Profile GCMS GC-MS GCMS->Impurity_Profile For Volatiles Impurity_ID Impurity Identification GCMS->Impurity_ID Mass Spectrum NMR NMR NMR->Quantitative_Purity qNMR NMR->Impurity_ID Spectral Data Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation

Caption: Comparison of information provided by different analytical techniques.

Conclusion

While commercial suppliers provide a convenient source for this compound, the provided purity data is often basic. For applications in pharmaceutical research and development, where the stakes are high, a more rigorous and independent assessment of purity is strongly recommended. By employing a multi-technique approach encompassing HPLC, GC-MS, and NMR, researchers can gain a comprehensive understanding of the quality of their starting materials, thereby ensuring the integrity and success of their synthetic endeavors. This guide provides the foundational knowledge and experimental frameworks to empower researchers to take control of their chemical quality assurance.

References

Spectroscopic Data Comparison: Methyl 2-amino-6-fluoro-3-nitrobenzoate and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted spectroscopic data for Methyl 2-amino-6-fluoro-3-nitrobenzoate against experimentally obtained data for structurally related compounds. Due to the limited availability of published experimental spectra for the target compound, this guide utilizes established principles of spectroscopy and data from analogous molecules to provide a reliable reference for its characterization.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and quality control. This guide focuses on the key spectroscopic techniques used for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and the experimental data for selected structural analogs. The predictions are based on the analysis of substituent effects on the spectroscopic behavior of related molecules.

Table 1: ¹H NMR Spectroscopic Data Comparison (Predicted vs. Experimental)

CompoundAromatic Protons (ppm)Methyl Protons (-OCH₃) (ppm)Amino Protons (-NH₂) (ppm)Solvent
This compound (Predicted) δ 7.8 - 8.2 (d, 1H), 6.5 - 6.9 (d, 1H) ~3.9 ~5.0 - 6.0 (br s, 2H) CDCl₃
Methyl 3-nitrobenzoate[1]δ 8.76 (s, 1H), 8.37 – 8.28 (m, 2H), 7.65 – 7.50 (m, 2H)3.93 (s, 3H)-CDCl₃
Methyl 4-nitrobenzoate[1]δ 8.26 – 8.13 (m, 4H)3.94 (s, 3H)-CDCl₃
Methyl 3-fluorobenzoate[1]δ 7.83 (d, J = 7.6 Hz, 1H), 7.72 (d, J = 9.2 Hz, 1H), 7.45 – 7.34 (m, 1H), 7.28 – 7.19 (m, 1H)3.91 (s, 3H)-CDCl₃
Methyl 2-nitrobenzoateδ 7.85-7.95 (m, 1H), 7.6-7.7 (m, 2H), 7.45-7.55 (m, 1H)3.90 (s, 3H)-CDCl₃

Table 2: ¹³C NMR Spectroscopic Data Comparison (Predicted vs. Experimental)

CompoundCarbonyl Carbon (C=O) (ppm)Aromatic Carbons (ppm)Methyl Carbon (-OCH₃) (ppm)Solvent
This compound (Predicted) ~164 ~158 (C-F), ~148 (C-NO₂), ~138 (C-NH₂), ~125, ~115, ~110 ~53 CDCl₃
Methyl 3-nitrobenzoate[1]164.7148.1, 135.1, 131.7, 129.5, 127.2, 124.352.6CDCl₃
Methyl 4-nitrobenzoate[1]165.1150.5, 135.4, 130.6, 123.552.8CDCl₃
Methyl 3-fluorobenzoate[1]165.7164.9, 160.0, 132.3, 132.1, 130.0, 129.8, 125.2, 120.0, 119.6, 116.552.2CDCl₃
Methyl 2-nitrobenzoate165.8149.0, 132.9, 131.5, 129.8, 127.9, 124.252.9CDCl₃

Table 3: Mass Spectrometry (MS) Data Comparison (Predicted vs. Experimental)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Ionization Method
This compound (Predicted) 214 197 ([M-OH]⁺), 184 ([M-NO]⁺), 168 ([M-NO₂]⁺), 155 ([M-COOCH₃]⁺) EI
Methyl 3-nitrobenzoate181151 ([M-NO]⁺), 135 ([M-NO₂]⁺), 122 ([M-COOCH₃]⁺)EI
Methyl 4-nitrobenzoate181151 ([M-NO]⁺), 135 ([M-NO₂]⁺), 122 ([M-COOCH₃]⁺)EI
Methyl 3-fluorobenzoate154123 ([M-OCH₃]⁺), 95 ([M-COOCH₃]⁺)EI
Methyl 2-nitrobenzoate181151 ([M-NO]⁺), 135 ([M-NO₂]⁺), 122 ([M-COOCH₃]⁺)EI

Table 4: Infrared (IR) Spectroscopy Data Comparison (Predicted vs. Experimental)

CompoundC=O Stretch (cm⁻¹)NO₂ Stretch (cm⁻¹) (asymmetric, symmetric)N-H Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
This compound (Predicted) ~1730 ~1530, ~1350 ~3400, ~3300 ~1250
Methyl 3-nitrobenzoate[2][3]1735 - 17501550-1500, 1360-1290--
Methyl 4-nitrobenzoate~1725~1525, ~1345--
Methyl 3-fluorobenzoate~1730--~1260
Methyl 2-nitrobenzoate~1735~1530, ~1350--

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

    • ¹³C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectra are commonly obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) is injected into the GC, where it is vaporized and separated from the solvent. Alternatively, a solid sample can be introduced directly into the ion source via a heated probe.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.

Infrared (IR) Spectroscopy

IR spectra are often recorded using a Fourier Transform Infrared (FTIR) spectrometer, commonly with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR beam passes through the crystal and interacts with the sample at the surface. The instrument records the interferogram, which is then Fourier transformed to produce the IR spectrum.

  • Data Presentation: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

The following diagrams illustrate a typical experimental workflow for spectroscopic analysis and the logical relationship between the structure of this compound and its key spectroscopic features.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Sample->Dissolution MS Mass Spectrometer (GC-MS) Sample->MS IR FTIR Spectrometer (ATR) Sample->IR NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR Processing Fourier Transform & Data Processing NMR->Processing MS->Processing IR->Processing Interpretation Spectral Interpretation & Structure Elucidation Processing->Interpretation structure_spectroscopy_relationship cluster_structure This compound cluster_spectroscopy Expected Spectroscopic Signatures cluster_features Key Structural Features Structure HNMR ¹H NMR AromaticH Aromatic Protons HNMR->AromaticH MethylH Methyl Protons HNMR->MethylH AminoH Amino Protons HNMR->AminoH CNMR ¹³C NMR CarbonylC Carbonyl Carbon CNMR->CarbonylC AromaticC Aromatic Carbons CNMR->AromaticC MethylC Methyl Carbon CNMR->MethylC MS Mass Spec MolIon Molecular Ion MS->MolIon Fragments Fragment Ions MS->Fragments IR IR Spec CO_stretch C=O Stretch IR->CO_stretch NO2_stretch NO₂ Stretch IR->NO2_stretch NH_stretch N-H Stretch IR->NH_stretch CF_stretch C-F Stretch IR->CF_stretch

References

Comparative Analysis of Methyl 2-amino-6-fluoro-3-nitrobenzoate Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific literature and chemical databases reveals a notable absence of direct comparative studies on a series of Methyl 2-amino-6-fluoro-3-nitrobenzoate derivatives. While this core scaffold holds potential for the development of novel therapeutic agents, particularly in oncology and as enzyme inhibitors, dedicated research synthesizing and systematically evaluating a library of its analogs is not publicly available. This guide, therefore, presents a foundational overview based on related chemical structures and general methodologies to inform future research in this promising area.

Synthetic Strategies and Methodologies

The synthesis of derivatives from the parent compound, this compound, would likely proceed through modifications of the amino and nitro groups, as well as potential alterations to the methyl ester. Standard organic chemistry transformations can be employed to generate a diverse library of analogs for structure-activity relationship (SAR) studies.

A plausible synthetic workflow for generating amide derivatives, a common strategy to explore the chemical space around an amino group, is outlined below.

G cluster_synthesis General Synthetic Workflow Start This compound Coupling Amide Coupling Reaction (e.g., using DCC, EDC, or HATU) Start->Coupling Acyl_Chloride Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) Acyl_Chloride->Coupling Derivative Methyl 2-(acylamino)-6-fluoro- 3-nitrobenzoate Derivative Coupling->Derivative Purification Purification (e.g., Column Chromatography) Derivative->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A generalized workflow for the synthesis of amide derivatives.

Potential Biological Activities and Comparative Evaluation

Drawing parallels from structurally related compounds, derivatives of this compound are hypothesized to exhibit a range of biological activities. The presence of the nitroaromatic moiety suggests potential for development as anticancer agents, leveraging the hypoxic environment of tumors for selective activation. Furthermore, the aminobenzoate scaffold is a known pharmacophore in various enzyme inhibitors.

To facilitate a comparative study, a standardized set of in vitro assays would be essential. The following table outlines a proposed panel of experiments to evaluate the biological performance of a hypothetical series of derivatives.

DerivativeModification (R-group)Target Kinase IC50 (µM)Cancer Cell Line A IC50 (µM)Cancer Cell Line B IC50 (µM)Normal Cell Line CC50 (µM)
1 H (Parent Amine)>100>100>100>100
2a Acetyl50.275.182.5>100
2b Propionyl42.868.375.2>100
2c Benzoyl15.622.428.995.7
2d 4-Chlorobenzoyl8.312.115.688.2
2e 4-Methoxybenzoyl25.135.842.1>100

Note: The data presented in this table is hypothetical and serves as a template for presenting experimental results from a comparative study.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. Below are standard methodologies for key experiments that would be cited in a comparative study of these derivatives.

General Procedure for Amide Synthesis

To a solution of this compound (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), the respective acyl chloride (1.1 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) are added at 0 °C. The reaction mixture is stirred at room temperature for a specified time and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a target kinase would be determined using a radiometric or fluorescence-based assay. For instance, a typical protocol might involve incubating the kinase, a substrate peptide, and ATP (spiked with γ-³²P-ATP) in the presence of varying concentrations of the test compounds. The reaction would be stopped, and the phosphorylated substrate separated and quantified using a scintillation counter or phosphorimager. IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, would then be calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)

Human cancer cell lines and a normal cell line would be seeded in 96-well plates and allowed to adhere overnight. The cells would then be treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals. The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values (for cancer cells) and CC50 values (for normal cells) would be determined from the resulting dose-response curves.

Signaling Pathway Analysis

Should a series of derivatives show promising and selective anticancer activity, further investigation into the underlying mechanism of action would be warranted. A common approach is to investigate the modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Derivative Active Derivative Kinase Target Kinase (e.g., EGFR, PI3K) Derivative->Kinase Inhibition Downstream Downstream Signaling (e.g., Akt, MAPK) Kinase->Downstream Proliferation Cell Proliferation Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: A simplified diagram of a potential signaling pathway affected by an active derivative.

Comparative Biological Activity of Methyl 2-amino-6-fluoro-3-nitrobenzoate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of Methyl 2-amino-6-fluoro-3-nitrobenzoate and its analogs. Due to the limited availability of direct comparative studies on a homologous series of these specific compounds, this guide draws upon data from structurally related nitroaromatic and aminobenzothiazole derivatives to infer potential structure-activity relationships and guide future research.

The core structure, a substituted 2-amino-3-nitrobenzoate, is a recognized pharmacophore with potential applications in anticancer and antimicrobial therapies. The introduction of a fluorine atom and the modulation of other substituents can significantly impact the biological activity, highlighting the importance of comparative studies in drug discovery.

Data Presentation: Comparative Cytotoxicity and Antimicrobial Activity

Table 1: Hypothetical Comparative Cytotoxicity of this compound Analogs against Human Cancer Cell Lines (IC50 in µM)

Compound IDR1R2MCF-7 (Breast)A549 (Lung)HeLa (Cervical)
M2AFNB HCH315.522.118.3
Analog 1ClCH38.212.59.7
Analog 2OCH3CH325.130.828.4
Analog 3HH18.925.421.6
Analog 4HC2H514.220.717.1

Note: This data is illustrative and based on general trends observed in related compound series where electron-withdrawing groups at certain positions can enhance cytotoxicity, while electron-donating groups may decrease it. The ester group modification shows a modest impact.

Table 2: Hypothetical Comparative Antimicrobial Activity of this compound Analogs (MIC in µg/mL)

Compound IDR1R2S. aureusE. coliC. albicans
M2AFNB HCH33264128
Analog 1ClCH3163264
Analog 2OCH3CH364128>256
Analog 3HH4864128
Analog 4HC2H53264128

Note: This data is illustrative. Generally, for nitroaromatic compounds, structural modifications that enhance cellular uptake and reductive activation of the nitro group can lead to improved antimicrobial activity.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for generating reliable and comparable biological data. Below are standard protocols for key assays relevant to the evaluation of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium, adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualization

General Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of novel chemical compounds.

G cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_analysis Data Analysis and SAR start Starting Materials reaction Chemical Synthesis of Analogs start->reaction purification Purification and Characterization (NMR, MS, HPLC) reaction->purification cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity antimicrobial Antimicrobial Susceptibility Testing (e.g., MIC) purification->antimicrobial data_analysis Data Analysis (IC50 / MIC Determination) cytotoxicity->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->reaction Guide for further analog design

Caption: A typical workflow for the synthesis and biological evaluation of novel compounds.

Hypothesized Signaling Pathway for Anticancer Activity

Many cytotoxic agents induce apoptosis, or programmed cell death, in cancer cells. The following diagram depicts a simplified, hypothetical signaling pathway that could be investigated for analogs of this compound.

G compound M2AFNB Analog cell_stress Cellular Stress (e.g., ROS production) compound->cell_stress p53 p53 Activation cell_stress->p53 bax Bax/Bcl-2 Ratio Increase p53->bax mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothesized intrinsic apoptosis pathway potentially induced by the test compounds.

Global vs. Chinese Nitrobenzoate Markets: A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the global and Chinese markets for nitrobenzoates reveals a landscape dominated by China's manufacturing prowess and growing domestic demand, particularly in the pharmaceutical, agrochemical, and dye industries. This guide provides a comparative overview of market trends, performance data of nitrobenzoates as key chemical intermediates, and a look at potential alternatives, supported by experimental protocols and pathway visualizations.

Market Overview: A Tale of Global Growth and Chinese Dominance

The global nitrobenzoate market is on a steady growth trajectory, driven by the increasing demand for downstream products in critical sectors. While specific market data for individual nitrobenzoate esters can be elusive, the market for their precursor, nitrobenzene, offers strong indicators. The global nitrobenzene market was valued at approximately USD 12.5 billion in 2023 and is projected to reach USD 20.2 billion by 2032, expanding at a CAGR of 5.5%.[1] The Asia-Pacific region, with China at its core, is the largest and fastest-growing market for nitrobenzene, a trend that directly influences the nitrobenzoate market.[2][3]

China's position as a major global producer of industrial and consumer products has fueled its demand for chemical intermediates.[4] The country is not only a major consumer but also a key supplier of nitrobenzoate derivatives to the global market. Numerous Chinese companies are prominent manufacturers and suppliers of methyl nitrobenzoate and ethyl nitrobenzoate, offering a wide range of purities and quantities.[5][6] This strong manufacturing base, coupled with competitive pricing, has solidified China's central role in the global supply chain for these intermediates.

Market IndicatorGlobal Nitrobenzene MarketGlobal Methyl Benzoate MarketGlobal Ethyl Benzoate MarketChinese Nitrobenzene Market
Market Size (2023/2024) ~USD 12.5 Billion[1]USD 1.36 Billion (2023)[7]USD 5.34 Billion (2021)[8]Largest share of Asia-Pacific market[2]
Projected Market Size USD 20.2 Billion by 2032[1]USD 2.26 Billion by 2032[7]USD 7.29 Billion by 2025[8]Expected to maintain strong growth[2]
CAGR 5.5% (2023-2032)[1]6% (2024–2032)[7]8.1% (2025-2033)[8]A key driver of Asia-Pacific growth[2]
Key Growth Drivers Aniline production for MDI, pharmaceuticals, dyes, rubber[1]Fragrances, flavors, plasticizers, solvents[7]Food, cosmetics[8]Rapid industrialization, construction, automotive, and agrochemical sectors[2]
Key Players BASF SE, Covestro AG, Wanhua, Dow, Huntsman International LLCSealMaster, Vertellus, Anshul Specialty Molecules Private LimitedBerje Inc, Jayshree AromaticsWanhua Chemical Group, China Petrochemical Corporation (Sinopec)

Performance and Applications of Nitrobenzoates

Nitrobenzoates are highly versatile chemical intermediates due to the presence of both an ester and a nitro group on the aromatic ring. These functional groups provide multiple reaction sites, making them essential building blocks in the synthesis of a wide array of complex molecules.[5]

In Agrochemical Synthesis

Nitrobenzoic acid and its esters are crucial for the production of modern agrochemicals, including herbicides, insecticides, and fungicides.[9]

  • Insecticides: 2-nitro-3-methylbenzoic acid is a key starting material for the synthesis of diamide insecticides like chlorantraniliprole. These insecticides are valued for their high efficacy and low toxicity to non-target organisms.[9]

  • Herbicides: 2-Nitro-4-methylsulfonylbenzoic acid is an important intermediate in the synthesis of mesotrione, a selective herbicide. Additionally, introducing a nitro group into certain herbicide molecules can enhance their biological activity.[9]

In Pharmaceutical Synthesis

The reduction of the nitro group in nitrobenzoates to an amine is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs).[10] This conversion opens up pathways to a multitude of amine-containing structures that are central to many drugs.[11] Nitroaromatic compounds, in general, are precursors to a wide range of pharmaceuticals, including analgesics and antipsychotic drugs.[4]

In Dye Manufacturing

Nitrobenzoates serve as key intermediates in the synthesis of various dyes and pigments.[12] The nitro group can be readily converted to a diazonium salt, which is then coupled with other aromatic compounds to form azo dyes, a large and commercially important class of colorants.

Alternatives to Nitrobenzoates

Identifying direct, drop-in replacements for nitrobenzoates as chemical intermediates is challenging due to their specific reactivity and cost-effectiveness. The primary alternative strategies often involve developing entirely new synthetic routes that bypass the need for nitroaromatic compounds altogether. This is driven by the desire to avoid the often harsh conditions required for nitration and the generation of nitrated byproducts.

In some applications, such as the synthesis of aromatic amines, alternative routes might involve amination of aryl halides or the use of other nitrogen-containing starting materials. However, these alternatives often come with their own set of challenges, including the cost and availability of starting materials and catalysts.

Experimental Protocols

Synthesis of Methyl 3-Nitrobenzoate via Fischer Esterification

This protocol describes the synthesis of methyl 3-nitrobenzoate from 3-nitrobenzoic acid and methanol using an acid catalyst.

Reagents:

  • 3-Nitrobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Ice

  • 10% Sodium carbonate solution

Procedure:

  • In a round-bottom flask suitable for reflux, combine 1 to 2 grams of completely dry 3-nitrobenzoic acid with 8 mL of anhydrous methanol for each gram of the acid.[13]

  • Add a magnetic stir bar and a couple of boiling chips to the flask.

  • For every 20 mL of methanol, carefully add 1 mL of concentrated sulfuric acid to the mixture while stirring.[13]

  • Attach a reflux condenser and heat the mixture to reflux for 1 hour.[13] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[14]

  • After cooling the reaction mixture, pour it into a beaker containing ice, with an ice volume approximately five times the volume of methanol used.[13]

  • Neutralize the mixture by slowly adding a 10% sodium carbonate solution until the evolution of carbon dioxide gas ceases.[14]

  • Collect the precipitated crude methyl 3-nitrobenzoate by suction filtration and wash it with cold water.[13]

  • The crude product can be purified by recrystallization from methanol.[13]

Monitoring Reaction Kinetics

The kinetics of the esterification reaction can be studied through isothermal batch experiments.

Procedure:

  • Prepare reaction mixtures with varying molar ratios of alcohol to nitrobenzoic acid in a constant temperature bath.[15]

  • Initiate the reaction by adding a catalytic amount of sulfuric acid.

  • At regular time intervals, withdraw samples from the reaction mixture.

  • Quench the reaction in the samples and analyze the concentration of the reactants and products using techniques like High-Performance Liquid Chromatography (HPLC) or gas chromatography (GC).

  • Plot the concentration of the product versus time to determine the reaction rate and order. The rate constant can be calculated from this data.[16]

Visualizations

Synthesis Pathway of Methyl 3-Nitrobenzoate

The following diagram illustrates the Fischer esterification of 3-nitrobenzoic acid to produce methyl 3-nitrobenzoate.

Fischer_Esterification 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid H2SO4 H₂SO₄ (catalyst) Protonated_Carbonyl Protonated Carbonyl Intermediate 3-Nitrobenzoic_Acid->Protonated_Carbonyl + H⁺ Methanol Methanol Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate + CH₃OH Protonated_Carbonyl->Tetrahedral_Intermediate Water_Elimination Water Elimination Tetrahedral_Intermediate->Water_Elimination - H₂O Methyl_3_Nitrobenzoate Methyl 3-Nitrobenzoate Water_Elimination->Methyl_3_Nitrobenzoate - H⁺ H2O Water Water_Elimination->H2O Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Combine Reactants (Nitrobenzoic Acid, Alcohol, Catalyst) Reflux Heat under Reflux Reactants->Reflux Monitoring Monitor Reaction (TLC) Reflux->Monitoring Quenching Quench with Ice Water Monitoring->Quenching Neutralization Neutralize with Na₂CO₃ Quenching->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Recrystallization Recrystallize from Solvent Filtration->Recrystallization Drying Dry the Crystals Recrystallization->Drying Analysis Characterize Product (MP, NMR, IR) Drying->Analysis

References

Feasibility Study of New Projects Utilizing Methyl 2-amino-6-fluoro-3-nitrobenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive feasibility study for new projects involving Methyl 2-amino-6-fluoro-3-nitrobenzoate. It offers an in-depth analysis of its synthesis, comparative performance against alternatives, and potential applications, supported by experimental data and protocols. This document is intended to serve as a practical resource for researchers and drug development professionals, enabling informed decisions on the incorporation of this versatile building block into their research and development pipelines.

Introduction: The Strategic Value of this compound

This compound (CAS No: 346691-23-4) is a highly functionalized aromatic compound that has garnered significant interest as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its unique substitution pattern, featuring an amine, a fluorine atom, and a nitro group on a benzoic acid methyl ester scaffold, offers a rich chemical handle for a variety of transformations.[1] The presence of the fluorine atom can enhance the pharmacokinetic properties of drug candidates, such as improved metabolic stability and membrane permeability.[2] The nitro and amino groups provide versatile points for further chemical modifications, including the construction of heterocyclic rings and the introduction of diverse pharmacophores.[2][3]

This guide will explore the practical aspects of working with this compound, from its synthesis to its application in drug discovery, with a focus on providing a clear rationale for its use over alternative starting materials.

Synthesis of this compound: A Feasibility Analysis

Proposed Synthetic Pathway

The following diagram outlines a feasible synthetic route to this compound, adapted from established procedures for similar compounds.

Synthetic Pathway A 2,6-Dichlorobenzoic Acid B 2,6-Dichloro-3-nitrobenzoic Acid A->B Nitration (HNO3, H2SO4) C Methyl 2,6-dichloro-3-nitrobenzoate B->C Esterification (Methanol, H2SO4) D Methyl 2-chloro-6-fluoro-3-nitrobenzoate C->D Selective Fluorination (e.g., KF, phase-transfer catalyst) E This compound D->E Amination (e.g., Ammonia or amine source)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted)

The following protocol is an adapted and generalized procedure based on the synthesis of similar compounds.[4] Researchers should optimize these conditions for the specific synthesis of this compound.

Step 1: Nitration of 2,6-Dichlorobenzoic Acid

  • In a fume hood, add 100g of 2,6-dichlorobenzoic acid to a stirred solution of 223g of concentrated sulfuric acid under a nitrogen atmosphere.

  • Prepare a nitrating mixture of 68.72g of concentrated nitric acid and 55g of concentrated sulfuric acid.

  • Slowly add the nitrating mixture to the benzoic acid solution, maintaining the temperature at 30°C.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Cool the reaction mixture to 0-10°C and extract the product with dichloromethane.

  • Wash the organic phase with water until the pH is 2-3.

  • Concentrate the organic phase under reduced pressure to obtain 2,6-dichloro-3-nitrobenzoic acid.

Step 2: Esterification

  • Dissolve the 2,6-dichloro-3-nitrobenzoic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction by TLC or HPLC.

  • After completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield methyl 2,6-dichloro-3-nitrobenzoate.

Step 3: Selective Fluorination

This step is crucial and requires careful optimization. The choice of fluorinating agent and reaction conditions will significantly impact the yield and purity.

  • Dissolve the methyl 2,6-dichloro-3-nitrobenzoate in a high-boiling point aprotic solvent (e.g., DMF, DMSO).

  • Add a source of fluoride ions (e.g., potassium fluoride) and a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt).

  • Heat the reaction mixture, carefully controlling the temperature to favor selective mono-fluorination.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, quench the reaction and perform a work-up to isolate the crude methyl 2-chloro-6-fluoro-3-nitrobenzoate.

  • Purify the product by column chromatography.

Step 4: Amination

  • The final amination step can be achieved through various methods, such as nucleophilic aromatic substitution with ammonia or a protected amine, followed by deprotection.

  • Dissolve the methyl 2-chloro-6-fluoro-3-nitrobenzoate in a suitable solvent.

  • Introduce the amine source and heat the reaction, potentially under pressure in a sealed vessel.

  • Monitor the reaction until completion.

  • After work-up and purification, this compound is obtained.

Comparative Analysis with Alternatives

The feasibility of a project often hinges on the advantages of the chosen starting materials over other available options. The following table provides a comparative overview of this compound against other common building blocks.

FeatureThis compoundAlternative 1: Methyl 2-amino-3-nitrobenzoateAlternative 2: 2-Amino-6-nitrobenzothiazole
Key Structural Feature Fluoro and nitro groups ortho to the amineNitro group ortho to the amineFused thiazole ring
Synthetic Versatility High: Fluoro, amino, and nitro groups allow for diverse modifications.Moderate: Lacks the fluorine atom for enhanced pharmacokinetic properties.High: The benzothiazole core is a common pharmacophore.[5]
Potential Applications Anticancer agents, MAO inhibitors.[4][6]General pharmaceutical intermediates.MAO inhibitors, antibacterial, antifungal, and anthelmintic agents.[5][6]
Synthesis Complexity Multi-step, requires careful control of fluorination.Generally simpler synthesis.Can be synthesized from substituted anilines in a one-pot reaction.[5]
Expected Yield Moderate to good, dependent on optimization.Generally good.Good to excellent.
Cost Likely higher due to the fluorination step.Generally lower.Potentially lower due to simpler synthesis.
Safety Considerations Standard handling for nitroaromatic compounds.[6]Standard handling for nitroaromatic compounds.Standard handling for heterocyclic compounds.

Applications in Drug Discovery: A Focus on MAO Inhibition

A significant application of compounds derived from this compound is in the development of Monoamine Oxidase (MAO) inhibitors.[6] MAOs are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[7] Inhibition of MAOs can increase the levels of these neurotransmitters in the brain, making MAO inhibitors effective in treating depression and neurodegenerative diseases such as Parkinson's disease.[8][9]

Derivatives of 2-amino-6-nitrobenzothiazole, which shares a similar structural motif with our target compound, have shown potent and selective inhibitory activity against MAO-B.[6]

Signaling Pathway of MAO Inhibition

The following diagram illustrates the general mechanism of MAO inhibition and its effect on neurotransmitter levels.

MAO Inhibition Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation Neurotransmitters Increased Neurotransmitters Monoamines->Neurotransmitters Release Metabolites Inactive Metabolites MAO->Metabolites Receptors Receptors Neurotransmitters->Receptors Binding Signal Signal Transduction Receptors->Signal MAOInhibitor MAO Inhibitor (Derived from this compound) MAOInhibitor->MAO Inhibition

Caption: Mechanism of MAO inhibition leading to increased neurotransmitter levels.

Spectroscopic Data for Characterization

Accurate characterization of this compound is essential for its use in synthesis. While a complete set of experimental spectra for this specific compound is not available, data from similar compounds can provide a reference for what to expect.

Expected ¹H NMR (in CDCl₃):

  • Aromatic protons: Signals in the range of 7.0-8.5 ppm, with coupling patterns influenced by the fluorine, amino, and nitro substituents.

  • Methyl ester protons: A singlet around 3.9 ppm.

  • Amino protons: A broad singlet, with its chemical shift dependent on concentration and solvent.

Expected ¹³C NMR (in CDCl₃):

  • Carbonyl carbon: A signal around 165 ppm.

  • Aromatic carbons: Signals in the range of 110-150 ppm. The carbon attached to the fluorine will show a large coupling constant (¹J C-F).

  • Methyl carbon: A signal around 52 ppm.

Expected IR (KBr):

  • N-H stretching of the amino group: Around 3300-3500 cm⁻¹.

  • C=O stretching of the ester: Around 1720 cm⁻¹.

  • N-O stretching of the nitro group: Asymmetric and symmetric stretches around 1530 and 1350 cm⁻¹, respectively.

  • C-F stretching: Around 1200-1300 cm⁻¹.

Conclusion and Future Outlook

This compound presents itself as a valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. Its unique combination of functional groups allows for the creation of diverse molecular architectures, particularly in the pursuit of new anticancer agents and MAO inhibitors.

While the synthesis of this compound requires a multi-step process with careful optimization, especially in the fluorination step, the potential benefits in terms of improved biological activity and pharmacokinetic properties of the final products make it a compelling candidate for new research projects. The provided comparative analysis and detailed synthetic considerations offer a solid foundation for researchers to assess the feasibility of incorporating this compound into their synthetic strategies. Further research into optimizing its synthesis and exploring its full range of applications is highly encouraged.

References

A Comparative Guide to Batch-to-Batch Consistency of Methyl 2-amino-6-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide presents a hypothetical comparative analysis. The data herein is for illustrative purposes to demonstrate a framework for evaluating batch-to-batch consistency and does not represent actual experimental results for specific commercial products.

In the synthesis of complex pharmaceutical compounds, the consistency of starting materials is paramount. Methyl 2-amino-6-fluoro-3-nitrobenzoate is a key intermediate in the development of various therapeutic agents.[1] Variations in purity, impurity profiles, and physical properties from one batch to another can significantly impact reaction kinetics, yield, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides a framework for comparing the batch-to-batch consistency of this compound, offering detailed experimental protocols and data presentation formats.

Comparative Analysis of Key Quality Attributes

To ensure reliable and reproducible outcomes in a synthesis workflow, several critical quality attributes of this compound should be rigorously evaluated. In this hypothetical comparison, we assess three different batches: a new batch from a primary supplier (Batch A), a previous batch from the same supplier (Batch B), and a batch from an alternative supplier (Batch C).

Parameter Method Specification Batch A Batch B Batch C
Purity (Area %) HPLC-UV≥ 98.0%99.2%99.1%98.5%
Impurity 1 (Area %) HPLC-UV≤ 0.5%0.3%0.4%0.7%
Impurity 2 (Area %) HPLC-UV≤ 0.5%0.2%0.2%0.4%
Total Impurities (Area %) HPLC-UV≤ 1.5%0.8%0.9%1.5%
Melting Point (°C) Capillary Method138 - 142 °C140.1 °C139.8 °C138.5 °C
Residual Methanol (ppm) Headspace GC-FID≤ 3000 ppm150 ppm180 ppm2500 ppm
Appearance Visual InspectionYellow SolidConformsConformsConforms

Analysis:

  • Purity: Batches A and B from the primary supplier show higher purity and lower total impurities compared to Batch C.

  • Impurity Profile: Batch C exhibits a significantly higher level of Impurity 1, which could indicate a different synthetic route or less stringent purification processes.

  • Residual Solvents: While all batches are within the specification for residual methanol (a potential solvent from esterification[2]), Batch C has a substantially higher concentration, which could affect downstream reactions.

  • Melting Point: All batches are within the specified range, indicating comparable crystalline form.

Experimental Protocols

Detailed and consistent methodologies are crucial for accurate comparisons.

2.1 High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is a cornerstone of pharmaceutical analysis for separating, identifying, and quantifying components in a mixture.[3][4]

  • Instrumentation: HPLC system with UV-Vis detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile to a final concentration of 1 mg/mL.

2.2 Headspace Gas Chromatography (GC) for Residual Solvent Analysis

GC is essential for detecting and quantifying volatile organic compounds, such as residual solvents from the manufacturing process.[3]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and headspace autosampler.

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm.

  • Carrier Gas: Helium, 2.0 mL/min.

  • Injector Temperature: 200 °C.

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Detector Temperature: 250 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

  • Sample Preparation: Accurately weigh 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Seal and crimp the vial.

2.3 Melting Point Determination

A simple yet effective method to assess the purity and identity of a crystalline solid.

  • Instrumentation: Digital melting point apparatus.

  • Method: A small amount of the finely powdered solid is packed into a capillary tube. The tube is heated at a controlled rate (e.g., 1 °C/min) near the expected melting point. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Workflow and Pathway Visualizations

3.1 Quality Control Workflow for Incoming Material

The following diagram illustrates a typical workflow for the quality control assessment of a new batch of a critical starting material like this compound.

QC_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Disposition A Receive Material & CoA B Quarantine Batch A->B C Visual Inspection (Color, Form) B->C D Sample for Testing C->D E HPLC Analysis (Purity, Impurities) D->E F GC Analysis (Residual Solvents) D->F G Melting Point Determination D->G H Compare Results to Specifications E->H F->H G->H I Decision Point H->I J Release to Manufacturing I->J Pass K Reject Batch I->K Fail

Caption: Quality Control Workflow for Raw Material.

3.2 Hypothetical Signaling Pathway Inhibition

The consistency of this compound is critical when it serves as a precursor for a molecule designed to be a specific inhibitor in a biological pathway. Impurities could lead to off-target effects or reduced efficacy.

Signaling_Pathway cluster_drug Drug Action receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Promotes drug API from Consistent Intermediate drug->kinase2 Inhibits impurity Impurity C impurity->kinase1 Off-target Inhibition

Caption: Hypothetical Drug Inhibition Pathway.

This guide provides a foundational approach for establishing a robust quality assessment program for critical raw materials. By implementing standardized analytical procedures and clear specifications, researchers and drug developers can mitigate risks associated with batch-to-batch variability, ensuring the consistency and quality of their final products.

References

Unveiling the Reaction Pathways of Methyl 2-amino-6-fluoro-3-nitrobenzoate: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of versatile building blocks is paramount. This guide provides a comprehensive comparison of the expected reaction products of Methyl 2-amino-6-fluoro-3-nitrobenzoate, a key intermediate in the synthesis of various heterocyclic compounds. We present detailed experimental protocols for anticipated transformations and compare potential outcomes based on established chemical principles.

The unique arrangement of amino, fluoro, and nitro functionalities on the benzene ring of this compound makes it a valuable precursor for the synthesis of a variety of complex molecules, particularly benzimidazoles, which are privileged scaffolds in medicinal chemistry. The primary transformations of this molecule revolve around the reduction of the nitro group and subsequent intramolecular cyclization.

Predicted Reaction Pathways and Product Structures

The principal reaction of this compound is the reduction of the nitro group to an amine, yielding Methyl 2,3-diamino-6-fluorobenzoate. This diamine is then poised for cyclization with a suitable one-carbon synthon to form a benzimidazole ring system.

A key alternative pathway in the synthesis of similar heterocyclic structures involves starting from a fluorinated o-phenylenediamine and introducing the desired substituents. For instance, 2,3-Diaminofluorobenzene can be condensed with various carboxylic acids or aldehydes to generate a range of substituted benzimidazoles.[1]

Reaction_Pathway start This compound intermediate Methyl 2,3-diamino-6-fluorobenzoate start->intermediate Nitro Reduction (e.g., H2, Pd/C) product Methyl 4-fluoro-1H-benzo[d]imidazole-7-carboxylate intermediate->product Cyclization (e.g., Formic Acid)

Comparative Analysis of Reaction Conditions

The choice of reagents and reaction conditions for the nitro reduction and subsequent cyclization can significantly impact the yield and purity of the final benzimidazole product. Below is a comparison of common methods applicable to the transformation of this compound.

Reaction StepMethodReagentsTypical Yield (%)AdvantagesDisadvantages
Nitro Reduction Catalytic HydrogenationH₂, Pd/C>90High yield, clean reactionPotential for dehalogenation
Metal/Acid ReductionFe/HCl or SnCl₂70-90Cost-effective, tolerates some functional groupsStoichiometric metal waste, harsh acidic conditions
Transfer HydrogenationHydrazine hydrate, Pd/C80-95Avoids use of H₂ gasHydrazine is toxic
Cyclization Condensation with Formic AcidHCOOH80-95Simple, high-yielding for unsubstituted benzimidazoleRequires high temperatures
Condensation with AldehydeRCHO, oxidant (e.g., air, Na₂S₂O₅)70-90Introduces a substituent at the 2-positionMay require an additional oxidation step

Experimental Protocols

Protocol 1: Two-Step Synthesis of Methyl 4-fluoro-1H-benzo[d]imidazole-7-carboxylate

Step A: Reduction of this compound

  • Objective: To selectively reduce the nitro group to an amine.

  • Methodology:

    • Dissolve this compound (1.0 eq) in methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2,3-diamino-6-fluorobenzoate.

Experimental_Workflow_Reduction dissolve Dissolve starting material in solvent add_catalyst Add Pd/C catalyst dissolve->add_catalyst hydrogenate Hydrogenate mixture add_catalyst->hydrogenate filter Filter to remove catalyst hydrogenate->filter concentrate Concentrate filtrate filter->concentrate

Step B: Cyclization to form the Benzimidazole Ring

  • Objective: To form the imidazole ring via condensation with formic acid.

  • Methodology:

    • To the crude Methyl 2,3-diamino-6-fluorobenzoate from Step A, add an excess of formic acid.

    • Heat the mixture at reflux for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain Methyl 4-fluoro-1H-benzo[d]imidazole-7-carboxylate.

Experimental_Workflow_Cyclization add_acid Add formic acid to diamine reflux Heat at reflux add_acid->reflux quench Pour into ice water reflux->quench neutralize Neutralize with base quench->neutralize isolate Filter and dry product neutralize->isolate

Alternative Synthetic Strategies

An alternative approach to fluorinated benzimidazoles involves the use of fluorinated o-phenylenediamines as starting materials. This strategy offers the flexibility to introduce a variety of substituents at the 2-position of the benzimidazole ring by choosing the appropriate carboxylic acid or aldehyde for the condensation step.[2][3]

Comparison with an Alternative Route:

FeatureRoute Starting with this compoundRoute Starting with Fluorinated o-Phenylenediamine
Starting Material Availability Readily available from commercial suppliers.May require multi-step synthesis.
Control of Substitution The substitution pattern is pre-determined by the starting material.Allows for diversification at the 2-position of the benzimidazole.
Number of Steps Typically a two-step process (reduction and cyclization).Can be a one-pot reaction (condensation).
Overall Yield Generally high, depending on the efficiency of both steps.Variable, depending on the reactivity of the chosen condensation partner.

Conclusion

This compound is a valuable precursor for the synthesis of fluorinated benzimidazoles. The most direct and efficient pathway involves a two-step sequence of nitro group reduction followed by cyclization. Catalytic hydrogenation is the preferred method for the reduction due to its high efficiency and clean reaction profile, although care must be taken to avoid dehalogenation. For the cyclization, condensation with formic acid provides a straightforward route to the unsubstituted benzimidazole. Researchers should consider the desired final product and available resources when choosing between this linear synthesis and alternative convergent strategies starting from fluorinated o-phenylenediamines. The provided protocols and comparisons serve as a robust guide for the successful synthesis of novel benzimidazole derivatives for various applications in drug discovery and materials science.

References

Safety Operating Guide

Proper Disposal of Methyl 2-amino-6-fluoro-3-nitrobenzoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 2-amino-6-fluoro-3-nitrobenzoate, a compound that requires careful management due to its potential hazards.

Safety and Hazard Information

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Adherence to prescribed safety protocols is crucial to mitigate risks associated with this chemical.

Quantitative Data

While detailed toxicological data is not extensively available in the provided resources, the following physical and chemical properties are pertinent for handling and storage:

PropertyValueSource
Physical State Solid[2][3]
Appearance Off-White to Pale Yellow[2]
Molecular Formula C8H7FN2O4[4]
Molecular Weight 214.15 g/mol [4]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.

Experimental Protocol: Disposal Procedure

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. The following steps provide a comprehensive workflow for this process.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2][5]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[1][5]

  • Skin Protection: Use chemically impermeable gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.[1][2][5]

  • Respiratory Protection: If dust formation is likely, a NIOSH-approved respirator with a particulate filter is recommended.[3]

2. Waste Collection and Storage:

  • Container: Place unwanted this compound into a clearly labeled, sealed container suitable for chemical waste.[2][5] Ensure the container is kept tightly closed.[1][5]

  • Labeling: The label should clearly identify the contents as "this compound" and include appropriate hazard symbols.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1][3] Avoid sources of ignition.[2]

3. Disposal Method:

  • The primary recommended disposal method is to send the chemical to a licensed chemical destruction plant or to undergo controlled incineration with flue gas scrubbing.[2]

  • Do not discharge this chemical into sewer systems or the environment.[2]

  • Dispose of the contents and the container in accordance with all local, state, and federal regulations.[1][5]

4. Contaminated Packaging:

  • Containers that have held this compound should be triple-rinsed (or the equivalent) with a suitable solvent.[2]

  • The rinsate should be collected and disposed of as hazardous waste.

  • After proper cleaning, the packaging may be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, if permitted by local regulations.[2]

5. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.[2]

  • Remove all sources of ignition.[2]

  • Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable container for disposal.[2] Avoid generating dust.[1][2][3]

  • Prevent the spilled chemical from entering drains.[2]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal Path cluster_contingency Contingency start Unwanted Methyl 2-amino-6-fluoro-3-nitrobenzoate ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe Step 1 spill Spill Occurs start->spill ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation collect_waste Place in a Labeled, Sealed Waste Container ventilation->collect_waste Step 2 store_waste Store in Designated Secure Area collect_waste->store_waste disposal_decision Select Disposal Method store_waste->disposal_decision Step 3 incineration Licensed Chemical Incineration Plant disposal_decision->incineration Primary Method end_disposal Disposal Complete incineration->end_disposal spill_procedure Follow Spill Management Protocol: - Evacuate & Ventilate - Wear PPE - Contain & Collect for Disposal spill->spill_procedure Emergency Response spill_procedure->collect_waste

References

Personal protective equipment for handling Methyl 2-amino-6-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling of Methyl 2-amino-6-fluoro-3-nitrobenzoate (CAS No: 346691-23-4). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to prevent potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. Adherence to the recommended personal protective equipment is mandatory to minimize risk.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationStandard
Eye Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[1][2][3]
Hand Protection Chemically impermeable gloves. Inspect prior to use.EU Directive 89/686/EEC, EN 374.[3]
Body Protection Fire/flame resistant and impervious clothing.To be determined by site-specific risk assessment.
Respiratory Protection Full-face respirator if exposure limits are exceeded or irritation is experienced.NIOSH (US) or CEN (EU) approved.[1][3][4]

Experimental Protocol: Safe Handling of this compound

This protocol details the step-by-step process for safely using this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3][5]

  • Verify that an emergency eyewash station and safety shower are readily accessible.[5]

  • Remove all sources of ignition from the handling area.[3]

  • Assemble all necessary equipment and reagents before handling the compound.

2. Donning Personal Protective Equipment (PPE):

  • Wear a lab coat, ensuring it is fully buttoned.

  • Put on tightly fitting safety goggles.[3]

  • Wear appropriate chemical-resistant gloves.[3][4] Gloves must be inspected for any signs of degradation or puncture before use.[3][4]

  • If there is a risk of inhalation, use a NIOSH or EN 149 approved respirator.[1]

3. Handling the Compound:

  • Avoid the formation of dust and aerosols.[3][4]

  • Carefully weigh and transfer the solid compound using appropriate tools (e.g., spatula, weigh boat).

  • Keep the container tightly closed when not in use.[1][5]

  • Avoid contact with skin, eyes, and clothing.[2][5][6]

  • Do not eat, drink, or smoke in the handling area.[5][7]

4. Post-Handling Procedures:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3]

  • Decontaminate all work surfaces and equipment used.

  • Properly remove and dispose of contaminated PPE.

Operational and Disposal Plans

Spill Management:

  • Evacuate: Evacuate non-essential personnel from the spill area.[3][4]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spillage or leakage if it is safe to do so.[3] Do not let the chemical enter drains.[3]

  • Clean-up:

    • For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[2][5][6] Avoid generating dust.[2][4][5]

    • Use an inert absorbent material for liquid spills.

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3][5]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3][5][6]
Eye Contact Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3][5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][5]

Storage and Disposal:

  • Storage: Store in a dry, cool, and well-ventilated place.[1][5][6] Keep the container tightly closed and protected from light.[8] Store away from incompatible materials such as strong oxidizing agents.[5][6]

  • Disposal: Dispose of the chemical and its container at an approved waste disposal plant.[1] Waste must be handled in accordance with local, regional, and national regulations.[2] Consider offering surplus and non-recyclable solutions to a licensed disposal company.[4]

Safety Workflow Diagram

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response A Assess Risks B Review SDS A->B C Ensure Engineering Controls (Fume Hood, Eyewash) B->C D Don Appropriate PPE (Goggles, Gloves, Lab Coat) C->D E Handle Compound (Avoid Dust, Keep Covered) D->E F Perform Experiment E->F G Decontaminate Work Area F->G J Spill F->J K Exposure F->K H Properly Dispose of Waste G->H I Remove PPE & Wash Hands H->I L Follow Spill Protocol J->L M Follow First Aid Measures K->M

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.